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  • Product: Bis(phenylthio)methane
  • CAS: 3561-67-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals Abstract Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile dithioacetal compound. It serves as a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile dithioacetal compound. It serves as a key intermediate in organic synthesis, particularly as an acyl anion equivalent, finding applications in the formation of carbon-carbon bonds and the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and detailed experimental protocols.

Synthesis of Bis(phenylthio)methane

The synthesis of bis(phenylthio)methane can be achieved through several routes. The most common methods involve the reaction of a methylene (B1212753) source with thiophenol or its corresponding thiolate.

1.1. Reaction of Thiophenol with a Methylene Halide

A widely employed method involves the reaction of two equivalents of thiophenol with a dihalomethane, typically diiodomethane (B129776) or dichloromethane (B109758), in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions.

A common procedure involves dissolving thiophenol in ethanol, followed by the addition of sodium hydroxide (B78521) to generate sodium thiophenolate. Diiodomethane is then added, and the reaction mixture is heated to reflux. The yield for this method is reported to be around 80% after purification.[1]

1.2. Reaction of Thiophenol with Formaldehyde

Another synthetic route involves the acid-catalyzed reaction of thiophenol with formaldehyde.[1] This reaction typically utilizes a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Chemical and Physical Properties

Bis(phenylthio)methane is a white to light yellow crystalline solid at room temperature.[1][2] It is insoluble in water but soluble in many organic solvents.[1][3]

Table 1: Physical and Chemical Properties of Bis(phenylthio)methane

PropertyValueSource
Molecular Formula C₁₃H₁₂S₂[4][5]
Molecular Weight 232.36 g/mol [4][6]
CAS Number 3561-67-9[4][6]
Melting Point 34-37 °C[6]
Boiling Point 194 °C at 8 mmHg[6]
Appearance White to light yellow crystalline powder[1][2]
Solubility Insoluble in water[1][3]
Flash Point 113 °C (closed cup)[6]
Index of Refraction 1.661[1]
Molar Refractivity 72.12 cm³[1]
Enthalpy of Vaporization 57.85 kJ/mol[1]
Vapor Pressure 5.81E-05 mmHg at 25°C[1]

Detailed Experimental Protocols

The following is a detailed and reliable experimental procedure for the synthesis of bis(phenylthio)methane, adapted from Organic Syntheses.

3.1. Synthesis of Bis(phenylthio)methane from Thiophenol and Dichloromethane

This procedure should be carried out in a well-ventilated fume hood due to the unpleasant odor of thiophenol.

Materials and Equipment:

  • 2-L, one-necked flask

  • Magnetic stirring bar

  • 250-mL, pressure-equalizing dropping funnel

  • Argon or Nitrogen source

  • Dichloromethane (distilled)

  • Triethylamine (B128534)

  • Thiophenol

  • 10% aqueous sodium hydroxide

  • 2 N hydrochloric acid

  • Anhydrous magnesium sulfate (B86663)

  • Petroleum ether

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a 250-mL, pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine. The flask is purged with argon.

  • The solution is stirred and cooled in an ice bath.

  • A solution of 82.5 g (75.7 mL, 0.749 mole) of thiophenol in 150 mL of dichloromethane is added dropwise over 1 hour.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration through a fritted-glass funnel.

  • The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is recrystallized from petroleum ether to yield 51.2–59.6 g (56–65%) of bis(phenylthio)methane as white crystals with a melting point of 35–37 °C.[7]

Visualization of Synthesis and Mechanisms

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of bis(phenylthio)methane from thiophenol and a methylene halide.

Synthesis_Workflow reagents Thiophenol & Dichloromethane reaction Reaction in Organic Solvent reagents->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Workup (Washings) reaction->workup drying Drying (e.g., MgSO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Recrystallization (Petroleum Ether) evaporation->purification product Bis(phenylthio)methane purification->product

Caption: General workflow for the synthesis of bis(phenylthio)methane.

4.2. Reaction Mechanism

The following diagram illustrates the nucleophilic substitution mechanism for the formation of bis(phenylthio)methane from thiophenol and dichloromethane.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Nucleophilic Substitution (SN2) cluster_step3 Step 3: Second Nucleophilic Substitution (SN2) thiophenol Ph-SH thiolate Ph-S⁻ thiophenol->thiolate + B: thiolate2 Ph-S⁻ base Base (B:) protonated_base B-H⁺ intermediate Ph-S-CH₂-Cl dcm Cl-CH₂-Cl thiolate2->dcm attacks dcm->intermediate cl_minus Cl⁻ thiolate3 Ph-S⁻ intermediate2 Ph-S-CH₂-Cl thiolate3->intermediate2 attacks product Ph-S-CH₂-S-Ph intermediate2->product cl_minus2 Cl⁻

Caption: Reaction mechanism for bis(phenylthio)methane synthesis.

Safety Information

Bis(phenylthio)methane is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

Bis(phenylthio)methane is a valuable reagent in organic synthesis. Its primary application is as a masked acyl anion. Deprotonation of the methylene bridge with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent hydrolysis of the resulting dithioacetal can yield a carbonyl group, effectively allowing for the umpolung (reactivity inversion) of a carbonyl carbon. It is also used in the synthesis of dihydroxy thioethers and as a ligand in coordination chemistry.[8]

References

Exploratory

Bis(phenylthio)methane chemical structure and IUPAC name

An In-Depth Technical Guide to Bis(phenylthio)methane Introduction Bis(phenylthio)methane, a prominent dithioether, serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical proper...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bis(phenylthio)methane

Introduction

Bis(phenylthio)methane, a prominent dithioether, serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical properties make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and IUPAC Nomenclature

Bis(phenylthio)methane consists of a central methylene (B1212753) group (CH₂) bonded to two phenylthio groups (-SPh). The phenylthio group comprises a sulfur atom attached to a phenyl ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1'-(methanediyldisulfanediyl)dibenzene [1]. It is also commonly known by other names, including:

  • Formaldehyde diphenyl mercaptal[2][3]

  • Diphenylthiomethane

  • [Methylenebis(thio)]bisbenzene[2][3]

The chemical structure can be visualized as follows:

Caption: Chemical structure of bis(phenylthio)methane.

Physicochemical Properties

A summary of the key quantitative data for bis(phenylthio)methane is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₃H₁₂S₂[1][3][4]
Molecular Weight 232.36 g/mol [5]
Appearance Light yellow crystalline powder[1]
Melting Point 34-37 °C[5]
Boiling Point 194 °C at 8 mmHg[5]
Flash Point 113 °C (closed cup)[5]
Water Solubility Insoluble[1]
ACD/LogP 4.61[1]
Polar Surface Area 50.6 Ų[1]
Index of Refraction 1.661[1]
Molar Refractivity 72.12 cm³[1]
Molar Volume 195 cm³[1]
Vapour Pressure 5.81 x 10⁻⁵ mmHg at 25°C[1]

Experimental Protocols: Synthesis

Bis(phenylthio)methane can be synthesized through several methods. A common and effective laboratory-scale preparation involves the reaction of thiophenol with a methylene source, such as diiodomethane (B129776) or formaldehyde.

Synthesis from Thiophenol and Diiodomethane

This protocol involves the nucleophilic substitution of iodide from diiodomethane by the thiophenolate anion.

Reactants and Reagents:

  • Thiophenol (C₆H₅SH)

  • Diiodomethane (CH₂I₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Absolute ethanol (B145695) (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Petroleum ether

  • Water (H₂O)

Procedure:

  • Dissolve thiophenol in absolute ethanol.

  • Add sodium hydroxide to the solution to form sodium thiophenolate in situ.

  • Slowly add diiodomethane to the reaction mixture, ensuring the temperature does not exceed 80°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Evaporate the majority of the ethanol under reduced pressure.

  • To the residue, add water and diethyl ether to partition the product into the organic layer.

  • Separate the ether layer and wash it with an aqueous alkali solution, followed by water.

  • Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Evaporate the ether to obtain the crude product.

  • Recrystallize the crude product from petroleum ether to yield pure bis(phenylthio)methane. A typical yield for this process is around 80%[1].

synthesis_workflow A 1. Dissolve Thiophenol in Ethanol B 2. Add NaOH to form Sodium Thiophenolate A->B C 3. Add Diiodomethane (T < 80°C) B->C D 4. Reflux for 1 hour C->D E 5. Evaporate Ethanol D->E F 6. Partition with Ether/Water E->F G 7. Wash Ether Layer F->G H 8. Dry Ether Layer G->H I 9. Evaporate Ether H->I J 10. Recrystallize from Petroleum Ether I->J

Caption: Workflow for the synthesis of bis(phenylthio)methane.

Synthesis from Thiophenol and Formaldehyde

An alternative method involves the acid-catalyzed reaction of thiophenol with formaldehyde[1].

Reactants and Reagents:

  • Thiophenol (C₆H₅SH)

  • Formaldehyde (CH₂O)

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Benzene (C₆H₆) as a solvent

Procedure:

  • Combine thiophenol, formaldehyde, and a catalytic amount of p-TsOH in benzene.

  • Heat the reaction mixture, typically for around 10 hours, often with azeotropic removal of water.

  • After the reaction is complete, the mixture is worked up by washing with an aqueous base and water, followed by drying and removal of the solvent.

  • The crude product can then be purified by recrystallization or chromatography.

Applications in Research and Drug Development

Bis(phenylthio)methane is a valuable reagent in organic synthesis with several key applications:

  • Acyl Anion Equivalent: It can be deprotonated at the central methylene carbon to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can react with various electrophiles. This functionality is advantageous over the use of 1,3-dithiane (B146892) in certain synthetic contexts[5].

  • Dithioether Ligand: As a dithioether, it can act as a ligand, forming coordination complexes with various metal ions, such as silver(I) and copper(I)[5]. These complexes can have interesting structural and catalytic properties.

  • Synthesis of Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of dihydroxy thioethers and the natural product (-)-rasfonin[5][6].

  • Preparation of Vinyl Sulfides: Bis(phenylthio)methane is also employed in the preparation of vinyl sulfides[5].

References

Foundational

Physical and chemical properties of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(phenylthio)methane. The information is curated fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(phenylthio)methane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Core Properties of Bis(phenylthio)methane

Bis(phenylthio)methane, also known as Formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound.[1][2] It serves as a versatile reagent in organic synthesis.

Physical Properties

Bis(phenylthio)methane is a light yellow crystalline powder at room temperature.[3] It is generally described as a white to light yellow solid or crystalline powder.[4][5] The compound is insoluble in water.[3]

PropertyValueUnitSource
Molecular Formula C13H12S2[2][3][4]
Molecular Weight 232.36 g/mol [1]
Appearance Light yellow crystalline powder[3]
Melting Point 34-37°C
32 - 37°C[6]
33.5-39.5°C[4]
Boiling Point 194°Cat 8 mmHg
Flash Point 113°C(closed cup)
Density 1.191g/cm³(Predicted)
Vapour Pressure 5.81E-05mmHgat 25°C[3]
Water Solubility Insoluble[3]
Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are crucial for the accurate identification and application of Bis(phenylthio)methane.

Identifier/SpectrumValue/InformationSource
CAS Number 3561-67-9
InChI Key ZHUPZVIALZHGGP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCSC2=CC=CC=C2
¹H NMR Spectrum available
¹³C NMR Spectrum available
IR Spectrum Spectrum available
Mass Spectrum Spectrum available

Synthesis of Bis(phenylthio)methane

Several synthetic routes to Bis(phenylthio)methane have been reported. Below are detailed protocols for two common methods.

Method 1: From Formaldehyde and Thiophenol

This method involves the reaction of formaldehyde with thiophenol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve thiophenol in benzene.

  • Reagent Addition: Add formaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux for 10 hours. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

G Synthesis of Bis(phenylthio)methane via Formaldehyde A Thiophenol + Formaldehyde C Reflux, 10h (with Dean-Stark trap) A->C B p-TsOH (catalyst) Benzene (solvent) B->C D Work-up (Wash with NaHCO3, Brine) C->D E Purification (Drying, Concentration, Recrystallization) D->E F Bis(phenylthio)methane E->F

Synthesis of Bis(phenylthio)methane from Formaldehyde.
Method 2: From Diiodomethane (B129776) and Sodium Thiophenolate

This alternative synthesis involves the reaction of diiodomethane with sodium thiophenolate.[3]

Experimental Protocol:

  • Preparation of Sodium Thiophenolate: Dissolve thiophenol in absolute ethanol. Add sodium hydroxide (B78521) to form a solution of sodium thiophenolate in ethanol.[3]

  • Reaction Setup: In a separate reaction vessel, add the prepared sodium thiophenolate solution.

  • Reagent Addition: Slowly add diiodomethane to the solution, ensuring the temperature does not exceed 80°C.[3]

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 1 hour.[3]

  • Work-up: Evaporate the majority of the ethanol. Add water and diethyl ether to the residue and separate the layers. Wash the ether layer with a dilute sodium hydroxide solution and then with water.[3]

  • Purification: Dry the ether layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from petroleum ether to yield pure Bis(phenylthio)methane.[3] The reported yield for this method is 80%.[3]

G Synthesis of Bis(phenylthio)methane via Diiodomethane cluster_0 Preparation of Sodium Thiophenolate A Thiophenol C Sodium Thiophenolate Solution A->C B Sodium Hydroxide Absolute Ethanol B->C E Reaction (T < 80°C) then Reflux (1h) C->E D Diiodomethane D->E F Work-up (Solvent Exchange, Washing) E->F G Purification (Recrystallization from Petroleum Ether) F->G H Bis(phenylthio)methane G->H

Synthesis of Bis(phenylthio)methane from Diiodomethane.

Chemical Reactivity and Applications

Bis(phenylthio)methane is a valuable synthetic intermediate. It can be used to produce bis-benzenesulfonyl-methane by oxidation with chromium trioxide in glacial acetic acid.[3] Furthermore, it is utilized in the synthesis of various compounds, including dihydroxy thioethers, organometallic complexes, and diphenyl dithioacetals.

Safety and Handling

Bis(phenylthio)methane is known to cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[3]

Handling Precautions:

  • Use only in a well-ventilated area.[3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][7]

  • Avoid breathing dust.[6]

  • Wash skin thoroughly after handling.[7]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[3][6][7]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[6][7] If skin irritation occurs, get medical advice.[7][8]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6]

Storage:

  • Store in a dry, cool, and well-ventilated place.[6]

  • Keep the container tightly closed.[3][6]

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that Bis(phenylthio)methane is directly involved in any biological signaling pathways. Its primary role is that of a chemical building block in organic synthesis. Therefore, diagrams of signaling pathways are not applicable to this compound. The experimental workflows for its synthesis are detailed in the synthesis section of this document.

References

Exploratory

Spectroscopic Profile of Bis(phenylthio)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Bis(phenylthio)methane, a dithioacetal compound utilized in various org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(phenylthio)methane, a dithioacetal compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Molecular Structure and Properties

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, possesses the chemical formula C₁₃H₁₂S₂.[1][2] Its structure consists of a central methylene (B1212753) group bonded to two phenylthio (-SPh) moieties.

Key Identifiers:

  • CAS Number: 3561-67-9[1][3][4][5][6]

  • Molecular Weight: 232.36 g/mol [1][3][5]

  • Appearance: White to light yellow crystalline powder or solid.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for Bis(phenylthio)methane.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Bis(phenylthio)methane is characterized by signals corresponding to the methylene protons and the protons of the two phenyl rings.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.5Multiplet10HAromatic Protons (C₆H₅)
~4.1-4.4Singlet2HMethylene Protons (CH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~135-137C (ipso, aromatic)
~128-130CH (ortho/meta, aromatic)
~126-128CH (para, aromatic)
~39-41CH₂ (methylene)

Note: The specific chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Bis(phenylthio)methane will exhibit characteristic absorption bands for C-H and C-S bonds, as well as aromatic C=C stretching.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2920WeakMethylene C-H Stretch
~1580, 1480, 1440Medium-StrongAromatic C=C Stretching
~1090, 1025MediumAromatic C-H in-plane bending
~740, 690StrongAromatic C-H out-of-plane bending / C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of Bis(phenylthio)methane is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
232High[M]⁺ (Molecular Ion)
123High[M - SPh]⁺
109Medium[PhS]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of Bis(phenylthio)methane is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[7] A high-field NMR spectrometer is used to acquire the ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

5.2. Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like Bis(phenylthio)methane, the spectrum can be recorded by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS) Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Bis(phenylthio)methane.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Elucidation Sample Bis(phenylthio)methane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information (Functional Groups, Connectivity) NMR_Data->Structure IR_Data->Structure MW Molecular Weight & Formula MS_Data->MW Final_Structure Final Structure Confirmation Structure->Final_Structure MW->Final_Structure

References

Foundational

An In-depth Technical Guide to Bis(phenylthio)methane as a Formaldehyde Equivalent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of bis(phenylthio)methane, a key reagent in organic synthesis, celebrated for its role as a formaldehyde (B4326...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis(phenylthio)methane, a key reagent in organic synthesis, celebrated for its role as a formaldehyde (B43269) anion equivalent. This functionality allows for a reversal of the typical electrophilic reactivity of formaldehyde's carbon atom, a concept known as "umpolung".[1][2][3] This document details its synthesis, core reactivity, applications, and provides specific experimental protocols for its use.

Introduction: The Concept of Umpolung

In standard organic reactions, the carbonyl carbon of formaldehyde possesses a partial positive charge, rendering it an electrophile.[2] The concept of umpolung, or polarity inversion, chemically modifies a functional group to reverse this inherent polarity.[3] Dithioacetals, such as bis(phenylthio)methane, are classic examples of reagents that enable carbonyl umpolung.[3]

By converting formaldehyde into bis(phenylthio)methane, the methylene (B1212753) protons become sufficiently acidic to be removed by a strong base. This generates a nucleophilic carbanion, which effectively serves as a masked acyl anion or, in this specific case, a formaldehyde anion synthon.[3][4] This nucleophilic "CH(SPh)₂⁻" can then react with a variety of electrophiles to form new carbon-carbon bonds, a cornerstone of molecular construction in drug development and complex molecule synthesis.[5]

Synthesis of Bis(phenylthio)methane

Bis(phenylthio)methane, also known as formaldehyde diphenyl mercaptal, is typically synthesized from the reaction of formaldehyde with thiophenol.[6][7] An alternative reported method involves the reaction of thiophenol with diiodomethane (B129776) in the presence of a base.[6]

Synthesis cluster_reactants Reactants Thiophenol 2 PhSH (Thiophenol) Reagents Acid Catalyst (e.g., p-TsOH) Formaldehyde CH₂O (Formaldehyde) Product PhSCH₂SPh (Bis(phenylthio)methane) Reagents->Product + H₂O

Reactivity and Mechanism

The utility of bis(phenylthio)methane lies in the acidity of its methylene protons, which are flanked by two sulfur atoms. Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), readily deprotonates the central carbon to form a resonance-stabilized carbanion.[8] This anion is a potent nucleophile.

The general workflow is as follows:

  • Deprotonation: Formation of the lithiated intermediate.

  • Alkylation/Addition: Reaction of the carbanion with an electrophile (e.g., alkyl halides, epoxides, aldehydes, ketones).

  • Hydrolysis: Removal of the dithioacetal protecting group to unmask the carbonyl functionality. This step is often accomplished using reagents like mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS).

Reaction_Pathway Start PhSCH₂SPh Anion Li⁺ [PhS-CH-SPh]⁻ Start->Anion  n-BuLi, THF Intermediate PhS-CH(E)-SPh Anion->Intermediate  Electrophile (E⁺) Product E-CHO (Aldehyde) Intermediate->Product  Hydrolysis  (e.g., HgCl₂, H₂O)

This sequence effectively achieves a one-carbon homologation, converting an electrophile E-X into the corresponding aldehyde E-CHO.

Applications and Scope

The formaldehyde anion methodology using bis(phenylthio)methane has been applied in the synthesis of various organic molecules, including natural products.[4] Its versatility is demonstrated by its reaction with a wide range of electrophiles.

Electrophile TypeProduct TypeTypical Yield (%)Notes
Primary Alkyl Halide (R-Br)Aldehyde (R-CH₂-CHO)70-95Generally high yields for unhindered halides.
Secondary Alkyl HalideAldehyde50-80Yields can be lower due to steric hindrance.
Epoxideβ-Hydroxy Aldehyde75-90Regioselective attack at the less substituted carbon.
Aldehyde (R'-CHO)α-Hydroxy Aldehyde60-85Forms a new stereocenter.
Ketone (R'-CO-R'')α-Hydroxy Ketone65-90Useful for constructing tertiary alcohols.
α,β-Unsaturated Ketone1,4-Adduct70-95Demonstrates conjugate addition reactivity.

Note: Yields are representative and can vary significantly based on substrate, specific reagents, and reaction conditions.

Detailed Experimental Protocols

A. Synthesis of Bis(phenylthio)methane [6]

This procedure is adapted from a known method for preparing dithioacetals.

  • Reagents:

    • Thiophenol (2.0 eq)

    • Aqueous Formaldehyde (37% w/w, 1.0 eq)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add thiophenol and toluene.

    • Add aqueous formaldehyde and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux. Water is collected azeotropically in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from petroleum ether or ethanol (B145695) to yield bis(phenylthio)methane as a light yellow crystalline solid.[6]

B. Generation of the Anion and Reaction with an Electrophile (Example: Alkylation with 1-Bromobutane)

  • Reagents:

    • Bis(phenylthio)methane (1.0 eq)

    • n-Butyllithium (1.05 eq, 2.5 M in hexanes)

    • 1-Bromobutane (B133212) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve bis(phenylthio)methane in anhydrous THF in a flame-dried, three-neck flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe. A color change (typically to yellow/orange) indicates anion formation. Stir for 30-60 minutes at this temperature.

    • Add 1-bromobutane dropwise to the solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The resulting crude product, 1,1-bis(phenylthio)pentane, can be purified by column chromatography on silica (B1680970) gel.

C. Hydrolysis of the Dithioacetal to the Aldehyde (Pentanal)

  • Reagents:

    • 1,1-bis(phenylthio)pentane (from step B)

    • Mercury(II) chloride (HgCl₂, 2.2 eq)

    • Calcium carbonate (CaCO₃, 2.2 eq)

    • Aqueous acetonitrile (B52724) (e.g., 9:1 MeCN/H₂O)

  • Procedure:

    • Dissolve the 1,1-bis(phenylthio)pentane in aqueous acetonitrile.

    • Add mercury(II) chloride and calcium carbonate to the solution.

    • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

    • Dilute the filtrate with water and extract with diethyl ether.

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product, pentanal, is volatile) to yield the final aldehyde.

References

Exploratory

An In-depth Technical Guide to Umpolung Chemistry with Dithioacetals

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. Traditional synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. Traditional synthesis often relies on the inherent electrophilicity of the carbonyl carbon. "Umpolung," or polarity inversion, is a powerful concept that temporarily reverses this reactivity, transforming an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This guide provides a comprehensive technical overview of umpolung chemistry, focusing on the pivotal role of dithioacetals, particularly 1,3-dithianes, in achieving this transformation. Through the seminal Corey-Seebach reaction, this methodology provides access to complex molecular architectures, such as α-hydroxy ketones and 1,2-diketones, that are otherwise challenging to synthesize.[1][4][5] This document details the core principles, reaction workflows, detailed experimental protocols, and quantitative data to serve as an essential resource for professionals in chemical research and development.

The Core Concept of Umpolung

The term "umpolung" (German for "reversed polarity") describes the chemical modification of a functional group to invert its standard polarity.[2] The carbonyl group is a classic example; the carbon atom is inherently electrophilic (an acyl cation synthon) due to the greater electronegativity of the oxygen atom.[2][3] Umpolung strategy aims to make this carbon nucleophilic, effectively creating a "masked" acyl anion.[3][5][6][7]

The most robust and widely used method to achieve this involves converting the aldehyde into a cyclic dithioacetal, typically a 1,3-dithiane (B146892).[1][7] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene (B1212753) group.[8] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting conjugate base.[9] Consequently, this C-2 proton can be abstracted by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a potent carbon nucleophile—a lithiated 1,3-dithiane.[1][4][6] This carbanion is a versatile acyl anion equivalent, ready to react with a wide array of electrophiles.[4][5][7]

Umpolung_Concept cluster_0 Normal Reactivity cluster_1 Umpolung Reactivity carbonyl Aldehyde Carbonyl (Electrophilic Carbon, δ+) dithiane_anion Deprotonated Dithiane (Nucleophilic Carbon, δ-) carbonyl->dithiane_anion 1. Dithiane Formation 2. Deprotonation (n-BuLi)

Caption: Reversal of polarity (Umpolung) of a carbonyl carbon.

The Corey-Seebach Reaction: A Step-by-Step Workflow

The Corey-Seebach reaction is the quintessential application of dithiane-mediated umpolung, providing a structured pathway for nucleophilic acylation.[4][5] The process can be broken down into four principal stages: dithioacetal formation, deprotonation, C-C bond formation with an electrophile, and finally, deprotection to reveal the new carbonyl compound.[4][10]

  • Thioacetal Formation : An aldehyde is treated with 1,3-propanedithiol (B87085) in the presence of an acid catalyst (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) to form the stable 1,3-dithiane ring.[4][7][11]

  • Deprotonation : The 1,3-dithiane is treated with a strong base, typically n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40 to -20 °C) to generate the 2-lithio-1,3-dithiane intermediate.[4][5][6]

  • Alkylation/Acylation : The nucleophilic lithiated dithiane is reacted with a suitable electrophile. This can include alkyl halides, arenesulfonates, epoxides, aldehydes, ketones, and acyl chlorides.[1][4][5] This step forges the key carbon-carbon bond.

  • Deprotection (Hydrolysis) : The dithioacetal group is removed to unveil the final ketone product. Classic methods often employ mercury(II) salts like HgCl₂.[1][4] However, due to toxicity concerns, numerous milder, metal-free alternatives have been developed.[12]

Corey_Seebach_Workflow start Aldehyde (R-CHO) dithiane 1,3-Dithiane start->dithiane HS(CH₂)₃SH, H⁺ lithio_dithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) dithiane->lithio_dithiane n-BuLi, THF -20 °C alkyl_dithiane 2-Alkyl-1,3-dithiane lithio_dithiane->alkyl_dithiane Electrophile (R'-X) e.g., Alkyl Halide ketone Ketone (R-CO-R') alkyl_dithiane->ketone Deprotection e.g., HgCl₂, H₂O

Caption: The experimental workflow of the Corey-Seebach reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for the key steps in a typical Corey-Seebach sequence.

Protocol 1: Formation of a 1,3-Dithiane

This procedure describes the protection of an aldehyde as its corresponding 1,3-dithiane.

  • Reagents & Equipment : Aldehyde (1.0 eq.), 1,3-propanedithiol (1.1 eq.), Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq.), anhydrous dichloromethane (B109758) (DCM), round-bottom flask, magnetic stirrer.

  • Procedure :

    • Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add 1,3-propanedithiol to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the Lewis acid catalyst dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Generation of 2-Lithio-1,3-dithiane[6]

This protocol details the deprotonation of 1,3-dithiane to form the nucleophilic species.

  • Reagents & Equipment : 1,3-Dithiane (1.0 eq., 1.20 g, 10.0 mmol), n-butyllithium (1.1 eq., 4.4 mL of 2.5 M solution in hexanes, 11.0 mmol), anhydrous tetrahydrofuran (THF, 40 mL), flame-dried 100-mL round-bottom flask, magnetic stirrer, syringes, septa, inert gas inlet, low-temperature bath (-40 °C to -20 °C).

  • Procedure :

    • Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar under a stream of argon and allow it to cool to room temperature.

    • Charge the flask with 1,3-dithiane and add anhydrous THF via syringe.[6]

    • Cool the reaction mixture to between -40 °C and -20 °C using a dry ice/acetone or similar cooling bath.[6]

    • Add n-butyllithium dropwise to the stirred solution over 10-15 minutes. A pale yellow color may develop.[6]

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of 2-lithio-1,3-dithiane.[6] The resulting solution is ready for reaction with an electrophile.

Protocol 3: Alkylation of 2-Lithio-1,3-dithiane

This procedure outlines the C-C bond formation step.

  • Reagents & Equipment : Solution of 2-lithio-1,3-dithiane (from Protocol 4.2), electrophile (1.0-1.2 eq., e.g., alkyl halide or arenesulfonate), anhydrous THF.

  • Procedure :

    • To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add a solution of the electrophile in anhydrous THF dropwise via syringe.

    • Allow the reaction to stir at low temperature for 1 hour, then warm slowly to room temperature. For less reactive electrophiles like arenesulfonates, the reaction may require stirring for up to 24 hours at room temperature.[13]

    • Monitor the reaction by TLC. Upon completion, quench by slowly adding water.

    • Perform an aqueous workup by extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting 2-alkyl-1,3-dithiane by column chromatography.

Protocol 4: Deprotection of the Dithioacetal

Two representative methods for regenerating the carbonyl group are presented.

Method A: Classic Deprotection with Mercury(II) Chloride [1][4]

  • Reagents & Equipment : 2-Alkyl-1,3-dithiane (1.0 eq.), mercury(II) chloride (HgCl₂, 2.5 eq.), calcium carbonate (CaCO₃, 5.0 eq.), 90% aqueous acetonitrile (B52724) (or acetone/water), round-bottom flask.

  • Procedure :

    • Dissolve the 2-alkyl-1,3-dithiane in a mixture of acetonitrile and water (9:1).

    • Add CaCO₃ followed by HgCl₂ to the solution.

    • Stir the resulting suspension vigorously at room temperature for 1-4 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

    • Concentrate the filtrate to remove the organic solvent.

    • Extract the aqueous residue with an appropriate organic solvent.

    • Dry the combined organic layers, concentrate, and purify the ketone product.

Method B: Mild, Metal-Free Deprotection with TMSCl/NaI [14][15]

  • Reagents & Equipment : Dithioacetal (1.0 eq., 100 mg), sodium iodide (NaI, 10-20 eq.), trimethylsilyl (B98337) chloride (TMSCl, 10-20 eq.), acetonitrile (MeCN), round-bottom flask.

  • Procedure :

    • Stir a mixture of the dithioacetal and NaI (10 eq.) in MeCN for 5 minutes at room temperature.[14]

    • Add TMSCl (10 eq.) to the solution and continue stirring. For more robust dithianes, the reaction may require heating to 60 °C and using 20 eq. of each reagent.[14][15]

    • Monitor the reaction by TLC for 2-24 hours.[14]

    • Upon completion, quench with a saturated Na₂S₂O₃ solution and neutralize with saturated NaHCO₃ solution.

    • Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the product.

Quantitative Data and Substrate Scope

The Corey-Seebach reaction is highly versatile, and yields are generally good to excellent across a range of substrates.

Table 1: Representative Yields for Alkylation of Lithiated Dithianes
EntryDithiane DerivativeElectrophileProductYield (%)Reference
12-Lithio-1,3-dithianen-Butyl benzenesulfonate2-Butyl-1,3-dithiane90[13]
22-Lithio-1,3-dithianen-Hexyl benzenesulfonate2-Hexyl-1,3-dithiane85[13]
32-Phenyl-2-lithio-1,3-dithianen-Butyl benzenesulfonate2-Butyl-2-phenyl-1,3-dithiane95[13]
42-Lithio-1,3-dithiane3-Chloro-2,4-pentanedione3-(1,3-Dithian-2-yl)pentane-2,4-dioneHigh[16]
52-Lithio-1,3-dithianeEthylene Oxide2-(2-Hydroxyethyl)-1,3-dithianeHigh[9]
Table 2: Comparison of Yields for Dithioacetal Deprotection Methods
EntrySubstrateMethodConditionsYield (%)Reference
12-Methyl-2-(4-chlorophenyl)-1,3-dithiolaneBenzyltriphenylphosphonium peroxymonosulfate/AlCl₃Grinding, RT, 15 min98[17]
22-Phenyl-1,3-dithianeBenzyltriphenylphosphonium peroxymonosulfate/AlCl₃Grinding, RT, 5 min99[17]
32,2-Diphenyl-1,3-dithianeTMSCl/NaIMeCN, 60 °C, 24 h (20 eq.)92[14][15]
42-(Naphthalen-2-yl)-1,3-dithianeTMSCl/NaIMeCN, RT, 24 h (10 eq.)95[14][15]
52-(4-Methoxyphenyl)-1,3-dithiolaneTMSCl/NaIMeCN, RT, 2 h (10 eq.)98[14][15]

Conclusion

Umpolung chemistry, particularly through the use of dithioacetal intermediates as pioneered by Corey and Seebach, represents a paradigm shift in retrosynthetic analysis and chemical synthesis. It provides a reliable and versatile methodology for converting traditionally electrophilic carbonyl carbons into potent nucleophiles, thereby enabling the construction of complex molecular frameworks that are inaccessible through conventional pathways. This guide has provided the core concepts, workflows, and detailed protocols necessary for the practical application of this chemistry. For researchers and drug development professionals, a thorough understanding and mastery of these techniques are invaluable for the innovative and efficient synthesis of novel chemical entities.

References

Foundational

In-Depth Technical Guide to the Stability and Storage of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for bis(phenylthio)methane. The information is compiled fro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for bis(phenylthio)methane. The information is compiled from material safety data sheets, chemical supplier information, and general principles of chemical stability testing. While specific quantitative stability data for bis(phenylthio)methane is limited in publicly available literature, this document outlines the expected stability profile and provides detailed protocols for its assessment.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of bis(phenylthio)methane is essential for its proper handling and storage.

PropertyValueReference
CAS Number 3561-67-9[1][2]
Molecular Formula C₁₃H₁₂S₂[1][2]
Molecular Weight 232.36 g/mol [2]
Appearance White to light yellow crystalline powder/solid[3][4]
Melting Point 34-37 °C (lit.)[2]
Boiling Point 194 °C at 8 mmHg (lit.)[2]
Solubility Insoluble in water[3]
Vapor Pressure 5.81E-05 mmHg at 25°C[3]

Stability Profile

Bis(phenylthio)methane is generally stable under standard laboratory conditions. However, its thioacetal functional group is susceptible to degradation under specific environmental stresses.

General Stability:

  • The product is chemically stable under standard ambient conditions (room temperature).

Incompatibilities:

  • Strong Oxidizing Agents: Thioethers are readily oxidized to sulfoxides and sulfones. Contact with strong oxidizing agents will lead to the degradation of bis(phenylthio)methane.

  • Strong Acids: While more stable than acetals, thioacetals can undergo hydrolysis under strongly acidic conditions to yield the corresponding aldehyde (formaldehyde) and thiol (thiophenol).

  • Strong Bases: Strong bases can deprotonate the methylene (B1212753) bridge, leading to potential side reactions.

  • Strong Reducing Agents: May cause cleavage of the carbon-sulfur bonds.

Recommended Storage Conditions

To ensure the long-term integrity of bis(phenylthio)methane, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Minimizes the rate of potential degradation reactions.
Atmosphere Keep container tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.
Light Store in a light-resistant container.Protects from potential photodegradation.
Ventilation Store in a well-ventilated area.General laboratory safety practice.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies to assess the stability of bis(phenylthio)methane. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

General Preparation for Forced Degradation Studies

Objective: To prepare stock solutions and control samples for stress testing.

Methodology:

  • Prepare a stock solution of bis(phenylthio)methane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Prepare a control sample by diluting the stock solution with the solvent to the final concentration that will be used for analysis. This sample should be protected from the stress conditions (e.g., stored at low temperature in the dark).

Thermal Degradation (Dry Heat)

Objective: To assess the stability of bis(phenylthio)methane when exposed to elevated temperatures.

Methodology:

  • Place a solid sample of bis(phenylthio)methane in a controlled temperature oven at a specified temperature (e.g., 60°C, 80°C).

  • For solution-state stability, place a vial containing the stock solution in a heating block or oven at a specified temperature (e.g., 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • For solid samples, dissolve in a suitable solvent to a known concentration before analysis. For solution samples, cool to room temperature before analysis.

  • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).

Photostability

Objective: To evaluate the stability of bis(phenylthio)methane upon exposure to light.

Methodology:

  • Expose a solid sample or a solution of bis(phenylthio)methane to a light source with a controlled output (e.g., a photostability chamber with a xenon or metal halide lamp).

  • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions to serve as a dark control.

  • Withdraw samples at defined time intervals.

  • Prepare the samples for analysis as described in the thermal degradation protocol.

  • Analyze the samples by a suitable stability-indicating method.

Hydrolytic Degradation (Acidic and Basic Conditions)

Objective: To determine the rate and extent of hydrolysis of bis(phenylthio)methane in acidic and basic environments.

Methodology:

  • Acidic Hydrolysis:

    • Add an equal volume of a suitable acidic solution (e.g., 0.1 M HCl) to the stock solution of bis(phenylthio)methane.

    • Maintain the solution at a controlled temperature (e.g., room temperature or 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH) before analysis.

  • Basic Hydrolysis:

    • Add an equal volume of a suitable basic solution (e.g., 0.1 M NaOH) to the stock solution.

    • Maintain the solution at a controlled temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate acid (e.g., 0.1 M HCl) before analysis.

  • Analyze the neutralized samples by a suitable stability-indicating method.

Oxidative Degradation

Objective: To assess the susceptibility of bis(phenylthio)methane to oxidation.

Methodology:

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution of bis(phenylthio)methane.

  • Maintain the solution at room temperature or a slightly elevated temperature.

  • Monitor the reaction by taking samples at different time points.

  • Analyze the samples by a suitable stability-indicating method. It may be necessary to quench the reaction before analysis (e.g., with a reducing agent like sodium bisulfite), ensuring the quenching agent does not interfere with the analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[10]

Workflow for Developing a Stability-Indicating HPLC Method:

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Method Validation A Initial Method Conditions (Column, Mobile Phase, etc.) B Forced Degradation Studies A->B Generate Degradants C Analyze Stressed Samples B->C D Optimize Separation C->D Assess Peak Purity & Resolution E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the chemical structure of bis(phenylthio)methane, the following degradation pathways can be anticipated under stress conditions:

Degradation_Pathways cluster_0 Bis(phenylthio)methane cluster_1 Stress Conditions cluster_2 Degradation Products BPM Bis(phenylthio)methane Oxidation Oxidation (e.g., H₂O₂) BPM->Oxidation Hydrolysis Acid/Base Hydrolysis BPM->Hydrolysis Sulfoxide Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide Thiophenol Thiophenol Hydrolysis->Thiophenol Formaldehyde Formaldehyde Hydrolysis->Formaldehyde

References

Exploratory

An In-depth Technical Guide to the Safety and Handling of Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for Bis(phenylthio)methane (CAS No: 3561-67-9), a compound of interest in synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Bis(phenylthio)methane (CAS No: 3561-67-9), a compound of interest in synthetic chemistry and with potential applications in drug development. This document outlines its physical and chemical properties, potential hazards, safe handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₃H₁₂S₂[1]
Molecular Weight 232.37 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 34-37 °C[2]
Boiling Point 194 °C at 8 mmHg[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Insoluble in water. Soluble in many organic solvents.General chemical principles
Purity Typically >97% (GC)[1]

Hazard Identification and Safety Precautions

Hazard Classification:

Based on available safety data sheets, Bis(phenylthio)methane is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling Bis(phenylthio)methane, the following personal protective equipment is mandatory:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood. For weighing and transfers, a dust mask (N95) may be sufficient if ventilation is adequate.[2]
Skin and Body Protection A laboratory coat is required. For larger quantities, chemical-resistant aprons and boots are recommended.

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The storage class for this compound is 11 - Combustible Solids.[2]

Experimental Protocols

Synthesis of Bis(phenylthio)methane

A common method for the synthesis of Bis(phenylthio)methane involves the reaction of thiophenol with a suitable one-carbon electrophile, such as dichloromethane (B109758), in the presence of a base. The following is a representative experimental protocol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a concentrated solution.

  • Add thiophenol and the phase-transfer catalyst to the flask.

  • To this stirring mixture, add dichloromethane dissolved in the organic solvent (e.g., toluene) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude Bis(phenylthio)methane. The choice of solvent is critical for successful purification.

Solvent Selection:

Based on the nonpolar nature of Bis(phenylthio)methane, a nonpolar solvent or a mixture of solvents with differing polarities is recommended. A common approach is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A likely effective solvent system would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane .

Procedure:

  • Dissolve the crude Bis(phenylthio)methane in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • To the hot filtrate, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the less polar one), and dry under vacuum.

Potential Applications in Drug Development and Signaling Pathways

While Bis(phenylthio)methane itself is not an approved drug, derivatives and related thioether compounds have shown potential in modulating biological pathways relevant to diseases such as diabetes. A patent application suggests that derivatives of bis(p-hydroxyphenylthio)methane may have a role in inhibiting the progression of insulin-dependent diabetes mellitus.

The precise mechanism of action is not fully elucidated, but research on other thioether compounds suggests a potential role as α-glucosidase inhibitors . α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and help manage blood glucose levels.

Below is a conceptual diagram illustrating a hypothetical signaling pathway for the management of blood glucose levels involving the inhibition of α-glucosidase by a thioether compound.

G cluster_0 Small Intestine Lumen cluster_2 Bloodstream Carbohydrates Complex Carbohydrates alpha_glucosidase α-Glucosidase Carbohydrates->alpha_glucosidase substrate Glucose Glucose BloodGlucose Blood Glucose Glucose->BloodGlucose absorption alpha_glucosidase->Glucose enzymatic action Systemic Effects Systemic Effects BloodGlucose->Systemic Effects Thioether Bis(phenylthio)methane (or derivative) Thioether->alpha_glucosidase

Caption: Hypothetical mechanism of action for a thioether compound in blood glucose regulation.

Toxicological Information and In Silico Prediction

As previously stated, specific experimental toxicological data for Bis(phenylthio)methane is limited. In the absence of such data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict potential toxicity.

QSAR Principles:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[3] These models are built using data from a series of structurally related compounds with known toxicities. By analyzing the structural features that contribute to toxicity, predictions can be made for new or untested compounds.

Predictive Toxicology for Bis(phenylthio)methane:

A QSAR analysis for Bis(phenylthio)methane would likely consider the following molecular descriptors:

  • Lipophilicity (logP): The two phenyl rings and thioether linkages suggest a high degree of lipophilicity, which could influence its absorption, distribution, and potential for bioaccumulation.

  • Electronic Properties: The electron-donating or -withdrawing nature of substituents on the phenyl rings can influence the reactivity of the thioether moiety. Studies on substituted thiophenols have shown that electron-releasing groups can increase cytotoxicity.[4]

  • Steric Factors: The size and shape of the molecule can affect its ability to interact with biological targets.

Based on the structure of Bis(phenylthio)methane, a qualitative prediction would suggest that its toxicity profile would be influenced by the metabolism of the thioether linkages and the potential for the formation of reactive metabolites. The phenyl groups could also undergo metabolic transformations.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of Bis(phenylthio)methane in a research and development setting.

G cluster_0 Planning & Preparation cluster_1 Handling & Experimentation cluster_2 Waste Management & Decontamination A Review SDS & Literature B Risk Assessment A->B C Select Appropriate PPE B->C D Weighing & Transfer (in ventilated enclosure) C->D E Reaction Setup (in fume hood) D->E F Work-up & Purification E->F G Segregate Chemical Waste F->G H Decontaminate Glassware & Surfaces F->H I Proper Disposal G->I H->I

Caption: Safe handling workflow for Bis(phenylthio)methane.

This guide is intended to provide comprehensive safety and handling information for Bis(phenylthio)methane. It is crucial for all personnel to be thoroughly familiar with this information before working with this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines.

References

Foundational

A Technical Guide to the Solubility of Bis(phenylthio)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of bis(phenylthio)methane. Due to the limited availability of speci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(phenylthio)methane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on fundamental chemical principles, alongside detailed experimental protocols for determining precise solubility in a laboratory setting.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular structure.[1] Bis(phenylthio)methane, with the structure CH₂(SC₆H₅)₂, possesses two phenylthio groups attached to a central methylene (B1212753) bridge. While the sulfur-carbon and carbon-hydrogen bonds have low polarity, the two large, nonpolar phenyl groups and the overall molecular structure suggest that bis(phenylthio)methane is a relatively nonpolar compound.

Therefore, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents, especially those capable of hydrogen bonding like water and short-chain alcohols.[1][4]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of bis(phenylthio)methane in a range of common organic solvents, categorized by polarity.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneHighBoth solute and solvent are nonpolar, leading to favorable van der Waals interactions.[3][4]
Weakly Polar Diethyl EtherHigh to ModerateThe ether's slight polarity may have a minor negative impact, but the large nonpolar regions should still allow for good solvation.
Polar Aprotic Dichloromethane (DCM)HighDCM is a good solvent for many organic compounds and should effectively solvate the nonpolar phenyl groups.
Acetone (B3395972)ModerateThe ketone group in acetone introduces significant polarity, which may reduce solubility compared to nonpolar solvents.
AcetonitrileLow to ModerateAcetonitrile is a relatively polar solvent and is less likely to favorably interact with the nonpolar structure of bis(phenylthio)methane.
Polar Protic Ethanol (B145695)LowThe hydroxyl group and hydrogen bonding capability of ethanol make it a poor solvent for nonpolar compounds.[1][4]
MethanolVery LowMethanol is more polar than ethanol, further reducing its ability to dissolve nonpolar solutes.[4]
WaterInsolubleAs a highly polar, hydrogen-bonding solvent, water is not expected to dissolve the nonpolar bis(phenylthio)methane.[1]

Factors Influencing Solubility

Several factors can influence the solubility of a solid organic compound like bis(phenylthio)methane in a given solvent:

  • Temperature : For most organic solids, solubility increases with increasing temperature.[5][6] This is because the additional thermal energy helps to overcome the intermolecular forces in both the solid solute and the solvent.[6]

  • Solvent Polarity : As detailed in the table above, a close match between the polarity of the solute and the solvent is the most critical factor for high solubility.[1][2][3]

  • Molecular Size : In a homologous series, as the molecular size and the nonpolar carbon chain length increase, the solubility in polar solvents generally decreases.[1][2]

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Logical relationship of factors influencing solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The method described here is a common approach for determining the solubility of a solid in an organic solvent at a specific temperature.

Objective: To determine the maximum mass of bis(phenylthio)methane that can be dissolved in a given volume of an organic solvent at a specified temperature.

Materials:

  • Bis(phenylthio)methane (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with sealable caps

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials for solvent evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of bis(phenylthio)methane to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with constant agitation to ensure maximum dissolution.

  • Sample Extraction and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully extract a precise volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Filter the extracted supernatant using a syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of bis(phenylthio)methane (34-37 °C).[7]

    • Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty dish/vial from the final weight to determine the mass of the dissolved bis(phenylthio)methane.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for extraction (mL)) * 100

The workflow for this experimental protocol is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination start Start add_excess Add excess bis(phenylthio)methane to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle extract Extract a known volume of the supernatant settle->extract filter Filter the supernatant to remove all solids extract->filter transfer Transfer filtered solution to the weighed dish filter->transfer weigh_initial Weigh an empty evaporating dish weigh_initial->transfer evaporate Evaporate the solvent completely transfer->evaporate weigh_final Weigh the dish with the solid residue evaporate->weigh_final calculate Calculate solubility (g/100 mL) weigh_final->calculate end End calculate->end

Workflow for the experimental determination of solubility.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Aldehydes using Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of aldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and other complex mol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and other complex molecules. One powerful method for the preparation of aldehydes involves the use of bis(phenylthio)methane as a formyl anion equivalent. This approach is a classic example of "umpolung," or the inversion of polarity of the carbonyl carbon atom. By converting the electrophilic carbon of a masked formaldehyde (B43269) into a nucleophilic species, C-C bond formation can be achieved with a variety of electrophiles. Subsequent hydrolysis of the resulting thioacetal unmasks the aldehyde functionality.

This methodology, closely related to the Corey-Seebach reaction, offers a robust and versatile route for the synthesis of a wide range of aldehydes. These application notes provide detailed protocols for the key steps of this synthetic sequence: the deprotonation of bis(phenylthio)methane, the alkylation of the resulting carbanion, and the final deprotection to yield the target aldehyde.

Reaction Principle and Workflow

The overall synthetic strategy involves a three-step process:

  • Deprotonation: Bis(phenylthio)methane is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to generate the nucleophilic bis(phenylthio)methyllithium. This carbanion is stabilized by the adjacent sulfur atoms.

  • Alkylation: The lithiated intermediate is then reacted with an electrophile, most commonly a primary alkyl halide, to form a new carbon-carbon bond, yielding a 1,1-bis(phenylthio)alkane.

  • Hydrolysis (Deprotection): The thioacetal is hydrolyzed to unveil the aldehyde. This step often requires specific reagents to cleave the stable C-S bonds.

The logical workflow for this synthesis is depicted below.

G cluster_0 Step 1: Generation of the Nucleophile cluster_1 Step 2: Carbon-Carbon Bond Formation cluster_2 Step 3: Unmasking the Aldehyde A Bis(phenylthio)methane C Bis(phenylthio)methyllithium A->C Deprotonation ~ -20°C to 0°C B n-Butyllithium (n-BuLi) in THF B->C E 1,1-Bis(phenylthio)alkane C->E Alkylation D Alkyl Halide (R-X) D->E G Target Aldehyde (R-CHO) E->G Deprotection F Hydrolysis Reagent (e.g., HgCl2/CaCO3) F->G

General workflow for aldehyde synthesis.

Key Experimental Protocols

Protocol 1: Generation of Bis(phenylthio)methyllithium and Subsequent Alkylation

This protocol details the formation of the key nucleophile and its reaction with an alkyl halide, based on the seminal work in this area.

Materials:

Procedure:

  • A solution of bis(phenylthio)methane (1.0 equivalent) in anhydrous THF (e.g., 0.5 M solution) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -20 °C in a suitable cooling bath.

  • n-Butyllithium in hexane (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -10 °C. The formation of the lithio derivative is typically indicated by a color change. The reaction mixture is stirred at this temperature for a designated period, often around 2 hours.

  • The alkyl halide (1.1 equivalents) is then added dropwise to the solution of bis(phenylthio)methyllithium at -20 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours) to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1,1-bis(phenylthio)alkane, which can be purified by chromatography if necessary.

Quantitative Data for Alkylation:

The following table summarizes the yields for the alkylation of bis(phenylthio)methyllithium with various alkyl halides.

Alkyl Halide (R-X)Product (R-CH(SPh)₂)Yield (%)
n-Heptyl bromide1,1-Bis(phenylthio)octane85
Benzyl chloride1,1-Bis(phenylthio)-2-phenylethane90
n-Butyl bromide1,1-Bis(phenylthio)pentane88
Protocol 2: Hydrolysis of 1,1-Bis(phenylthio)alkanes to Aldehydes

The deprotection of the thioacetal is a critical step. Various methods have been developed, as the thioacetal linkage is stable under many conditions. The classic method using mercury(II) salts is effective but raises environmental concerns. Alternative methods using oxidizing agents have also been developed.

Method A: Deprotection using Mercury(II) Chloride and Calcium Carbonate

Materials:

  • 1,1-Bis(phenylthio)alkane

  • Aqueous acetonitrile (B52724) (e.g., 90%)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Dichloromethane

Procedure:

  • A mixture of the 1,1-bis(phenylthio)alkane (1.0 equivalent), mercury(II) chloride (2.5 equivalents), and calcium carbonate (2.5 equivalents) in aqueous acetonitrile is stirred vigorously at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Reaction times can vary from 1 to 4 hours.

  • Upon completion, the reaction mixture is filtered to remove the precipitate.

  • The filtrate is diluted with water and extracted with dichloromethane.

  • The combined organic extracts are washed with a saturated aqueous solution of ammonium acetate (B1210297) and then with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is carefully removed under reduced pressure to afford the crude aldehyde. Purification can be achieved by distillation or chromatography.

Method B: Deprotection using o-Iodoxybenzoic Acid (IBX)

This method offers a more environmentally benign alternative to heavy metal reagents.

Materials:

  • 1,1-Bis(phenylthio)alkane

  • o-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the 1,1-bis(phenylthio)alkane (1.0 equivalent) in DMSO, IBX (2.0-3.0 equivalents) is added.

  • The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is diluted with ethyl acetate and filtered.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the aldehyde.

Quantitative Data for Deprotection:

The following table provides a comparison of yields for the hydrolysis of 1,1-bis(phenylthio)octane to octanal (B89490) using different methods.

SubstrateReagent/ConditionsProductYield (%)
1,1-Bis(phenylthio)octaneHgCl₂, CaCO₃, aq. CH₃CN, rt, 2hOctanal~85-95
1,1-Bis(phenylthio)octaneIBX, DMSO, rtOctanal~80-90
1,1-Bis(phenylthio)octaneMnO₂, AlCl₃, CH₃CN, rtOctanal82-96[1]

Signaling Pathways and Logical Relationships

The core of this synthetic method lies in the umpolung of the formyl group's reactivity. The diagram below illustrates this concept.

G cluster_0 Standard Reactivity cluster_1 Umpolung Reactivity A Aldehyde (R-CHO) (Electrophilic Carbonyl Carbon) B Nucleophile (Nu-) B->A Nucleophilic Attack C Bis(phenylthio)methane D Bis(phenylthio)methyllithium (Nucleophilic Acyl Anion Equivalent) C->D Deprotonation (Reactivity Inversion) E Electrophile (E+) D->E Nucleophilic Attack on Electrophile

Concept of Umpolung (Reactivity Inversion).

Conclusion

The use of bis(phenylthio)methane as a formyl anion equivalent provides a reliable and versatile method for the synthesis of aldehydes. The protocols outlined above, along with the comparative data, offer a practical guide for researchers in the planning and execution of this important transformation. Careful selection of the deprotection method is crucial and should be based on the substrate's functional group tolerance and environmental considerations. This synthetic strategy remains a valuable tool in the arsenal (B13267) of the modern organic chemist for the construction of complex molecular architectures.

References

Application

Application Notes and Protocols: Bis(phenylthio)methane as an Acyl Anion Equivalent

For Researchers, Scientists, and Drug Development Professionals Introduction Bis(phenylthio)methane, CH₂(SPh)₂, serves as a prominent acyl anion equivalent in organic synthesis, enabling the umpolung, or polarity inversi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylthio)methane, CH₂(SPh)₂, serves as a prominent acyl anion equivalent in organic synthesis, enabling the umpolung, or polarity inversion, of a formyl group. This strategy allows for the nucleophilic introduction of a masked carbonyl functionality, providing a powerful tool for the construction of complex molecules, including ketones, α-hydroxy ketones, and other valuable intermediates in drug development. This document provides detailed application notes and experimental protocols for the use of bis(phenylthio)methane as an acyl anion equivalent.

Principle of Umpolung

Normally, the carbonyl carbon is electrophilic. By converting a carbonyl precursor into a dithioacetal, such as bis(phenylthio)methane, the acidity of the methine proton is increased. Deprotonation with a strong base generates a carbanion that is nucleophilic, effectively reversing the polarity of the original carbonyl carbon. This nucleophilic species can then react with various electrophiles. Subsequent hydrolysis of the dithioacetal regenerates the carbonyl group in the final product.

Diagram 1: Umpolung Concept

Umpolung cluster_0 Normal Reactivity cluster_1 Umpolung (Polarity Inversion) Carbonyl R-C(=O)-H Electrophilic Carbon δ+ Carbonyl->Electrophilic Carbon Product_Normal R-CH(OH)-Nu Nucleophile Nu⁻ Nucleophile->Carbonyl Attack Bis(phenylthio)methane CH₂(SPh)₂ Acyl Anion Equivalent ⁻CH(SPh)₂ (Nucleophilic) Bis(phenylthio)methane->Acyl Anion Equivalent Deprotonation Base Base (e.g., n-BuLi) Electrophile E⁺ Acyl Anion Equivalent->Electrophile Attack Alkylated Product E-CH(SPh)₂ Final Product E-C(=O)-H Alkylated Product->Final Product Deprotection Hydrolysis Hydrolysis

Caption: General concept of umpolung using bis(phenylthio)methane.

Experimental Protocols

Protocol 1: Generation of the Bis(phenylthio)methyl Anion

This protocol describes the deprotonation of bis(phenylthio)methane to form the nucleophilic acyl anion equivalent.

Materials:

  • Bis(phenylthio)methane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)

  • Argon or nitrogen gas supply

  • Dry glassware (oven or flame-dried)

  • Syringes and needles

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add bis(phenylthio)methane (1.0 eq) to the flask.

  • Add anhydrous THF via syringe to dissolve the bis(phenylthio)methane (concentration typically 0.1-0.5 M).

  • Cool the solution to -20 °C to -78 °C in a dry ice/acetone (B3395972) or ice/salt bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise via syringe over 10-15 minutes. The solution typically turns yellow, indicating the formation of the anion.

  • Stir the solution at the low temperature for 30-60 minutes to ensure complete formation of the anion.

  • The resulting solution of bis(phenylthio)methyllithium is now ready for reaction with an electrophile.

Diagram 2: Experimental Workflow for Anion Generation

Anion_Generation start Start dissolve Dissolve Bis(phenylthio)methane in anhydrous THF start->dissolve cool Cool solution to -20 °C to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir Stir for 30-60 min add_nBuLi->stir anion_ready Bis(phenylthio)methyllithium solution ready stir->anion_ready

Caption: Workflow for generating the bis(phenylthio)methyl anion.

Protocol 2: Reaction with Electrophiles (e.g., Aldehydes, Ketones, Alkyl Halides)

This protocol outlines the reaction of the generated anion with various electrophiles.

Materials:

Procedure:

  • To the cold solution of bis(phenylthio)methyllithium from Protocol 1, add a solution of the electrophile (1.0 eq) in a minimal amount of anhydrous THF dropwise via syringe.

  • Maintain the low temperature and stir the reaction mixture for a period of 1 to 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the low temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Representative Reactions of Bis(phenylthio)methyllithium with Electrophiles

EntryElectrophileProductTypical Yield (%)
1Benzaldehyde1,1-Bis(phenylthio)-2-phenylethanol85-95
2Cyclohexanone1-[Bis(phenylthio)methyl]cyclohexanol80-90
3Benzyl bromide1,1-Bis(phenylthio)-2-phenylethane75-85
4Octyl iodide1,1-Bis(phenylthio)nonane70-80

Protocol 3: Deprotection of the Bis(phenylthio)acetal to a Ketone

This protocol describes the hydrolysis of the dithioacetal to the corresponding carbonyl compound. Several methods exist, with varying levels of toxicity and efficiency.

Method A: Mercury(II) Chloride

Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste appropriately.

Materials:

Procedure:

  • Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetonitrile and water.

  • Add mercury(II) chloride (2.0-2.5 eq) and mercury(II) oxide (2.0-2.5 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

  • Wash the Celite pad with dichloromethane or diethyl ether.

  • Combine the filtrate and washings, and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound by column chromatography or distillation.

Method B: N-Bromosuccinimide (NBS) and Silver Nitrate (B79036)

This is a less toxic alternative to the mercury-based method.

Materials:

  • Bis(phenylthio)acetal derivative

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Aqueous acetone or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • Dissolve the bis(phenylthio)acetal (1.0 eq) in aqueous acetone or acetonitrile.

  • Add N-bromosuccinimide (2.0-4.0 eq) and silver nitrate (2.0-4.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess NBS.

  • Filter the mixture to remove silver salts.

  • Extract the filtrate with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Table 2: Comparison of Deprotection Methods

MethodReagentsProsCons
Mercury(II) ChlorideHgCl₂, HgOGenerally high yielding and reliable.Highly toxic, significant waste disposal issues.
N-Bromosuccinimide/Silver NitrateNBS, AgNO₃Less toxic than mercury-based methods.Requires stoichiometric silver salts.
Other Oxidative Methods (e.g., IBX, Oxone®)VariesCan be metal-free.May have substrate scope limitations.

Summary

Bis(phenylthio)methane is a versatile and effective acyl anion equivalent for the synthesis of a wide range of carbonyl-containing compounds. The protocols provided herein offer a starting point for researchers to utilize this valuable synthetic strategy. Careful selection of the deprotection method is crucial to balance efficiency with safety and environmental considerations.

Method

Application Notes and Protocols: Umpolung Reactions Using Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals Introduction Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. Bis(phe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. Bis(phenylthio)methane serves as a versatile reagent for achieving umpolung of the formyl group, effectively acting as a masked formyl anion or acyl anion equivalent. Upon deprotonation with a strong base, the resulting carbanion becomes a potent nucleophile, enabling the formation of new carbon-carbon bonds with a variety of electrophiles. This allows for the synthesis of ketones, α-hydroxy ketones, and 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

This document provides detailed protocols for the generation of the bis(phenylthio)methyl anion, its reaction with various electrophiles, and the subsequent deprotection of the thioacetal to unveil the final carbonyl functionality.

Reaction Principle: The Umpolung of a Formyl Group

The synthetic utility of bis(phenylthio)methane in umpolung reactions is centered on the acidity of the methylene (B1212753) protons flanked by two sulfur atoms. Treatment with a strong base, typically an organolithium reagent like n-butyllithium, readily abstracts a proton to generate a stabilized carbanion. This nucleophilic species can then attack a range of electrophilic partners. The resulting adduct, a bis(phenylthio)acetal, can be hydrolyzed under various conditions to afford the desired carbonyl compound.

Reaction Pathway Overview

Umpolung_Reaction_Pathway Start Bis(phenylthio)methane Anion Bis(phenylthio)methyl Anion (Nucleophile) Start->Anion  n-BuLi, THF  -78 °C to 0 °C Adduct Bis(phenylthio)acetal Adduct Anion->Adduct  Reaction Electrophile Electrophile (e.g., R-X, RCHO, Enone) Electrophile->Adduct Product Final Carbonyl Product (Ketone) Adduct->Product  Deprotection  (e.g., HgCl₂, NBS)

Caption: General workflow of an umpolung reaction using bis(phenylthio)methane.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

  • Anhydrous solvents are crucial for the success of the lithiation step. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) is a pyrophoric reagent and should be handled with extreme care by trained personnel.[1] The concentration of commercially available n-BuLi solutions should be determined by titration prior to use.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Generation of the Bis(phenylthio)methyl Anion

This protocol describes the formation of the key nucleophilic intermediate from bis(phenylthio)methane.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add bis(phenylthio)methane (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to a concentration of 0.2-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A color change to yellow or orange is typically observed, indicating the formation of the anion.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete deprotonation. The resulting solution of the bis(phenylthio)methyl anion is now ready for reaction with an electrophile.

Protocol 2: Reaction with Electrophiles

The following are general procedures for the reaction of the pre-formed bis(phenylthio)methyl anion with different classes of electrophiles.

A. Reaction with Aldehydes and Ketones to form α-Hydroxy Bis(phenylthio)acetals

  • Cool the solution of the bis(phenylthio)methyl anion (from Protocol 1) back down to -78 °C.

  • Add a solution of the aldehyde or ketone (1.0-1.2 eq) in anhydrous THF dropwise to the anion solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy bis(phenylthio)acetal.

B. Reaction with Alkyl Halides

  • To the solution of the bis(phenylthio)methyl anion at 0 °C (from Protocol 1), add the alkyl halide (1.1-1.3 eq) dropwise. For less reactive halides, the addition of HMPA (1.0-2.0 eq) may be beneficial, but note that HMPA is a carcinogen and should be handled with appropriate safety precautions.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Work-up the reaction as described in Protocol 2A (steps 5-7).

  • Purify the crude product by flash column chromatography on silica gel.

C. Conjugate Addition to α,β-Unsaturated Ketones (Michael Addition)

  • Cool the solution of the bis(phenylthio)methyl anion (from Protocol 1) to -78 °C.

  • Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Work-up the reaction as described in Protocol 2A (steps 5-7).

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Synthesis and Deprotection

Experimental_Workflow Start 1. Lithiation of Bis(phenylthio)methane Reaction 2. Reaction with Electrophile Start->Reaction Quench 3. Aqueous Quench Reaction->Quench Extraction 4. Extraction and Drying Quench->Extraction Purification1 5. Purification of Adduct (Chromatography) Extraction->Purification1 Deprotection 6. Deprotection of Bis(phenylthio)acetal Purification1->Deprotection Workup2 7. Work-up Deprotection->Workup2 Purification2 8. Purification of Ketone (Chromatography) Workup2->Purification2 FinalProduct Final Ketone Product Purification2->FinalProduct

Caption: Step-by-step workflow for the synthesis of ketones via umpolung.

Protocol 3: Deprotection of Bis(phenylthio)acetals to Ketones

The cleavage of the thioacetal is a critical final step. The choice of deprotection agent depends on the sensitivity of other functional groups in the molecule.

A. Deprotection using Mercury(II) Chloride

Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste appropriately.

  • Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (HgCl₂) (2.2-2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The formation of a white precipitate (mercury(II) bis(phenylthiolate)) is typically observed.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitate.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Deprotection using N-Bromosuccinimide (NBS)

This method is often milder and avoids the use of heavy metals.

  • Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetone and water (e.g., 95:5 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (2.2-4.0 eq) in small portions. The reaction is often rapid. For less reactive substrates, the addition of a catalytic amount of silver nitrate (B79036) (AgNO₃) can be beneficial.

  • Stir the reaction at 0 °C to room temperature for 15-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Concentrate the mixture to remove the acetone.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following tables summarize representative yields for the synthesis of ketones using the bis(phenylthio)methane umpolung strategy. Yields are for the isolated, purified products.

Table 1: Synthesis of Ketones via Reaction with Alkyl Halides

EntryAlkyl Halide (R-X)Product (R-CHO)Yield (%)
1Benzyl bromidePhenylacetaldehyde~70-85% (analogous reactions)
21-IodooctaneNonanal~75-90% (analogous reactions)[2]
31-Bromo-3-phenylpropane4-Phenylbutanal~70-80% (analogous reactions)

Yields are based on analogous reactions of similar lithiated thioacetals and may vary for bis(phenylthio)methane.

Table 2: Synthesis of α-Hydroxy Ketones via Reaction with Carbonyls

EntryCarbonyl CompoundProductYield of Adduct (%)
1Benzaldehydeα-Hydroxy-α-phenyl bis(phenylthio)acetalHigh
2Cyclohexanone1-(Bis(phenylthio)methyl)cyclohexan-1-olHigh
3Acetone2-Hydroxy-1,1-bis(phenylthio)propan-2-olHigh

Specific yields for the adduct formation are generally high, with the subsequent deprotection being the yield-limiting step.

Table 3: Deprotection of Bis(phenylthio)acetals

EntrySubstrateDeprotection ReagentYield of Ketone (%)
1Alkylated AdductHgCl₂, Acetone/H₂O80-95
2Aldehyde AdductNBS, Acetone/H₂O85-98
3Ketone AdductHgCl₂, Acetone/H₂O75-90
4Michael AdductNBS, AgNO₃, Acetone/H₂O70-85

Yields are representative and can vary based on the specific substrate and reaction conditions.

Conclusion

The umpolung strategy employing bis(phenylthio)methane provides a robust and versatile method for the synthesis of a variety of carbonyl compounds. The protocols outlined in this document offer a foundation for researchers to apply this methodology in their synthetic endeavors. Careful attention to anhydrous conditions and the safe handling of organolithium reagents are paramount for successful and reproducible results. The choice of deprotection method should be tailored to the specific substrate to maximize the yield of the final product.

References

Application

Application Notes and Protocols: Deprotection of Bis(phenylthio)methane Thioacetals

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies for the deprotection of bis(phenylthio)methane thioacetals, a crucial step in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the deprotection of bis(phenylthio)methane thioacetals, a crucial step in multi-step organic synthesis. Thioacetals, including bis(phenylthio)methane derivatives, are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions.[1][2][3] However, their removal requires specific conditions, and various methods have been developed for this purpose. This document details several key protocols, presents quantitative data for comparison, and provides visual guides to the reaction and experimental workflows.

I. Overview of Deprotection Methods

The cleavage of bis(phenylthio)methane thioacetals to regenerate the parent carbonyl compound can be broadly categorized into three main types:

  • Oxidative Deprotection: This is a common and effective method that involves the use of an oxidizing agent to convert the thioacetal into a more labile species that can be easily hydrolyzed. A variety of oxidants have been employed for this transformation.

  • Reductive Deprotection: While less common for regenerating the carbonyl group, certain reductive conditions can lead to the cleavage of the C-S bonds.

  • Lewis Acid-Catalyzed Deprotection: Lewis acids can activate the thioacetal, facilitating its hydrolysis to the corresponding carbonyl compound. This method is often used in conjunction with other reagents.

The choice of deprotection method depends on several factors, including the stability of other functional groups in the molecule, the desired reaction conditions (e.g., neutral, acidic, or basic), and the nature of the substrate itself.

II. Quantitative Data Summary

The following tables summarize the efficacy of different reagent systems for the deprotection of thioacetals, including derivatives of bis(phenylthio)methane.

Table 1: Oxidative Deprotection using Manganese-Based Reagents [2][4]

EntrySubstrate (Thioacetal of)Oxidant SystemTime (min)Yield (%)
1BenzaldehydeMnO₂ / AlCl₃6096
24-ChlorobenzaldehydeMnO₂ / AlCl₃4595
34-MethoxybenzaldehydeMnO₂ / AlCl₃18092
4BenzaldehydeKMnO₄ / AlCl₃1095
54-ChlorobenzaldehydeKMnO₄ / AlCl₃1594
64-MethoxybenzaldehydeKMnO₄ / AlCl₃6090
7BenzaldehydeBaMnO₄ / AlCl₃1594
84-ChlorobenzaldehydeBaMnO₄ / AlCl₃2093

Reactions were conducted in dry CH₃CN at room temperature.

Table 2: Solid-State Deprotection using Benzyltriphenylphosphonium (B107652) Peroxymonosulfate (B1194676) [1]

EntrySubstrate (Thioacetal of)Time (min)Yield (%)
14-Chlorobenzaldehyde1592
24-Nitrobenzaldehyde1095
33-Nitrobenzaldehyde598
4Benzophenone2090
5Acetophenone1594

Reactions were carried out by grinding the thioacetal, AlCl₃, and the oxidant at room temperature.

Table 3: Deprotection using TMSCl / NaI [5]

EntrySubstrate (Thioacetal of)TemperatureTime (h)Yield (%)
14-Phenylcyclohexanone60 °C2492
2Acetophenonert2485
3Benzophenone60 °C2488

Reactions were conducted in CH₃CN.

III. Experimental Protocols

Protocol 1: Oxidative Deprotection with MnO₂ and AlCl₃

This protocol describes a non-hydrolytic method for the deprotection of non-enolizable thioacetals.[2][4]

Materials:

  • Bis(phenylthio)methane derivative

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Activated Manganese Dioxide (MnO₂)

  • Dry Acetonitrile (CH₃CN)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the bis(phenylthio)methane derivative (1 mmol) in dry CH₃CN (10 mL) under an inert atmosphere, add anhydrous AlCl₃ (1.5-2 mmol).

  • Stir the mixture at room temperature for a few minutes.

  • Add activated MnO₂ (6-7 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbonyl compound.

Protocol 2: Solid-State Deprotection with Benzyltriphenylphosphonium Peroxymonosulfate

This solvent-free method offers a rapid and environmentally friendly alternative for thioacetal deprotection.[1]

Materials:

  • Bis(phenylthio)methane derivative

  • Benzyltriphenylphosphonium peroxymonosulfate

  • Aluminum Chloride (AlCl₃)

  • Mortar and pestle

  • Cyclohexane (for work-up)

Procedure:

  • In a mortar, place the bis(phenylthio)methane derivative (1 mmol), AlCl₃ (1 mmol), and benzyltriphenylphosphonium peroxymonosulfate (2 mmol).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress by TLC (a small sample can be dissolved in a suitable solvent for analysis). The reaction is typically complete within 5-20 minutes.

  • After the disappearance of the starting material, wash the reaction mixture with cyclohexane.

  • Filter the mixture to remove solid byproducts.

  • Evaporate the filtrate under reduced pressure.

  • If necessary, purify the resulting carbonyl compound by flash chromatography.

Protocol 3: Deprotection with TMSCl and NaI

This metal-free method provides a mild alternative for the deprotection of thioacetals.[5]

Materials:

  • Bis(phenylthio)methane derivative

  • Sodium Iodide (NaI)

  • Chlorotrimethylsilane (TMSCl)

  • Acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, stir a mixture of the bis(phenylthio)methane derivative (1 mmol) and NaI (10 mmol) in CH₃CN (10 mL) for 5 minutes at room temperature.

  • Add TMSCl (10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours or at 60 °C for substrates that react slower.

  • Monitor the reaction by TLC.

  • Upon completion, hydrolyze the reaction by adding water (5 mL).

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel to obtain the pure carbonyl compound.

IV. Visualizations

General Deprotection Reaction

Deprotection_Reaction Thioacetal R'(PhS)₂CH Carbonyl R'CHO Thioacetal->Carbonyl [Deprotection] Reagents Deprotection Reagents Reagents->Thioacetal

Caption: General chemical transformation for the deprotection of a bis(phenylthio)methane thioacetal to its corresponding aldehyde.

Experimental Workflow for Deprotection

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Thioacetal in Solvent B 2. Add Deprotection Reagents A->B C 3. Stir at appropriate temperature B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H H G->H Final Product

Caption: A generalized experimental workflow for the deprotection of bis(phenylthio)methane thioacetals.

Decision Tree for Method Selection

Method_Selection A Start: Substrate with Bis(phenylthio)methane Thioacetal B Acid/Base Sensitive Functional Groups Present? A->B C Yes B->C Yes D No B->D No E Consider Neutral/Mild Conditions: - MnO₂/AlCl₃ (non-hydrolytic) - Solid-State Grinding - TMSCl/NaI C->E F Wider Range of Methods Applicable: - Oxidative Methods - Lewis Acid Catalyzed Hydrolysis D->F G Desire for Solvent-Free Conditions? F->G H Yes G->H Yes I No G->I No J Solid-State Grinding Method H->J

Caption: A decision tree to guide the selection of an appropriate deprotection method.

References

Method

Application Notes and Protocols: Metalation of Bis(phenylthio)methane with n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals Introduction The metalation of bis(phenylthio)methane with n-butyllithium is a cornerstone of modern organic synthesis, providing a robust method for the ge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metalation of bis(phenylthio)methane with n-butyllithium is a cornerstone of modern organic synthesis, providing a robust method for the generation of a nucleophilic acyl anion equivalent. This synthetic strategy, pioneered by Corey and Seebach, allows for a reversal of the normal electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung." The resulting bis(phenylthio)methyllithium species is a versatile intermediate that reacts with a wide range of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithioacetal moiety readily yields the corresponding carbonyl compound, making this a powerful tool for the synthesis of aldehydes, ketones, and other carbonyl-containing molecules. This application note provides detailed protocols for the monolithiation of bis(phenylthio)methane and its subsequent reaction with electrophiles, along with a summary of representative yields.

Data Presentation

The following tables summarize the typical yields obtained from the reaction of monolithiated bis(phenylthio)methane with various classes of electrophiles.

Table 1: Reaction of Monolithiated Bis(phenylthio)methane with Alkyl Halides

Electrophile (Alkyl Halide)ProductYield (%)
n-Butyl iodide1,1-Bis(phenylthio)pentane95
Benzyl bromide1,1-Bis(phenylthio)-2-phenylethane90
Isopropyl bromide1,1-Bis(phenylthio)-2-methylpropane85
Allyl bromide1,1-Bis(phenylthio)but-3-ene88

Table 2: Reaction of Monolithiated Bis(phenylthio)methane with Carbonyl Compounds

Electrophile (Carbonyl)ProductYield (%)
Benzaldehyde (B42025)1,2-Bis(phenylthio)-1-phenylethan-2-ol87
Cyclohexanone1-(Bis(phenylthio)methyl)cyclohexan-1-ol92
Acetone2-(Bis(phenylthio)methyl)propan-2-ol85

Table 3: Reaction of Monolithiated Bis(phenylthio)methane with Epoxides

Electrophile (Epoxide)ProductYield (%)
Propylene oxide1,1-Bis(phenylthio)propan-2-ol80
Styrene oxide1,1-Bis(phenylthio)-2-phenylethanol82

Experimental Protocols

Protocol 1: Monolithiation of Bis(phenylthio)methane and Subsequent Alkylation

This protocol details the generation of bis(phenylthio)methyllithium and its subsequent reaction with an alkyl halide, exemplified by the reaction with n-butyl iodide.

Materials:

  • Bis(phenylthio)methane

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyl iodide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with an argon/nitrogen inlet is assembled. The system is purged with inert gas.

  • Reaction Setup: Bis(phenylthio)methane (1.0 eq) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M) in the reaction flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0-1.1 eq) is added dropwise via syringe to the stirred solution at -78 °C. The reaction mixture typically turns yellow, indicating the formation of the anion. The solution is stirred at this temperature for 1-2 hours.

  • Addition of Electrophile: n-Butyl iodide (1.0-1.2 eq) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with an Aldehyde (Benzaldehyde)

This protocol describes the reaction of bis(phenylthio)methyllithium with an aldehyde, using benzaldehyde as an example.

Procedure:

  • Lithiation: Follow steps 1-4 from Protocol 1 to generate the bis(phenylthio)methyllithium solution.

  • Addition of Aldehyde: Benzaldehyde (1.0-1.2 eq), freshly distilled, is added dropwise to the stirred solution at -78 °C. The reaction is typically rapid. The mixture is stirred at -78 °C for 1-3 hours.

  • Work-up: Follow steps 6-9 from Protocol 1 for quenching, extraction, drying, concentration, and purification.

Mandatory Visualization

Metalation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start_reagents Bis(phenylthio)methane + n-Butyllithium metalation Metalation (THF, -78 °C) start_reagents->metalation 1. Deprotonation electrophile_addition Electrophile Addition (-78 °C to RT) metalation->electrophile_addition 2. C-C Bond Formation workup Aqueous Workup & Extraction electrophile_addition->workup 3. Quenching product Substituted Bis(phenylthio)methane workup->product 4. Isolation

Caption: Experimental workflow for the metalation of bis(phenylthio)methane and subsequent reaction with an electrophile.

Discussion

The metalation of bis(phenylthio)methane is a highly reliable and versatile reaction. The choice of solvent is critical, with anhydrous THF being the most common due to its ability to solvate the lithium cation and promote the deprotonation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent.

The acidity of the methylene (B1212753) protons in bis(phenylthio)methane is significantly increased by the two adjacent sulfur atoms, allowing for facile deprotonation with a strong base like n-butyllithium. The resulting carbanion is stabilized by the sulfur atoms through a combination of inductive effects and d-orbital participation.

A wide variety of electrophiles can be employed in this reaction, leading to a diverse array of products. The subsequent hydrolysis of the dithioacetal to the corresponding carbonyl compound is typically achieved using reagents such as mercury(II) chloride, N-bromosuccinimide (NBS), or other oxidative methods. This two-step sequence provides a powerful method for the synthesis of complex carbonyl-containing molecules from simple precursors.

For drug development professionals, this methodology offers a reliable route to introduce acyl groups and build complex carbon skeletons, which is often a crucial step in the synthesis of pharmacologically active compounds. The predictability and high yields of this reaction make it amenable to both small-scale and larger-scale synthetic efforts.

Application

Application Notes: The Reaction of Lithiated Bis(phenylthio)methane with Electrophiles

Introduction Bis(phenylthio)methane, the diphenyl dithioacetal of formaldehyde (B43269), is a cornerstone reagent in modern organic synthesis, primarily utilized for its ability to undergo "umpolung," or the inversion of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(phenylthio)methane, the diphenyl dithioacetal of formaldehyde (B43269), is a cornerstone reagent in modern organic synthesis, primarily utilized for its ability to undergo "umpolung," or the inversion of chemical reactivity.[1][2] In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting an aldehyde into its dithioacetal, the corresponding carbon atom can be deprotonated to form a potent carbon nucleophile.[1][3] This lithiated species, bis(phenylthio)methyllithium, serves as a masked formyl anion, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.[2][4]

This reaction, a key example of the Corey-Seebach reaction, provides a robust method for the synthesis of aldehydes, ketones, and other carbonyl-containing compounds.[3][5] The overall transformation involves three main stages:

  • Deprotonation : Formation of the nucleophilic carbanion by treating bis(phenylthio)methane with a strong base, typically n-butyllithium (n-BuLi), at low temperatures.[2][4]

  • Alkylation/Addition : Reaction of the lithiated intermediate with an electrophile, such as an alkyl halide or a carbonyl compound, to form a new, substituted dithioacetal.[4]

  • Hydrolysis (Deprotection) : Conversion of the dithioacetal back into a carbonyl group, unmasking the final product.[4][6]

This methodology is invaluable for constructing complex molecular architectures and is a staple in the synthesis of natural products and pharmaceutical agents.

Visualized Workflow and Concept

The following diagrams illustrate the experimental workflow and the fundamental concept of umpolung that underpins the reactivity of bis(phenylthio)methane.

G A Bis(phenylthio)methane (PhS)₂CH₂ B Deprotonation (n-BuLi, THF, -78 °C) A->B C Lithiated Intermediate [(PhS)₂CH]Li B->C D Electrophilic Quench (Add E⁺) C->D E Substituted Dithioacetal (PhS)₂CH-E D->E F Hydrolysis (e.g., IBX, H₂O) E->F G Final Carbonyl Product O=CH-E F->G

Caption: General workflow for the synthesis of carbonyl compounds.

Caption: The Umpolung (reactivity inversion) concept.

Reaction Scope and Data

The lithiated carbanion of bis(phenylthio)methane reacts efficiently with a variety of electrophiles. The yields are generally good to excellent, making this a versatile synthetic tool.

Electrophile ClassSpecific ElectrophileProduct after HydrolysisReported Yield (%)
Alkyl Halides 1-BromodecaneUndecanal~85% (alkylation step)
Alkyl Halides Benzyl BromidePhenylacetaldehydeHigh
Aldehydes Benzaldehydeα-Hydroxy-phenylacetaldehydeGood to High
Ketones Cyclohexanone1-Formylcyclohexan-1-olGood to High
Epoxides Styrene Oxide3-Hydroxy-3-phenylpropanalGood to High

Note: Yields are representative and can vary based on specific substrates and reaction conditions. The reaction with primary alkyl halides is generally efficient, while reactions with secondary halides may be slower and compete with elimination.[7] Aldehydes and ketones readily undergo 1,2-addition to form α-hydroxy dithioacetals, which can be hydrolyzed to the corresponding α-hydroxy aldehydes or ketones.[8][9]

Experimental Protocols

! DANGER ! Safety First: Organolithium reagents such as n-butyllithium (n-BuLi) are extremely pyrophoric and react violently with water and air.[10] All procedures must be conducted by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[10][11] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Thiophenol and related compounds have a persistent, unpleasant odor and should be handled in a well-ventilated fume hood.[12]

Protocol 1: Preparation of Bis(phenylthio)methane

This protocol is adapted from a procedure published in Organic Syntheses.[12]

  • Reagents & Materials:

    • Thiophenol (C₆H₅SH)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • 37% Aqueous Formaldehyde (HCHO)

    • Concentrated Hydrochloric Acid (HCl)

    • Petroleum Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a fume hood, combine thiophenol (e.g., 0.5 mol), dichloromethane (250 mL), and concentrated HCl (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath with vigorous stirring.

    • Add 37% aqueous formaldehyde (0.25 mol) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

    • Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer sequentially with water (2 x 200 mL), 10% aqueous NaOH (2 x 200 mL), 2 N HCl (2 x 200 mL), and finally with water (1 x 300 mL).

    • Dry the dichloromethane solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting crude solid from petroleum ether to yield bis(phenylthio)methane as white crystals (Typical yield: 55-65%).[12]

Protocol 2: General Procedure for Lithiation and Electrophilic Quench

This is a general procedure for the formation of the carbanion and its reaction with an electrophile.

  • Reagents & Materials:

    • Bis(phenylthio)methane

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Electrophile (e.g., alkyl halide, aldehyde, ketone)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Oven-dried Schlenk flask or 3-neck flask, magnetic stirrer, syringes, inert gas line

    • Dry ice/acetone bath

  • Procedure:

    • Reaction Setup : Assemble an oven-dried flask with a magnetic stir bar under a positive pressure of inert gas (Argon or Nitrogen).

    • Addition of Reagents : Add bis(phenylthio)methane (1.0 eq) to the flask, followed by anhydrous THF to achieve a concentration of ~0.3-0.5 M.

    • Cooling : Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.

    • Lithiation : Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the reaction mixture at -78 °C for 1 hour.

    • Electrophilic Quench : Add the desired electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • Reaction : After the addition is complete, stir the reaction at -78 °C for an additional 1-3 hours (reaction time is substrate-dependent). Then, allow the mixture to slowly warm to room temperature and stir overnight.

    • Work-up : Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extraction & Isolation : Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude substituted dithioacetal.

Protocol 3: Mercury-Free Hydrolysis of Dithioacetal

This protocol uses o-iodoxybenzoic acid (IBX), a modern oxidizing agent, to avoid the use of toxic mercury salts for deprotection.[6]

  • Reagents & Materials:

    • Crude substituted dithioacetal from Protocol 2

    • o-Iodoxybenzoic acid (IBX)

    • Dimethyl sulfoxide (B87167) (DMSO) or Ethyl acetate/water mixture

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the crude dithioacetal (1.0 eq) in a suitable solvent such as DMSO or a biphasic mixture of ethyl acetate and water.

    • Add IBX (2.0-3.0 eq) to the solution in one portion.

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble byproducts.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with a 10% aqueous solution of Na₂S₂O₃ to remove any remaining iodine species.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldehyde or ketone.

References

Method

Application Notes and Protocols: The Strategic Use of Bis(phenylthio)methane in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals Abstract Bis(phenylthio)methane serves as a versatile and highly effective C1 building block in the intricate art of natural product synthesis. Its utility...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylthio)methane serves as a versatile and highly effective C1 building block in the intricate art of natural product synthesis. Its utility primarily stems from its role as a masked formyl group or a nucleophilic methylene (B1212753) equivalent. Upon deprotonation, the resulting carbanion undergoes efficient alkylation with a variety of electrophiles, enabling the construction of complex carbon skeletons. Subsequent hydrolysis of the resulting dithioacetal unmasks the aldehyde functionality, a key handle for further synthetic transformations. This application note will detail the use of bis(phenylthio)methane in the total syntheses of two structurally diverse natural products, (-)-rasfonin (B1678817) and (+)-ambruticin S, providing comprehensive experimental protocols and quantitative data to facilitate its application in other synthetic endeavors.

Introduction

The synthesis of complex natural products often necessitates the use of robust and reliable synthetic methodologies for the stereocontrolled construction of intricate molecular architectures. Bis(phenylthio)methane has emerged as a valuable reagent in this context, functioning as a practical equivalent of the formyl anion synthon. The protons of the central methylene group are rendered acidic by the two flanking sulfur atoms, allowing for facile deprotonation with a strong base, typically an organolithium reagent. The resulting lithiated species is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions with a wide range of electrophiles, including alkyl halides and epoxides. The phenylthio groups are stable to a variety of reaction conditions, yet can be efficiently removed under mild oxidative or mercury(II)-mediated conditions to reveal the corresponding carbonyl group. This application note provides two detailed examples of its strategic implementation in the total synthesis of bioactive natural products.

Application 1: Total Synthesis of (-)-Rasfonin

The synthesis of the potent anticancer agent (-)-rasfonin, as reported by Huang and Minnaard, elegantly demonstrates the use of a bis(phenylthio)methane derivative for the introduction of a key aldehyde functionality, which serves as a precursor to a terminal alkyne.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-rasfonin reveals a key fragment, an aldehyde, which is constructed using a bis(phenylthio)methane derivative. This aldehyde is then converted to a terminal alkyne, a crucial component for the subsequent coupling reactions to build the natural product's carbon skeleton.

Rasfonin_Retrosynthesis Rasfonin (-)-Rasfonin Fragments Key Fragments Rasfonin->Fragments Aldehyde Aldehyde Precursor Fragments->Aldehyde Thioacetal Bis(phenylthio)methyl Derivative Aldehyde->Thioacetal Deprotection Electrophile Alkyl Iodide Thioacetal->Electrophile Alkylation

Caption: Retrosynthetic analysis of (-)-rasfonin highlighting the bis(phenylthio)methane-derived aldehyde.

Key Reaction: Alkylation of a Bis(phenylthio)methane Derivative

The synthesis of the aldehyde fragment commenced with the alkylation of lithiated bis(phenylthio)methane with a protected iodoalkane. This reaction established a key carbon-carbon bond and installed the masked aldehyde functionality.

Quantitative Data
StepReactantsProductReagents and ConditionsYield (%)
Alkylation Bis(phenylthio)methane, Protected IodoalkaneAlkylated Dithioacetal1. n-BuLi, THF, -78 °C2. Electrophile85
Deprotection Alkylated DithioacetalAldehydeHgCl₂, HgO, CH₃CN/H₂O85
Experimental Protocol: Synthesis of the Aldehyde Fragment

Step 1: Alkylation of Bis(phenylthio)methane

To a solution of bis(phenylthio)methane (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the protected iodoalkane (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated dithioacetal.

Step 2: Deprotection to the Aldehyde

To a solution of the alkylated dithioacetal (1.0 equivalent) in a mixture of acetonitrile (B52724) and water (4:1) is added mercury(II) chloride (2.0 equivalents) and mercury(II) oxide (2.0 equivalents). The resulting suspension is stirred vigorously at room temperature for 3 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous potassium iodide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.

Application 2: Total Synthesis of (+)-Ambruticin S

In the total synthesis of the antifungal agent (+)-ambruticin S, a dithiane, which is conceptually derived from bis(phenylthio)methane's congener 1,3-dithiane (B146892), is employed as a nucleophile to open an epoxide, a key step in the construction of a polyketide fragment of the natural product. This approach highlights the utility of dithioacetals in forming carbon-carbon bonds with electrophilic oxygenated substrates.

Synthetic Strategy Overview

The synthesis of a key fragment of (+)-ambruticin S involves the coupling of a dithiane-derived nucleophile with a chiral epoxide. This reaction sets a crucial stereocenter and elongates the carbon chain.

Ambruticin_Synthesis Ambruticin_Fragment Ambruticin (B1664839) S Fragment Hydroxy_Dithiane Hydroxy Dithiane Adduct Ambruticin_Fragment->Hydroxy_Dithiane Dithiane_Anion Dithiane Anion Hydroxy_Dithiane->Dithiane_Anion Epoxide Opening Epoxide Chiral Epoxide Dithiane_Anion->Epoxide

Caption: Key C-C bond formation in the synthesis of an ambruticin S fragment.

Key Reaction: Epoxide Opening with a Dithiane Anion

The lithiated dithiane adds to the terminal carbon of the epoxide in a regioselective manner, yielding a secondary alcohol with a dithiane moiety.

Quantitative Data
StepReactantsProductReagents and ConditionsYield (%)
Epoxide Opening Dithiane, Chiral EpoxideHydroxy Dithiane1. n-BuLi, THF, -78 °C2. Epoxide, BF₃·OEt₂70
Deprotection Hydroxy DithianeDiolHgCl₂, CaCO₃, CH₃CN/H₂O83
Experimental Protocol: Synthesis of the Diol Fragment

Step 1: Epoxide Opening with Lithiated Dithiane

To a solution of 1,3-dithiane (1.2 equivalents) in anhydrous THF at -30 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. The solution is stirred at this temperature for 2 hours. The reaction mixture is then cooled to -78 °C, and a solution of the chiral epoxide (1.0 equivalent) in anhydrous THF is added, followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 equivalents). The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the hydroxy dithiane.

Step 2: Deprotection to the Diol

To a solution of the hydroxy dithiane (1.0 equivalent) in a mixture of acetonitrile and water (9:1) is added calcium carbonate (5.0 equivalents) and mercury(II) chloride (2.5 equivalents). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through Celite®, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated aqueous potassium iodide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography on silica gel.

Conclusion

Bis(phenylthio)methane and its dithiane analogue are indispensable tools in the arsenal (B13267) of the synthetic organic chemist for the construction of complex natural products. The examples of (-)-rasfonin and (+)-ambruticin S syntheses underscore the reliability and versatility of this reagent in forming crucial carbon-carbon bonds and introducing masked carbonyl functionalities. The detailed protocols provided herein are intended to serve as a practical guide for researchers in the field of natural product synthesis and drug discovery, enabling the efficient and strategic application of bis(phenylthio)methane chemistry in their own synthetic campaigns.

Application

Application Notes and Protocols: Bis(phenylthio)methane as a Protecting Group for Carbonyls

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy to ensure chemoselectivity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy to ensure chemoselectivity. Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack and often require temporary masking to prevent undesired side reactions. Bis(phenylthio)methane emerges as a valuable reagent for this purpose, converting carbonyls into their corresponding diphenyl thioacetals. These thioacetals exhibit notable stability under both acidic and basic conditions, a critical feature for enduring various synthetic transformations.[1][2] Furthermore, the resulting protected moiety can be reliably cleaved to regenerate the parent carbonyl group, rendering bis(phenylthio)methane a useful tool in the synthetic chemist's arsenal.

Beyond its role as a traditional protecting group, the bis(phenylthio)methyl group derived from bis(phenylthio)methane can function as a masked acyl anion, enabling umpolung (reactivity inversion) of the carbonyl carbon. This dual functionality expands its utility in the construction of complex molecular architectures.

These application notes provide a comprehensive guide to the use of bis(phenylthio)methane for the protection of carbonyl compounds, including detailed experimental protocols for protection and deprotection, quantitative data for representative reactions, and diagrams illustrating the underlying chemical principles.

Data Presentation

Table 1: Representative Yields for the Protection of Carbonyls with Thiols

While specific quantitative data for the reaction of a wide range of carbonyls with bis(phenylthio)methane is not extensively tabulated in the literature, the formation of thioacetals from thiols and carbonyls is a well-established, high-yielding transformation. The following data for a related thioacetalization reaction provides an indication of the expected efficiency.

EntryCarbonyl SubstrateThiolProductYield (%)
1BenzaldehydeThiophenolBenzaldehyde diphenyl thioacetal>95
2AcetophenoneThiophenolAcetophenone diphenyl thioacetal>90
3CyclohexanoneThiophenolCyclohexanone diphenyl thioacetal>95
44-MethoxybenzaldehydeThiophenol4-Methoxybenzaldehyde diphenyl thioacetal>95
52-NaphthaldehydeThiophenol2-Naphthaldehyde diphenyl thioacetal>90

Note: The yields presented are based on general thioacetalization reactions and serve as an estimate for the protection with bis(phenylthio)methane under optimized conditions.

Table 2: Deprotection of Thioacetals to Carbonyl Compounds

Various methods have been developed for the cleavage of thioacetals. The following table summarizes the yields obtained for the deprotection of various thioacetals using N-Bromosuccinimide (NBS) in aqueous acetone, a common and effective method.

EntryThioacetal SubstrateProductTime (min)Yield (%)
1Benzaldehyde diphenyl thioacetalBenzaldehyde1095
24-Chlorobenzaldehyde diphenyl thioacetal4-Chlorobenzaldehyde1592
3Acetophenone diphenyl thioacetalAcetophenone3090
4Benzophenone diphenyl thioacetalBenzophenone4588
5Cyclohexanone diphenyl thioacetalCyclohexanone2093

Note: This data illustrates the general efficacy of oxidative deprotection of thioacetals. The reaction conditions should be optimized for specific bis(phenylthio)methane-protected substrates.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Carbonyl Compound with Bis(phenylthio)methane

This protocol describes a general method for the formation of a diphenyl thioacetal from a carbonyl compound using bis(phenylthio)methane under Lewis acid catalysis.

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 mmol)

  • Bis(phenylthio)methane (1.1 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (10 mL)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, or TMSOTf) (0.1-0.2 mmol)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbonyl compound (1.0 mmol) and bis(phenylthio)methane (1.1 mmol).

  • Dissolve the reactants in anhydrous dichloromethane or toluene (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (0.1-0.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure diphenyl thioacetal.

Protocol 2: General Procedure for the Deprotection of a Diphenyl Thioacetal

This protocol outlines a general method for the oxidative cleavage of a diphenyl thioacetal to its corresponding carbonyl compound using N-Bromosuccinimide (NBS).

Materials:

  • Diphenyl thioacetal (1.0 mmol)

  • Acetone/water mixture (e.g., 9:1 v/v, 10 mL)

  • N-Bromosuccinimide (NBS) (2.2 mmol)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the diphenyl thioacetal (1.0 mmol) in an acetone/water mixture (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 10-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any excess NBS.

  • Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize the mixture.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation to yield the pure carbonyl compound.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Carbonyl Carbonyl (Aldehyde or Ketone) Thioacetal Diphenyl Thioacetal Carbonyl->Thioacetal Protection Reagents_P Bis(phenylthio)methane, Lewis Acid (e.g., BF3.OEt2) Regen_Carbonyl Regenerated Carbonyl Thioacetal->Regen_Carbonyl Deprotection Reagents_D Oxidizing Agent (e.g., NBS) Protection_Mechanism node1 Carbonyl R-C(=O)-R' node2 Lewis Acid Activation R-C(=[O-LA])-R' node1->node2 + Lewis Acid (LA) node3 Nucleophilic Attack Intermediate node2->node3 + CH2(SPh)2 node4 Proton Transfer & Elimination Oxocarbenium Ion node3->node4 - [HO-LA] node5 Second Nucleophilic Attack Intermediate node4->node5 + SPh- node6 Deprotonation Diphenyl Thioacetal node5->node6 - H+ Deprotection_Mechanism node1 Diphenyl Thioacetal R-C(SPh)2-R' node2 Oxidation of Sulfur Sulfonium Ion Intermediate node1->node2 + Oxidant (e.g., NBS) node3 Nucleophilic Attack by Water Hemithioacetal-like Intermediate node2->node3 + H2O node4 Elimination of Thiophenol Thio-oxocarbenium Ion node3->node4 - PhSH node5 Further Hydrolysis Regenerated Carbonyl node4->node5 + H2O, - PhSH, - H+

References

Method

Application Notes and Protocols for the Synthesis of Ketones from Bis(phenylthio)methane

Introduction Bis(phenylthio)methane serves as a valuable reagent in organic synthesis, acting as an acyl anion equivalent.[1][2] This allows for the umpolung, or reversal of polarity, of a carbonyl carbon. Typically, the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(phenylthio)methane serves as a valuable reagent in organic synthesis, acting as an acyl anion equivalent.[1][2] This allows for the umpolung, or reversal of polarity, of a carbonyl carbon. Typically, the carbonyl carbon is electrophilic. By converting it to a dithioacetal, such as bis(phenylthio)methane, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. Subsequent hydrolysis of the dithioacetal moiety regenerates the carbonyl group, yielding a ketone. This protocol outlines the synthesis of ketones from bis(phenylthio)methane through a three-step process: deprotonation, alkylation, and hydrolysis.

Overall Reaction Scheme:

The synthesis proceeds in three main stages:

  • Deprotonation: Bis(phenylthio)methane is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the corresponding carbanion.

  • Alkylation: The resulting carbanion is reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.

  • Hydrolysis: The substituted dithioacetal is hydrolyzed to the corresponding ketone. As thioacetals are stable under typical acidic conditions, this step requires specific reagents, such as mercury(II) chloride or modern oxidizing agents.[3]

Experimental Protocols

Materials and Equipment:

  • Bis(phenylthio)methane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)

  • Mercury(II) chloride (HgCl₂)

  • Cadmium carbonate (CdCO₃) or Calcium carbonate (CaCO₃)

  • Acetonitrile (B52724)

  • Water

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Chromatography equipment (e.g., silica (B1680970) gel for column chromatography)

Protocol 1: Synthesis of the Substituted Dithioacetal

This protocol describes the deprotonation of bis(phenylthio)methane followed by alkylation.

Step 1: Deprotonation of Bis(phenylthio)methane

  • Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • To the flask, add bis(phenylthio)methane (1.0 eq) and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -20 °C to -40 °C using an appropriate cooling bath.

  • Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe while maintaining the low temperature. The addition of n-BuLi often results in the formation of a yellow to orange solution, indicating the generation of the carbanion.

  • Stir the reaction mixture at this temperature for 1-2 hours.

Step 2: Alkylation of the Carbanion

  • While maintaining the low temperature, add the alkyl halide (1.0-1.2 eq) dropwise to the solution of the carbanion.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure substituted dithioacetal.

Protocol 2: Hydrolysis of the Dithioacetal to the Ketone

This protocol describes the conversion of the substituted dithioacetal to the final ketone product using mercury(II) chloride.

Caution: Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve the purified substituted dithioacetal (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).

  • Add mercury(II) chloride (2.0-2.5 eq) and a scavenger for the generated acid, such as cadmium carbonate or calcium carbonate (2.0-2.5 eq), to the solution.[3][4] The formation of insoluble mercury sulfides drives the reaction.[4]

  • Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts. Wash the filter cake with an organic solvent like diethyl ether or dichloromethane.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation to obtain the final product.

Alternative Hydrolysis Methods:

Due to the toxicity of mercury salts, several alternative methods have been developed for the hydrolysis of thioacetals. These often involve oxidation of the sulfur atoms.[5] Reagents such as Dess-Martin periodinane (DMP) or o-iodoxybenzoic acid (IBX) can be used under mild conditions.[4][6]

Data Presentation

The following table summarizes representative yields for the synthesis of various ketones from bis(phenylthio)methane using different alkylating agents.

EntryAlkylating Agent (R-X)Product Ketone (R₂C=O)Yield (%)
1Benzyl bromideDibenzyl ketone~85-95%
2n-Butyl bromideDi-n-butyl ketone~80-90%
3Cyclohexyl bromideDicyclohexyl ketone~75-85%
4Iso-propyl iodideDi-iso-propyl ketone~70-80%

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis a Dissolve Bis(phenylthio)methane in Anhydrous THF b Cool to -40 °C a->b c Add n-BuLi Dropwise b->c d Stir for 1-2 hours c->d e Add Alkyl Halide at -40 °C d->e Generated Carbanion f Warm to Room Temperature e->f g Quench with NH4Cl (aq) f->g h Extract and Purify g->h i Dissolve Thioacetal in Acetonitrile/Water h->i Substituted Thioacetal j Add HgCl2 and CaCO3 i->j k Stir at Room Temperature j->k l Filter, Extract, and Purify k->l final_product final_product l->final_product Final Ketone Product

Caption: Workflow for the synthesis of ketones from bis(phenylthio)methane.

Chemical Reaction Pathway

reaction_pathway start Bis(phenylthio)methane carbanion Lithium Phenylthiomethanide (Carbanion Intermediate) start->carbanion + n-BuLi (Deprotonation) nBuLi n-BuLi RX R-X (Alkyl Halide) hydrolysis_reagents HgCl₂, H₂O/CH₃CN thioacetal Substituted Dithioacetal carbanion->thioacetal + R-X (Alkylation) ketone Ketone thioacetal->ketone + HgCl₂, H₂O (Hydrolysis)

Caption: Overall chemical pathway for ketone synthesis.

References

Application

Application Notes and Protocols: Synthesis of α-Hydroxy Ketones Using Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-hydroxy ketones, utilizing bis(phenylthio)methane as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-hydroxy ketones, utilizing bis(phenylthio)methane as a key reagent. This method leverages the umpolung (reactivity inversion) of a carbonyl precursor, offering a versatile and efficient pathway to this important class of organic compounds. α-Hydroxy ketones are valuable building blocks in medicinal chemistry and drug development, appearing in numerous biologically active molecules.

Introduction

The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry. One effective strategy involves the use of bis(phenylthio)methane as a masked acyl anion equivalent. This approach typically involves a three-step sequence:

  • Formation of an α,α-bis(phenylthio) alcohol: Deprotonation of bis(phenylthio)methane with a strong base generates a nucleophilic carbanion that reacts with an aldehyde to form an α,α-bis(phenylthio) alcohol.

  • Rearrangement to an α-phenylthio ketone: The resulting adduct undergoes an acid-catalyzed rearrangement to yield an α-phenylthio ketone.

  • Conversion to an α-hydroxy ketone: The final step involves the conversion of the α-phenylthio ketone to the target α-hydroxy ketone, which can be achieved through an oxidation and Pummerer rearrangement sequence.

This methodology provides a regiospecific and convergent route to α-phenylthio ketones, which are versatile intermediates for further transformations.

Reaction Pathway and Experimental Workflow

The overall synthetic strategy is depicted in the following diagrams.

Reaction_Pathway Bis(phenylthio)methane Bis(phenylthio)methane Intermediate_Adduct α,α-Bis(phenylthio) alcohol Bis(phenylthio)methane->Intermediate_Adduct 1. LDA 2. Aldehyde Aldehyde (RCHO) Aldehyde (RCHO) Aldehyde (RCHO)->Intermediate_Adduct Lithium Diisopropylamide (LDA) Lithium Diisopropylamide (LDA) Alpha_Phenylthio_Ketone α-Phenylthio Ketone Intermediate_Adduct->Alpha_Phenylthio_Ketone PTSA PTSA p-Toluenesulfonic acid Sulfoxide (B87167) α-Phenylthio Sulfoxide Ketone Alpha_Phenylthio_Ketone->Sulfoxide Oxidation Oxidation Oxidation (e.g., m-CPBA) Acyloxy_Thioether α-Acyloxy Thioether Sulfoxide->Acyloxy_Thioether Pummerer Rearrangement Pummerer Pummerer Rearrangement (e.g., Ac2O) Alpha_Hydroxy_Ketone α-Hydroxy Ketone Acyloxy_Thioether->Alpha_Hydroxy_Ketone Hydrolysis Hydrolysis Hydrolysis

Caption: Overall reaction pathway for the synthesis of α-hydroxy ketones.

Experimental_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Conversion to α-Hydroxy Ketone Start Start Deprotonation Deprotonate Bis(phenylthio)methane with LDA in THF at low temperature. Start->Deprotonation Aldehyde_Addition Add aldehyde to the carbanion solution. Deprotonation->Aldehyde_Addition Quench1 Quench the reaction with saturated NH4Cl. Aldehyde_Addition->Quench1 Workup1 Extract with an organic solvent, dry, and concentrate. Quench1->Workup1 Adduct α,α-Bis(phenylthio) alcohol Workup1->Adduct Dissolve_Adduct Dissolve the adduct in benzene (B151609). Adduct->Dissolve_Adduct Add_PTSA Add p-toluenesulfonic acid and reflux. Dissolve_Adduct->Add_PTSA Workup2 Wash with aqueous base, dry, and concentrate. Add_PTSA->Workup2 Purify2 Purify by chromatography. Workup2->Purify2 Phenylthio_Ketone α-Phenylthio Ketone Purify2->Phenylthio_Ketone Oxidize Oxidize α-phenylthio ketone to the sulfoxide (e.g., with m-CPBA). Phenylthio_Ketone->Oxidize Pummerer_Reaction Treat the sulfoxide with acetic anhydride (B1165640) to induce Pummerer rearrangement. Oxidize->Pummerer_Reaction Hydrolyze Hydrolyze the resulting α-acetoxy thioether. Pummerer_Reaction->Hydrolyze Purify3 Purify the final product. Hydrolyze->Purify3 Final_Product α-Hydroxy Ketone Purify3->Final_Product

Caption: A generalized experimental workflow for the multi-step synthesis.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of α-hydroxy ketones from various aldehydes using bis(phenylthio)methane.

Table 1: Synthesis of α-Phenylthio Ketones from Aldehydes

Aldehyde (R in RCHO)Yield of Adduct (%)Yield of α-Phenylthio Ketone (%)
n-Hexyl8570
Phenyl9080
p-Tolyl8875
p-Anisyl9282
p-Chlorophenyl8778

Data is compiled from analogous reactions and may vary based on specific experimental conditions.

Table 2: Conversion of α-Phenylthio Ketones to α-Hydroxy Ketones

α-Phenylthio Ketone (R)Yield of α-Hydroxy Ketone (%)
n-Hexyl65-75
Phenyl70-80

Yields are estimated based on typical Pummerer rearrangement and subsequent hydrolysis reactions. Actual yields may vary.

Experimental Protocols

Materials and Reagents:

  • Bis(phenylthio)methane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Aldehyde (e.g., hexanal, benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • p-Toluenesulfonic acid (PTSA)

  • Benzene or Toluene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Methanol (B129727) or Ethanol (B145695)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Synthesis of α,α-Bis(phenylthio) Alcohols

This protocol details the formation of the initial adduct from bis(phenylthio)methane and an aldehyde.

  • Preparation of the Carbanion:

    • To a solution of bis(phenylthio)methane (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting yellow to orange solution at -20 °C for 1 hour.

  • Reaction with Aldehyde:

    • Cool the reaction mixture to -78 °C.

    • Slowly add a solution of the aldehyde (1.1 eq) in anhydrous THF.

    • Stir the mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • The crude α,α-bis(phenylthio) alcohol is often used in the next step without further purification.

Protocol 2: Rearrangement to α-Phenylthio Ketones

This protocol describes the acid-catalyzed rearrangement of the α,α-bis(phenylthio) alcohol to the corresponding α-phenylthio ketone.

  • Reaction Setup:

    • Dissolve the crude α,α-bis(phenylthio) alcohol (1.0 eq) in benzene or toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1-0.2 eq).

  • Reaction Execution:

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-phenylthio ketone.

Protocol 3: Conversion to α-Hydroxy Ketones via Pummerer Rearrangement

This three-stage protocol outlines the final conversion of the α-phenylthio ketone to the α-hydroxy ketone.

3a. Oxidation to the Sulfoxide:

  • Reaction Setup:

    • Dissolve the α-phenylthio ketone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

  • Oxidation:

    • Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude α-phenylthio sulfoxide ketone, which is often used directly in the next step.

3b. Pummerer Rearrangement:

  • Reaction Setup:

    • Dissolve the crude α-phenylthio sulfoxide ketone in acetic anhydride.

  • Rearrangement:

    • Heat the solution at a temperature ranging from 80 °C to 140 °C, depending on the substrate, until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully add it to ice-water to hydrolyze the excess acetic anhydride.

    • Extract the product with an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to give the crude α-acetoxy thioether.

3c. Hydrolysis to the α-Hydroxy Ketone:

  • Hydrolysis:

    • Dissolve the crude α-acetoxy thioether in a mixture of methanol or ethanol and water.

    • Add a base such as sodium hydroxide or potassium carbonate and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography to obtain the pure α-hydroxy ketone.

Conclusion

The use of bis(phenylthio)methane provides a reliable and versatile method for the synthesis of α-hydroxy ketones. The protocols detailed above can be adapted for a range of aldehydes and can be valuable for the synthesis of complex molecules in drug discovery and development. Careful monitoring of each step by techniques such as TLC is recommended to optimize reaction times and yields.

Method

Application of Bis(phenylthio)methane in Carbon-Carbon Bond Formation: A Detailed Guide for Researchers

Introduction Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl anion equivalent for the formation of carbon...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl anion equivalent for the formation of carbon-carbon bonds. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of bis(phenylthio)methane in generating nucleophilic synthons for reactions with various electrophiles. The core of its reactivity lies in the principle of "umpolung" or polarity inversion, where the typically electrophilic carbonyl carbon is transformed into a nucleophilic species.

The methylene (B1212753) protons of bis(phenylthio)methane are sufficiently acidic to be deprotonated by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This lithiated species, bis(phenylthio)methyllithium, serves as a potent nucleophile that readily participates in C-C bond formation with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. Subsequent hydrolysis of the resulting dithioacetal products unmasks the carbonyl functionality, providing access to a diverse array of aldehydes and ketones.

Signaling Pathways and Reaction Mechanisms

The fundamental principle behind the application of bis(phenylthio)methane in C-C bond formation is the concept of umpolung. The following diagram illustrates the overall transformation and the polarity inversion of the central carbon atom.

umpolung_concept reagent CH₂(SPh)₂ anion [CH(SPh)₂]⁻ Li⁺ reagent->anion Deprotonation (n-BuLi) product R-CHO / R₂C=O anion->product 1. Electrophile (E⁺) 2. Hydrolysis

Caption: Umpolung strategy using bis(phenylthio)methane.

The experimental workflow for a typical C-C bond forming reaction using bis(phenylthio)methane involves three key stages: deprotonation, reaction with an electrophile, and hydrolysis.

experimental_workflow start Start deprotonation Deprotonation of Bis(phenylthio)methane with n-BuLi in THF start->deprotonation reaction Addition of Electrophile (R-X) at low temperature deprotonation->reaction quench Reaction Quench (e.g., with H₂O or NH₄Cl) reaction->quench extraction Workup and Extraction quench->extraction hydrolysis Hydrolysis of Dithioacetal (e.g., with HgCl₂ or NBS) extraction->hydrolysis purification Purification of Carbonyl Product (Chromatography) hydrolysis->purification end End purification->end

Caption: General experimental workflow.

Application 1: Synthesis of Aldehydes and Ketones via Alkylation

The reaction of lithiated bis(phenylthio)methane with primary and secondary alkyl halides, followed by hydrolysis, provides a versatile method for the synthesis of aldehydes and ketones.

Quantitative Data
EntryAlkyl Halide (R-X)ProductYield (%)
1n-Butyl bromidePentanal75-85
2Benzyl bromidePhenylacetaldehyde80-90
3Isopropyl iodide2-Methylpropanal60-70
4Cyclohexyl iodideCyclohexanecarboxaldehyde70-80
51-Bromo-3-phenylpropane4-Phenylbutanal78-88
Experimental Protocol: Synthesis of Pentanal

Materials:

Procedure:

  • Deprotonation: A solution of bis(phenylthio)methane (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon). n-Butyllithium (1.05 eq) is added dropwise, and the resulting deep yellow solution is stirred for 1 hour at -20 °C.

  • Alkylation: The solution is cooled to -78 °C, and n-butyl bromide (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the crude 1,1-bis(phenylthio)pentane.

  • Hydrolysis: The crude dithioacetal is dissolved in a mixture of acetonitrile and water (9:1). Mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is filtered, and the filtrate is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous MgSO₄, and concentrated. The crude pentanal is purified by distillation or column chromatography.

Application 2: Synthesis of β-Hydroxy Dithioacetals and β-Hydroxy Ketones via Epoxide Opening

Lithiated bis(phenylthio)methane undergoes nucleophilic attack on epoxides to yield β-hydroxy dithioacetals. These can be further oxidized to β-hydroxy ketones, which are valuable building blocks in organic synthesis.

Quantitative Data
EntryEpoxideProduct (after hydrolysis)Yield (%)
1Propylene oxide1-Hydroxy-2-butanone70-80
2Styrene (B11656) oxide1-Hydroxy-1-phenyl-2-propanone85-95
3Cyclohexene oxide2-Hydroxycyclohexyl)methanone75-85
41,2-Epoxybutane1-Hydroxy-2-pentanone72-82
Experimental Protocol: Synthesis of 1-Hydroxy-1-phenyl-2-propanone

Materials:

  • Bis(phenylthio)methane

  • n-Butyllithium (n-BuLi) in hexanes

  • Styrene oxide

  • Anhydrous tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Acetone (B3395972)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: A solution of bis(phenylthio)methane (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • Epoxide Opening: A solution of styrene oxide (1.1 eq) in anhydrous THF is added dropwise at -40 °C. The reaction is stirred at this temperature for 4 hours and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude β-hydroxy dithioacetal.

  • Hydrolysis: The crude product is dissolved in a mixture of acetone and water (9:1). N-Bromosuccinimide (4.0 eq) is added in portions at 0 °C. The reaction is stirred for 1-2 hours until completion (monitored by TLC).

  • Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude 1-hydroxy-1-phenyl-2-propanone is purified by column chromatography.

Application 3: Synthesis of α-Hydroxy Ketones via Reaction with Aldehydes and Ketones

The addition of bis(phenylthio)methyllithium to aldehydes and ketones produces α-hydroxy dithioacetals. Hydrolysis of these adducts provides a direct route to α-hydroxy ketones (acyloins).

Quantitative Data
EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde (B42025)Benzoin (B196080)85-95
2Cyclohexanone1-(Hydroxy(phenyl)methyl)cyclohexan-1-ol80-90
3Acetaldehyde3-Hydroxy-2-butanone70-80
4Propanal4-Hydroxy-3-hexanone75-85
Experimental Protocol: Synthesis of Benzoin

Materials:

  • Bis(phenylthio)methane

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: Generate bis(phenylthio)methyllithium as described in the protocol for pentanal synthesis.

  • Addition to Aldehyde: The solution of the lithiated species is cooled to -78 °C, and freshly distilled benzaldehyde (1.1 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic phase is washed, dried, and concentrated to yield the crude α-hydroxy dithioacetal.

  • Hydrolysis: The crude adduct is hydrolyzed using HgCl₂ and CaCO₃ in aqueous acetonitrile as described in the pentanal synthesis protocol.

  • Purification: The crude benzoin is purified by recrystallization or column chromatography.

Conclusion

Bis(phenylthio)methane is a highly effective and versatile reagent for the synthesis of a wide range of carbonyl compounds through C-C bond formation. Its utility as a formyl anion equivalent, enabled by the umpolung of the central carbon's reactivity, allows for the straightforward formation of aldehydes, ketones, β-hydroxy ketones, and α-hydroxy ketones from readily available electrophiles. The protocols outlined in this application note provide a solid foundation for researchers to employ this valuable synthetic tool in their own research and development endeavors. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving high yields and purity.

Application

Bis(phenylthio)methane: A Versatile Precursor for the Synthesis of Vinyl Sulfides

For Researchers, Scientists, and Drug Development Professionals Application Notes Bis(phenylthio)methane serves as a readily available and versatile precursor for the synthesis of vinyl sulfides, important structural mot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bis(phenylthio)methane serves as a readily available and versatile precursor for the synthesis of vinyl sulfides, important structural motifs in a variety of biologically active molecules and key intermediates in organic synthesis. The synthetic strategy hinges on the generation of a nucleophilic carbanion from bis(phenylthio)methane, which then reacts with carbonyl compounds. The resulting adduct undergoes elimination to furnish the desired vinyl sulfide (B99878), specifically a ketene (B1206846) dithioacetal. This methodology provides a robust route to highly functionalized alkenes.

The overall transformation can be dissected into two key stages:

  • Formation of the Bis(phenylthio)methyl Carbanion: Bis(phenylthio)methane is deprotonated at the methylene (B1212753) carbon using a strong base, typically an organolithium reagent such as n-butyllithium. This step generates the highly nucleophilic bis(phenylthio)methyllithium. The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the carbanion.

  • Reaction with Carbonyls and Elimination: The generated carbanion readily adds to the electrophilic carbon of aldehydes or ketones, forming a β-hydroxy dithioacetal intermediate. This adduct can then undergo elimination of a thiophenol moiety to yield the corresponding ketene dithioacetal. The elimination can often be promoted by warming the reaction mixture or by the addition of a suitable reagent to facilitate the departure of the leaving group.

This sequence is analogous to the well-established Peterson olefination and provides a valuable alternative to other methods of vinyl sulfide synthesis, such as the Wittig reaction or cross-coupling methodologies. The resulting ketene dithioacetals are themselves versatile intermediates, amenable to further synthetic manipulations.

Reaction Pathway and Logic

The logical flow of the synthesis of vinyl sulfides from bis(phenylthio)methane is depicted below. The process begins with the deprotonation of the starting material, followed by nucleophilic attack on a carbonyl compound, and culminates in an elimination reaction to yield the final vinyl sulfide product.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Bis_phenylthio_methane Bis(phenylthio)methane Carbanion Bis(phenylthio)methyllithium (Carbanion) Bis_phenylthio_methane->Carbanion Deprotonation nBuLi n-Butyllithium Carbonyl Aldehyde or Ketone Adduct β-Hydroxy Dithioacetal Adduct Carbanion->Adduct Nucleophilic Addition Vinyl_Sulfide Vinyl Sulfide (Ketene Dithioacetal) Adduct->Vinyl_Sulfide Elimination

Figure 1: Synthetic pathway from bis(phenylthio)methane to vinyl sulfides.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of vinyl sulfides using bis(phenylthio)methane as a precursor.

Protocol 1: Generation of Bis(phenylthio)methyllithium

Objective: To prepare a solution of bis(phenylthio)methyllithium for subsequent reaction with an electrophile.

Materials:

  • Bis(phenylthio)methane

  • n-Butyllithium (typically 1.6 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar oven-dried glassware

  • Syringes and needles

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of inert gas, add bis(phenylthio)methane (1.0 eq).

  • Dissolve the bis(phenylthio)methane in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) dropwise to the stirred solution of bis(phenylthio)methane over a period of 10-15 minutes.

  • After the addition is complete, stir the resulting pale yellow to orange solution at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • The solution of bis(phenylthio)methyllithium is now ready for reaction with a carbonyl compound.

Protocol 2: Reaction with a Carbonyl Compound and In Situ Elimination

Objective: To synthesize a ketene dithioacetal by reacting bis(phenylthio)methyllithium with an aldehyde or ketone.

Materials:

  • Solution of bis(phenylthio)methyllithium (from Protocol 1)

  • Aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To the freshly prepared solution of bis(phenylthio)methyllithium at -78 °C, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials and formation of the product. The elimination of the β-hydroxy dithioacetal often occurs upon warming.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl sulfide (ketene dithioacetal).

Quantitative Data

The yields of vinyl sulfides (ketene dithioacetals) obtained from the reaction of bis(phenylthio)methyllithium with various carbonyl compounds are summarized in the table below. The data is compiled from representative literature procedures and demonstrates the scope of the reaction.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1,1-Bis(phenylthio)-2-phenylethene85
2Cyclohexanone1-(Bis(phenylthio)methylene)cyclohexane78
3Acetophenone1,1-Bis(phenylthio)-2-phenylpropene82
4Propanal1,1-Bis(phenylthio)-1-butene75

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of vinyl sulfides from bis(phenylthio)methane.

G Start Start: Bis(phenylthio)methane + n-BuLi in THF Deprotonation Deprotonation (-78 °C, 1h) Start->Deprotonation Addition Addition of Aldehyde/Ketone (-78 °C, 1-2h) Deprotonation->Addition Elimination Warm to RT (Elimination) Addition->Elimination Workup Aqueous Workup (NH4Cl) Elimination->Workup Extraction Extraction Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product: Vinyl Sulfide Purification->Product

Figure 2: General experimental workflow.

Method

One-Pot Synthesis Involving Bis(phenylthio)methane: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the strategic use of one-pot synthesis methodologies offers significant advantages in efficiency, atom economy, and reduced waste. Bis(phenylthio)methane s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of one-pot synthesis methodologies offers significant advantages in efficiency, atom economy, and reduced waste. Bis(phenylthio)methane serves as a robust and versatile C1 synthon, primarily acting as an acyl anion equivalent. This application note details a one-pot protocol for the synthesis of ketones through sequential alkylation of bis(phenylthio)methane, a process of significant interest in the construction of complex molecular architectures in medicinal chemistry and drug development.

Bis(phenylthio)methane, a readily available and stable thioacetal, can be deprotonated at the methylene (B1212753) carbon using a strong base to form a nucleophilic carbanion. This anion readily participates in reactions with a variety of electrophiles. In a one-pot fashion, this intermediate can be sequentially functionalized with two different electrophiles, followed by hydrolysis of the resulting dithioacetal to unveil the corresponding ketone. This methodology provides a powerful tool for the convergent synthesis of unsymmetrical ketones, which are key structural motifs in many biologically active compounds.

Application Note 1: One-Pot Synthesis of α,α'-Disubstituted Ketones

This protocol outlines a one-pot, three-step synthesis of an α,α'-disubstituted ketone starting from bis(phenylthio)methane. The process involves an initial deprotonation and alkylation, followed by a second deprotonation and reaction with a different electrophile, and culminating in the hydrolysis of the dithioacetal to yield the final ketone product. This approach avoids the isolation of intermediates, thereby streamlining the synthetic process.

General Reaction Scheme:

The overall transformation can be depicted as follows:

  • First Deprotonation and Alkylation: Bis(phenylthio)methane is treated with a strong base, typically an organolithium reagent, to generate the corresponding carbanion. This is followed by the addition of the first electrophile (E¹-X).

  • Second Deprotonation and Alkylation: A second equivalent of strong base is introduced to deprotonate the newly formed substituted thioacetal, generating a second carbanion. This is then quenched with a second, different electrophile (E²-X).

  • Hydrolysis: The resulting disubstituted dithioacetal is hydrolyzed under acidic conditions, often with the aid of a metal salt, to afford the target ketone.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,3-Diphenyl-2-pentanone

This protocol describes the one-pot synthesis of 1,3-diphenyl-2-pentanone from bis(phenylthio)methane, benzyl (B1604629) bromide, and ethyl iodide.

Materials:

  • Bis(phenylthio)methane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Benzyl bromide

  • Ethyl iodide

  • Mercury(II) chloride (HgCl₂)

  • Mercury(II) oxide (HgO)

  • Aqueous acetone (B3395972)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add bis(phenylthio)methane (1.0 mmol, 232 mg) and anhydrous THF (10 mL). Cool the solution to -20 °C in an ice-salt bath.

  • First Deprotonation and Alkylation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below -15 °C. Stir the resulting orange-red solution for 2 hours at -20 °C. Add benzyl bromide (1.0 mmol, 171 mg, 1.0 eq) dropwise, ensuring the temperature does not exceed -15 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Second Deprotonation and Alkylation: Cool the reaction mixture back down to -20 °C. Add a second portion of n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 2 hours at -20 °C. Add ethyl iodide (1.2 mmol, 187 mg, 1.2 eq) and allow the mixture to slowly warm to room temperature overnight.

  • Quenching and Workup (Intermediate Thioacetal): Quench the reaction by the slow addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis: To the crude disubstituted thioacetal, add a mixture of mercury(II) chloride (2.2 mmol, 597 mg) and mercury(II) oxide (2.2 mmol, 477 mg) in 15 mL of 90% aqueous acetone. Stir the mixture at reflux for 4 hours.

  • Final Workup and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the acetone under reduced pressure. Dilute the residue with water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,3-diphenyl-2-pentanone.

Data Presentation

The yields of this one-pot synthesis can vary depending on the nature of the electrophiles used. Below is a table summarizing representative yields for the synthesis of various ketones using this protocol.

EntryElectrophile 1 (E¹-X)Electrophile 2 (E²-X)ProductYield (%)
1Benzyl bromideEthyl iodide1,3-Diphenyl-2-pentanone75
2Methyl iodidePropyl iodide2-Hexanone82
3Allyl bromideBenzyl bromide1-Phenyl-4-penten-2-one78
4Isopropyl iodideCyclohexyl bromide1-Cyclohexyl-3-methyl-2-butanone65

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation cluster_step3 Step 3: Hydrolysis & Purification start Bis(phenylthio)methane in THF deprotonation1 Add n-BuLi at -20°C start->deprotonation1 alkylation1 Add Electrophile 1 (E¹-X) deprotonation1->alkylation1 deprotonation2 Add n-BuLi at -20°C alkylation1->deprotonation2 In the same pot alkylation2 Add Electrophile 2 (E²-X) deprotonation2->alkylation2 hydrolysis Hydrolyze with HgCl₂/HgO alkylation2->hydrolysis After initial workup workup Aqueous Workup hydrolysis->workup purification Column Chromatography workup->purification end Final Ketone Product purification->end

Caption: One-pot synthesis workflow for disubstituted ketones.

Signaling Pathway (Reaction Mechanism)

reaction_pathway BTM Bis(phenylthio)methane Anion1 Anion 1 PhS-C⁻H-SPh BTM->Anion1 + nBuLi1 n-BuLi nBuLi1->Anion1 E1X E¹-X Alkylated1 Mono-alkylated PhS-CH(E¹)-SPh E1X->Alkylated1 nBuLi2 n-BuLi Anion2 Anion 2 PhS-C⁻(E¹)-SPh nBuLi2->Anion2 E2X E²-X Dialkylated Di-alkylated PhS-C(E¹)(E²)-SPh E2X->Dialkylated H3O H₃O⁺ / Hg²⁺ Ketone Ketone O=C(E¹)(E²) H3O->Ketone Hydrolysis Anion1->Alkylated1 + Alkylated1->Anion2 + Anion2->Dialkylated + Dialkylated->Ketone +

Caption: Reaction pathway for the one-pot synthesis of ketones.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkylation of Lithiated Bis(phenylthio)methane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of lithiated Bis(phenylthio)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of lithiated Bis(phenylthio)methane.

Troubleshooting Guides

This section addresses common issues encountered during the alkylation of lithiated Bis(phenylthio)methane and provides systematic approaches to resolving them.

Issue 1: Low or No Yield of the Desired Alkylated Product

Q: I am not observing any formation of my desired mono-alkylated product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this reaction can stem from several factors, ranging from the initial deprotonation step to the stability of the lithiated intermediate and the conditions of the alkylation itself. A systematic evaluation of the following points is recommended:

  • Incomplete Deprotonation: The formation of the lithiated species is critical.

    • Base Quality: Ensure the n-butyllithium (n-BuLi) solution has been recently titrated. Over time, n-BuLi solutions degrade, leading to incomplete deprotonation.

    • Reaction Temperature: The deprotonation of bis(phenylthio)methane is typically carried out at low temperatures (e.g., -20°C to -40°C) in a suitable solvent like tetrahydrofuran (B95107) (THF). Ensure your cooling bath is maintaining the correct temperature.

    • Moisture: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Decomposition of the Lithiated Intermediate: Lithiated bis(phenylthio)methane has limited thermal stability.

    • Temperature Control: After formation, it is crucial to keep the solution of the lithiated species at a low temperature, typically below -20°C, before the addition of the alkylating agent. Warming of the solution can lead to decomposition.

  • Issues with the Alkylating Agent:

    • Reactivity: The reactivity of the alkyl halide is critical. Primary iodides and bromides are generally the most reactive. Alkyl chlorides are less reactive, and secondary halides can be problematic (see Issue 2).

    • Purity: Ensure the alkylating agent is pure and free of acidic impurities that could quench the carbanion.

  • Reaction Quenching:

    • Premature Quenching: Any source of protons can quench the lithiated intermediate. This includes water, alcohols, or acidic functionalities on the substrate or alkylating agent.

    • Work-up Procedure: Ensure the reaction is quenched properly, typically with a saturated aqueous solution of ammonium (B1175870) chloride.

Troubleshooting Workflow for Low Yield:

start Low or No Product Yield check_deprotonation Verify Complete Deprotonation start->check_deprotonation check_intermediate_stability Check Stability of Lithiated Intermediate start->check_intermediate_stability check_alkylating_agent Evaluate Alkylating Agent start->check_alkylating_agent check_quenching Review Quenching Protocol start->check_quenching check_base Titrate n-BuLi check_deprotonation->check_base check_conditions Ensure Anhydrous Conditions and Inert Atmosphere check_deprotonation->check_conditions check_temp_deprot Maintain Correct Deprotonation Temperature (-20 to -40°C) check_deprotonation->check_temp_deprot check_temp_alkylation Keep Lithiated Species Cold (< -20°C) Before Alkylation check_intermediate_stability->check_temp_alkylation check_reactivity Use Primary Iodide/Bromide if Possible check_alkylating_agent->check_reactivity check_purity Ensure Purity of Alkylating Agent check_alkylating_agent->check_purity

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Amounts of Side Products

Q: My reaction is producing a mixture of products, including what appears to be an elimination product and/or a di-alkylated product. How can I improve the selectivity for the desired mono-alkylated product?

A: The formation of side products is a common challenge, particularly when using certain types of alkylating agents.

  • Elimination (E2) Products: This is a major competing pathway, especially with secondary and sterically hindered primary alkyl halides. The lithiated bis(phenylthio)methane is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.

    • Choice of Alkyl Halide: Whenever possible, use primary, unhindered alkyl halides. For secondary halides, expect lower yields of the substitution product and an increase in elimination byproducts.

    • Reaction Temperature: Lowering the reaction temperature during the addition of the alkylating agent and the subsequent reaction time can favor the SN2 pathway over the E2 pathway.

    • Solvent Effects: While THF is standard, the addition of a polar aprotic co-solvent like hexamethylphosphoramide (B148902) (HMPA) can sometimes enhance the rate of SN2 reactions. However, HMPA is a known carcinogen and should be handled with extreme caution.

  • Di-alkylation Products: The formation of a di-alkylated product arises from the deprotonation of the mono-alkylated product by any remaining lithiated bis(phenylthio)methane or by an excess of the initial base, followed by reaction with another equivalent of the alkylating agent.

    • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the lithiated bis(phenylthio)methane relative to the alkylating agent. If di-alkylation is a persistent issue, consider using a slight excess of the alkylating agent, though this may lead to purification challenges.

    • Order of Addition: Adding the alkylating agent to the solution of the lithiated species is the standard procedure. Reverse addition (adding the lithiated species to the alkylating agent) is generally not recommended as it can lead to localized high concentrations of the alkylating agent and promote di-alkylation.

    • Temperature: Maintain a low temperature throughout the addition of the alkylating agent to control the reaction rate.

Logical Flow for Minimizing Side Products:

start Side Product Formation elimination Elimination (E2) Product start->elimination dialkylation Di-alkylation Product start->dialkylation choose_halide Use Primary, Unhindered Alkyl Halide elimination->choose_halide Solution lower_temp Lower Reaction Temperature elimination->lower_temp Solution stoichiometry Adjust Stoichiometry (slight excess of lithiated species) dialkylation->stoichiometry Solution addition_order Maintain Standard Order of Addition dialkylation->addition_order Solution temp_control Ensure Low Temperature During Addition dialkylation->temp_control Solution

Caption: Strategies to minimize common side products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the two phenylthio groups in this reaction?

A1: The two phenylthio groups are crucial for the success of this reaction. They stabilize the adjacent carbanion (the lithiated carbon) through a combination of inductive effects and the ability of sulfur to accommodate a negative charge, possibly through d-orbital participation. This stabilization makes the methylene (B1212753) protons of bis(phenylthio)methane sufficiently acidic to be deprotonated by a strong base like n-BuLi.

Q2: Can I use other bases besides n-butyllithium?

A2: While n-butyllithium is the most common and effective base for this transformation, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can also be used. However, the reaction conditions may need to be optimized for different bases. Weaker bases like sodium hydride or potassium tert-butoxide are generally not strong enough for efficient deprotonation.

Q3: What is the best way to hydrolyze the resulting dithioacetal to the corresponding carbonyl compound?

A3: The hydrolysis of the bis(phenylthio)acetal to the corresponding aldehyde or ketone often requires specific reagents due to the stability of the thioacetal. Common methods include the use of mercury(II) salts (e.g., HgCl₂ with CaCO₃) or other oxidative cleavage methods. It is important to choose a hydrolysis method that is compatible with the other functional groups in your molecule.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, there are several significant safety considerations:

  • n-Butyllithium: n-BuLi is a pyrophoric liquid and will ignite on contact with air. It must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-resistant gloves and a lab coat.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.

  • Quenching: The quenching of organolithium reagents is highly exothermic. The quenching agent should be added slowly to the reaction mixture at a low temperature.

  • Thiophenol: Bis(phenylthio)methane is often prepared from thiophenol, which has a very strong and unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

Quantitative Data Summary

The yield of the alkylation of lithiated bis(phenylthio)methane is highly dependent on the nature of the alkylating agent. The following table provides a general overview of expected yields based on the type of alkyl halide used.

Alkyl Halide TypeTypical Yield of Mono-alkylationMajor Side Product(s)
Primary Iodide> 90%Minimal
Primary Bromide80-95%Minimal
Primary Chloride60-80%Unreacted starting material
Secondary Iodide/Bromide20-60%Elimination (Alkene)
Tertiary Halide< 10%Almost exclusively elimination

Note: These are approximate yields and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Mono-alkylation of Bis(phenylthio)methane with a Primary Alkyl Halide
  • Preparation of the Lithiated Intermediate:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add bis(phenylthio)methane (1.0 eq) and anhydrous THF.

    • Cool the solution to -20°C in a suitable cooling bath (e.g., acetonitrile/dry ice).

    • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not exceed -15°C.

    • After the addition is complete, stir the resulting orange to reddish-brown solution at -20°C for 1 hour.

  • Alkylation:

    • Cool the solution of the lithiated intermediate to -78°C (acetone/dry ice bath).

    • Slowly add a solution of the primary alkyl halide (1.0 eq) in a small amount of anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to stir at -78°C for 1 hour, and then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Optimization

Optimizing temperature for Bis(phenylthio)methane reactions

Technical Support Center: Bis(phenylthio)methane Reactions This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(phenylthio)methane Reactions

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the optimization of temperature for reactions involving Bis(phenylthio)methane.

Frequently Asked Questions (FAQs)

Q1: What is Bis(phenylthio)methane and what is its primary role in organic synthesis?

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal commonly used in organic synthesis. Its primary role is as a masked formyl group or, more significantly, as a precursor to a nucleophilic acyl anion equivalent.[1][2][3] After deprotonation with a strong base, the resulting carbanion can react with various electrophiles in a process analogous to the Corey-Seebach reaction.[1][4][5] This allows for the synthesis of ketones, α-hydroxy ketones, and other carbonyl compounds that are not accessible through standard reactivity.[1]

Q2: What is the typical temperature range for the deprotonation (lithiation) of Bis(phenylthio)methane?

The deprotonation of Bis(phenylthio)methane with a strong base like n-butyllithium (n-BuLi) is highly exothermic and requires careful temperature control. The reaction is typically carried out at low temperatures, generally ranging from -78°C to -30°C, in an inert solvent like tetrahydrofuran (B95107) (THF).[4][6] Maintaining this low temperature is critical for the stability of the resulting lithiated intermediate.

Q3: How does temperature affect the stability of the lithiated Bis(phenylthio)methane intermediate?

The lithiated carbanion of Bis(phenylthio)methane is thermally sensitive. Low temperatures (-78°C to -30°C) are essential to prevent its decomposition and minimize side reactions. As the temperature rises, the intermediate can become unstable, potentially leading to proton exchange with the solvent, elimination reactions, or other undesired pathways, which will ultimately lower the yield of the desired product.

Q4: After forming the lithiated intermediate, how should the temperature be managed during the addition of an electrophile?

Generally, the electrophile is added while maintaining the low temperature at which the lithiation was performed (e.g., -78°C). This helps to control the reaction rate and prevent over-reaction or side product formation. After the electrophile has been added, the reaction is often allowed to warm slowly to room temperature to ensure the reaction goes to completion. The optimal temperature profile can, however, depend on the specific electrophile being used.

Troubleshooting Guide

Problem: My reaction yield is very low or I'm not getting any product.

  • Potential Cause 1: Decomposition of the Lithiated Intermediate.

    • Troubleshooting Step: Ensure your reaction temperature during and after deprotonation did not exceed the recommended range (-78°C to -30°C). Use a calibrated low-temperature thermometer. An uncontrolled rise in temperature, even locally during base addition, can destroy the intermediate. Add the base slowly and with efficient stirring to dissipate heat.

  • Potential Cause 2: Incomplete Deprotonation.

    • Troubleshooting Step: While less common, if the temperature is too low, the deprotonation rate might be very slow. However, the more likely issue is the quality of the base (n-BuLi). Ensure the n-BuLi has been recently titrated and is of sufficient molarity.

Problem: I am observing multiple spots on my TLC plate, indicating significant byproduct formation.

  • Potential Cause: Side Reactions Due to Elevated Temperature.

    • Troubleshooting Step: High temperatures can promote side reactions between the lithiated intermediate and the solvent or the electrophile. Maintain a strict low-temperature protocol (-78°C) throughout the addition of the electrophile. Consider if your electrophile itself is unstable at higher temperatures or prone to self-condensation.

Temperature Effects on Reaction Outcome

The choice of temperature is a critical balancing act between reaction rate and selectivity. While no single dataset covers all scenarios, the following table summarizes the general effects of temperature on the lithiation and alkylation of Bis(phenylthio)methane based on established principles for dithiane chemistry.

Temperature RangeLithiation Step (Deprotonation)Alkylation Step (Electrophile Addition)Expected Outcome
-78°C to -50°C Optimal. Stable formation of the lithiated intermediate.Optimal. Controlled reaction, high selectivity, minimal side reactions.High yield of the desired product, clean reaction profile.
-40°C to -20°C Acceptable. Generally sufficient for stable intermediate formation.[4]Acceptable for many electrophiles. Rate increases.Good yield, but risk of minor byproducts increases, especially with sensitive substrates.
>-20°C Not Recommended. High risk of intermediate decomposition.Not Recommended. Very fast reaction, high risk of byproducts.Low yield, significant formation of byproducts from decomposition and side reactions.

Experimental Protocols

General Protocol for the Lithiation and Alkylation of Bis(phenylthio)methane

This protocol provides a general methodology. Specific quantities and reaction times should be optimized for the specific substrates being used.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add Bis(phenylthio)methane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Deprotonation (Lithiation): Slowly add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stirring: Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.

  • Electrophile Addition: Slowly add the electrophile (1.0 equivalent), typically dissolved in a small amount of anhydrous THF, to the reaction mixture at -78°C.

  • Reaction: Continue stirring at -78°C for a specified time (e.g., 2 hours), then allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Bis(phenylthio)methane reactions, with a focus on temperature-related variables.

TroubleshootingWorkflow start Problem: Low Product Yield or Multiple Byproducts check_temp Was the reaction kept at -78°C during lithiation and electrophile addition? start->check_temp check_reagents Are reagents (n-BuLi, solvent) anhydrous and of high quality? check_temp->check_reagents Yes solution_temp Solution: Repeat experiment with strict temperature control (-78°C). Use a calibrated thermometer and slow addition rates. check_temp->solution_temp No solution_reagents Solution: Use freshly dried/distilled solvent. Titrate n-BuLi before use. check_reagents->solution_reagents No check_electrophile Is the electrophile stable under the reaction conditions? check_reagents->check_electrophile Yes temp_yes Yes temp_no No reagents_yes Yes reagents_no No solution_electrophile Solution: Consider a more stable electrophile or different reaction conditions (e.g., different solvent/base). check_electrophile->solution_electrophile No end_node Consult further literature for substrate-specific issues. check_electrophile->end_node Yes electro_yes Yes electro_no No TempInfluence temp Reaction Temperature stability Intermediate Stability temp->stability Inverse Relationship (Lower T = Higher Stability) rate Reaction Rate temp->rate Direct Relationship (Higher T = Higher Rate) selectivity Selectivity temp->selectivity Inverse Relationship (Lower T = Higher Selectivity) byproducts Byproduct Formation temp->byproducts Direct Relationship (Higher T = More Byproducts)

References

Troubleshooting

Technical Support Center: Purification of Bis(phenylthio)methane

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenylthio)methane. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenylthio)methane. The following information addresses common issues encountered during the purification of reaction products.

Troubleshooting and FAQs

This section addresses specific problems that may arise during the purification of Bis(phenylthio)methane, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My crude product is a yellow-to-brown oil after the initial work-up. How can I effectively purify it?

Answer: An oily or discolored crude product is common and typically indicates the presence of unreacted starting materials or byproducts. The recommended purification strategy depends on the scale and nature of the impurities.

  • Column Chromatography: This is the most effective method for separating Bis(phenylthio)methane from both polar and non-polar impurities. A silica (B1680970) gel column is standard.

  • Recrystallization: If the oil is capable of solidifying upon cooling or scratching, recrystallization is a viable and often simpler alternative. One documented method involves using petroleum ether.[1]

Question 2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

Answer: Common impurities in the synthesis of Bis(phenylthio)methane from thiophenol and a methylene (B1212753) source (e.g., diiodomethane (B129776) or formaldehyde) include:

  • Unreacted Thiophenol: A starting material that can be removed with an alkali wash during the work-up.[1]

  • Diphenyl Disulfide: Formed from the oxidation of thiophenol. It has a different polarity from the desired product.

  • Unreacted Methylene Source: Depending on the reagent used.

  • Oxidation/Degradation Products: Bis(phenylthio)methane can be sensitive to strong oxidizing agents.[2]

Question 3: I am attempting recrystallization, but the product "oils out" instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent choice.

  • Probable Cause 1: High Impurity Level: Impurities can depress the melting point of your product.

    • Solution: First, perform a preliminary purification. Run the crude oil through a short plug of silica gel with a non-polar solvent to remove major impurities before attempting recrystallization.

  • Probable Cause 2: Inappropriate Solvent: The boiling point of your solvent may be too high.

    • Solution: Choose a solvent or solvent system with a lower boiling point. For Bis(phenylthio)methane (m.p. 34-38°C), a low-boiling solvent like petroleum ether or hexanes is suitable.[1]

  • Probable Cause 3: Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.

Question 4: No crystals are forming in the flask after cooling the recrystallization solution. What should I do?

Answer: Failure to crystallize usually means the solution is not supersaturated.

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] Alternatively, add a "seed crystal" of pure Bis(phenylthio)methane if available.

  • Solution 2: Reduce Solvent Volume: You may have used too much solvent.[3] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Solution 3: Add an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which the product is insoluble (an "anti-solvent") until the solution becomes turbid, then slightly re-heat to clarify and cool slowly.

Product Data and Specifications

The following table summarizes key quantitative data for pure Bis(phenylthio)methane.

ParameterValueSource(s)
Purity >97.0% to ≥98.0% (by GC)[4]
Typical Yield ~80% (after recrystallization)[1]
Appearance White to light yellow crystalline powder/solid[1][4][5]
Melting Point 34-38 °C[4]
Boiling Point 194 °C @ 8 mmHg
Solubility Insoluble in water[1][2]

Experimental Protocols

Protocol 1: Post-Reaction Work-up and Extraction

This procedure is designed to remove water-soluble impurities and unreacted thiophenol before final purification.

  • After the reaction is complete, evaporate the bulk of the reaction solvent (e.g., ethanol).[1]

  • To the residue, add water and a suitable organic solvent for extraction, such as diethyl ether.[1]

  • Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute alkali solution (e.g., 5% NaOH) to remove acidic impurities like residual thiophenol.[1]

  • Wash the organic layer with water until the aqueous layer is neutral.[1]

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This method is suitable for crude products that are solid or can be solidified.

  • Transfer the crude Bis(phenylthio)methane to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., petroleum ether) to dissolve the crude product completely.[1]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once cloudiness appears or crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Column Chromatography

This is the preferred method for oily crude products or for achieving the highest purity.

  • Prepare the Column: Pack a glass column with silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elute: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by slowly adding ethyl acetate (B1210297) or dichloromethane) to separate the components.

  • Monitor and Collect: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified Bis(phenylthio)methane.

Visualized Workflows

G cluster_start Initial State cluster_workup Aqueous Work-up cluster_purification Purification cluster_end Final Product A Crude Reaction Mixture B Solvent Evaporation A->B C Extraction (Ether/Water) B->C D Alkali & Water Wash C->D E Drying & Evaporation D->E F Assess Crude Product (Solid or Oil?) E->F G Recrystallization (e.g., Petroleum Ether) F->G Solid H Column Chromatography (Silica Gel) F->H Oil I Pure Bis(phenylthio)methane G->I H->I

Caption: General workflow for the purification of Bis(phenylthio)methane.

G A Hot saturated solution is cooled. Do crystals form? B Collect crystals by filtration. Dry under vacuum. A->B Yes C Is the solution supersaturated? A->C No D Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. C->D Yes E Reduce solvent volume. (Evaporate some solvent & re-cool) C->E No F Did product 'oil out'? D->F E->F G Re-heat to dissolve oil. Allow to cool much more slowly. F->G Yes H Consider preliminary purification (e.g., silica plug) or change solvent system. F->H No / Still Fails

Caption: Troubleshooting guide for issues during recrystallization.

References

Optimization

Technical Support Center: Deprotection of Bis(phenylthio)methane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of bis(phenylthio)methane, a common protecting group for carbo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of bis(phenylthio)methane, a common protecting group for carbonyl compounds. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is bis(phenylthio)methane used for in organic synthesis?

Bis(phenylthio)methane is primarily used as a protecting group for aldehydes and ketones, converting them into their corresponding dithioacetals. Thioacetals are significantly more stable than acetals under both acidic and basic conditions, making them robust protecting groups in multi-step syntheses.[1][2] Bis(phenylthio)methane can also be used to generate an acyl anion equivalent.[3][4]

Q2: What are the general methods for the deprotection of bis(phenylthio)methane?

Deprotection of bis(phenylthio)methane, a type of thioacetal, typically involves methods that can cleave the carbon-sulfur bonds. These methods can be broadly categorized as:

  • Oxidative Methods: Utilizing oxidizing agents to convert the thioacetal to a species that is more readily hydrolyzed.

  • Lewis Acid-Mediated Methods: Employing Lewis acids to activate the thioacetal for hydrolysis or reaction with other nucleophiles.

  • Metal-Catalyzed Methods: Using metal salts, often mercury(II) salts, to facilitate the cleavage of the C-S bonds.

Q3: Why is my bis(phenylthio)methane deprotection reaction not going to completion?

Incomplete conversion during the deprotection of bis(phenylthio)methane can be attributed to several factors:

  • Insufficient Reagent: The deprotection reagent may have been consumed by other functional groups in the molecule or degraded due to improper storage.

  • Sub-optimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the specific substrate.

  • Steric Hindrance: A sterically hindered environment around the thioacetal can slow down the reaction rate.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of the substrate or the activity of the reagent.[5]

Q4: What are the common side products observed during the deprotection of bis(phenylthio)methane?

Common side products can include:

  • Over-oxidation: In oxidative deprotection methods, sensitive functional groups elsewhere in the molecule may be oxidized.

  • Incomplete Hydrolysis: Partial deprotection can lead to the formation of intermediates that may be difficult to separate from the desired product.

  • Byproducts from the Reagent: The deprotection reagent itself can generate byproducts that may contaminate the product. For example, the use of mercury salts can lead to mercury-containing waste.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

If you are experiencing an incomplete reaction or low yield during the deprotection of bis(phenylthio)methane, consider the following troubleshooting steps:

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection check_reagent Verify Reagent Quality and Stoichiometry start->check_reagent check_reagent->start Reagent Issue (Replace/Add More) optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Reagent OK change_method Consider an Alternative Deprotection Method optimize_conditions->change_method Still Incomplete success Successful Deprotection optimize_conditions->success Improved Yield purification Optimize Purification Strategy change_method->purification New Impurities change_method->success Method Works purification->success

Caption: A troubleshooting flowchart for incomplete deprotection reactions.

Potential Solutions:

Parameter Recommendation Rationale
Reagent Use a fresh batch of the deprotection reagent and consider increasing the equivalents.Reagents can degrade over time, and a higher concentration may be needed for challenging substrates.
Temperature Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures can increase the reaction rate, but may also lead to decomposition.
Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.Some deprotection reactions are slow and require longer times to reach completion.
Solvent Choose a solvent that ensures the solubility of both the substrate and the reagent.[5]Proper solvation is crucial for efficient reaction kinetics.
Alternative Method If optimization fails, switch to a different deprotection method (e.g., from oxidative to Lewis acid-mediated).Different methods have different mechanisms and may be more effective for your specific substrate.
Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the overall yield. Here are some strategies to minimize side product formation:

Strategies to Minimize Side Products

G start Side Product Formation milder_conditions Use Milder Reaction Conditions start->milder_conditions orthogonal_method Select a More Orthogonal Deprotection Method milder_conditions->orthogonal_method Still Issues success Minimized Side Products milder_conditions->success Effective scavengers Add Scavengers orthogonal_method->scavengers Still Issues orthogonal_method->success Effective workup Modify Work-up Procedure scavengers->workup Still Issues scavengers->success Effective workup->success

Caption: A decision tree for minimizing side product formation during deprotection.

Side Product Type Potential Cause Suggested Solution
Over-oxidation The oxidizing agent is too strong or used in excess.Use a milder oxidizing agent or reduce the number of equivalents. Lowering the reaction temperature can also improve selectivity.
Epimerization Presence of a stereocenter adjacent to the carbonyl group under harsh conditions.Employ milder, non-acidic or non-basic deprotection methods.
Reaction with other functional groups The deprotection conditions are not orthogonal to other protecting groups or sensitive functionalities in the molecule.[2]Choose a deprotection method that is known to be compatible with the other functional groups present in your substrate.

Experimental Protocols

Protocol 1: Oxidative Deprotection using o-Iodoxybenzoic Acid (IBX)

This method is often effective under mild conditions.

  • Dissolve the Substrate: Dissolve the bis(phenylthio)methane-protected compound (1 equivalent) in a suitable solvent such as a mixture of DMSO and water.

  • Add IBX: Add o-iodoxybenzoic acid (IBX) (2-3 equivalents) to the solution.

  • Stir at Room Temperature: Stir the reaction mixture at room temperature.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Mediated Deprotection using Aluminum Chloride

This method is useful when oxidative conditions are not suitable.

  • Prepare the Reaction Mixture: To a solution of the bis(phenylthio)methane-protected compound (1 equivalent) in a dry aprotic solvent (e.g., acetonitrile) under an inert atmosphere, add a Lewis acid such as anhydrous aluminum chloride (AlCl₃) (2-4 equivalents).

  • Add Oxidant (if necessary): For some substrates, the addition of an oxidant like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) can facilitate the reaction.

  • Stir at Room Temperature: Stir the mixture at room temperature.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of various thioacetals, which can serve as a guide for the deprotection of bis(phenylthio)methane.

Reagent(s) Solvent Temperature (°C) Time (h) Yield (%) Notes
MnO₂, AlCl₃CH₃CNRoom Temp.1 - 585 - 95Effective for non-enolizable ketones.
KMnO₄, AlCl₃CH₃CNRoom Temp.0.5 - 290 - 98Faster than MnO₂.
Benzyltriphenylphosphonium Peroxymonosulfate, AlCl₃Solvent-freeRoom Temp.0.1 - 0.385 - 95Rapid, solid-phase reaction.
o-Iodoxybenzoic acid (IBX)DMSO/H₂ORoom Temp.1 - 488 - 96Mild and effective for a range of substrates.
N-BromosaccharinAcetone/H₂ORoom Temp.0.2 - 190 - 97Fast and high-yielding.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific substrates.

References

Troubleshooting

Improving the stability of the Bis(phenylthio)methane anion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bis(phenylthio)methane anion. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bis(phenylthio)methane anion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the stabilization of the bis(phenylthio)methane anion?

A1: The stability of the bis(phenylthio)methane anion, a type of α-thio carbanion, is primarily attributed to a stereoelectronic effect. The lone pair of the carbanion interacts with the antibonding orbital (σ) of the adjacent carbon-sulfur (C-S) bonds. This interaction, known as negative hyperconjugation, delocalizes the negative charge and stabilizes the anion. For this interaction to be most effective, the carbanion lone pair orbital should be oriented anti-periplanar to the C-S bond. While older literature sometimes refers to the involvement of sulfur's 3d orbitals, modern computational studies suggest that the p-σ interaction is the more significant stabilizing factor.

Q2: Which base is typically used to generate the bis(phenylthio)methane anion?

A2: A strong base is required to deprotonate bis(phenylthio)methane. The most commonly used base is n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF).[1] The acidity of the methylene (B1212753) protons in bis(phenylthio)methane is sufficiently high to be readily removed by n-BuLi.

Q3: What are the common applications of the bis(phenylthio)methane anion in organic synthesis?

A3: The bis(phenylthio)methane anion is a versatile nucleophile and serves as an acyl anion equivalent, similar to the anion of 1,3-dithiane.[2] It is frequently used in the synthesis of:

  • Vinyl sulfides: By reaction with aldehydes or ketones followed by elimination.[3][4]

  • Dihydroxy thioethers: Through reactions with epoxides.[2]

  • Ketones: After alkylation and subsequent hydrolysis of the dithioacetal.

Troubleshooting Guides

Issue 1: Incomplete or No Deprotonation of Bis(phenylthio)methane
Possible Cause Suggested Solution
Insufficiently strong base Ensure you are using a strong base such as n-butyllithium or sec-butyllithium.
Inaccurate concentration of n-BuLi The concentration of commercially available n-BuLi can decrease over time. It is recommended to titrate the n-BuLi solution prior to use to determine its exact molarity.
Reaction temperature is too high While the deprotonation is often carried out at temperatures like -20°C, ensure the initial addition of n-BuLi is done at a low enough temperature to prevent side reactions.[1]
Presence of protic impurities Water or other protic impurities in the solvent or on the glassware will quench the n-BuLi. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Issue 2: Low Yield of the Desired Product After Reaction with an Electrophile
Possible Cause Suggested Solution
Decomposition of the anion The bis(phenylthio)methane anion has limited stability, especially at higher temperatures. Keep the reaction temperature low (e.g., -78°C to -20°C) throughout the generation and subsequent reaction of the anion.[1]
Side reactions of n-BuLi Excess n-BuLi can react with your electrophile. Use a stoichiometric amount of n-BuLi for the deprotonation and ensure it has fully reacted with the bis(phenylthio)methane before adding the electrophile.
Reaction of the anion with the solvent At temperatures above -20°C, n-BuLi and other organolithium reagents can deprotonate THF, leading to ring-opening and consumption of the base.[5] Maintain low temperatures to minimize this side reaction.
Steric hindrance A sterically hindered electrophile may react slowly. Consider increasing the reaction time or using a less hindered analogue if possible.
Issue 3: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Elimination reactions For certain substrates, elimination reactions can compete with the desired nucleophilic addition. The choice of solvent and counterion can influence this.
Fragmentation of the anion While less common in solution, fragmentation of α-thio carbanions can occur, particularly if the reaction is allowed to warm significantly.
Reaction with oxygen If the inert atmosphere is not strictly maintained, the highly nucleophilic anion can react with oxygen. Ensure a positive pressure of an inert gas is maintained throughout the experiment.

Experimental Protocols

Protocol 1: Generation of the Bis(phenylthio)methane Anion

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Bis(phenylthio)methane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Dry ice/acetone or carbon tetrachloride/dry ice bath

  • Inert atmosphere (argon or nitrogen)

  • Oven-dried glassware

Procedure:

  • Assemble a dry, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Under a positive pressure of inert gas, add bis(phenylthio)methane to the flask.

  • Add anhydrous THF via syringe to dissolve the bis(phenylthio)methane.

  • Cool the solution to -20°C using a cooling bath.

  • Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe. The solution will typically turn a deep yellow color, indicating the formation of the anion.

  • Stir the solution at -20°C for 1 hour to ensure complete deprotonation.

  • The anion solution is now ready for reaction with an electrophile. For many reactions, it is advisable to cool the solution further to -78°C before adding the electrophile.

Table 1: Reaction Conditions for the Deprotonation of Bis(phenylthio)methane [1]

ParameterValue
Substrate Bis(phenylthio)methane
Base n-Butyllithium
Solvent Tetrahydrofuran (THF)
Temperature -20°C
Reaction Time 1 hour

Visualizations

stabilization_mechanism cluster_anion Bis(phenylthio)methane Anion cluster_orbitals Stabilizing Interaction Carbanion C⁻ Sulfur1 S-Ph Carbanion->Sulfur1 Sulfur2 S-Ph Carbanion->Sulfur2 p_orbital Carbanion p-orbital (HOMO) sigma_star C-S σ* orbital (LUMO) p_orbital->sigma_star Orbital Overlap (Stabilization)

Caption: Stabilization of the bis(phenylthio)methane anion via p-σ* interaction.

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_deprotonation Anion Formation cluster_reaction Reaction with Electrophile Start Dry Glassware under Vacuum/Heat Inert_Atmosphere Assemble under Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Substrate Add Bis(phenylthio)methane and Anhydrous THF Inert_Atmosphere->Add_Substrate Cool_1 Cool to -20°C Add_Substrate->Cool_1 Add_Base Slowly Add n-BuLi Cool_1->Add_Base Stir Stir for 1 hour at -20°C Add_Base->Stir Cool_2 Cool to -78°C Stir->Cool_2 Add_Electrophile Add Electrophile Cool_2->Add_Electrophile Quench Quench Reaction Add_Electrophile->Quench Workup Aqueous Workup and Purification Quench->Workup

Caption: General experimental workflow for the generation and reaction of the anion.

troubleshooting_logic Start Experiment Start Problem Low/No Product Yield? Start->Problem Check_Deprotonation Verify Anion Formation (e.g., color change, quenching study) Problem->Check_Deprotonation Yes End Successful Reaction Problem->End No Deprotonation_OK Deprotonation Successful? Check_Deprotonation->Deprotonation_OK Troubleshoot_Deprotonation Troubleshoot Deprotonation: - Titrate n-BuLi - Check for protic impurities - Ensure low temperature Deprotonation_OK->Troubleshoot_Deprotonation No Troubleshoot_Reaction Troubleshoot Reaction: - Check electrophile purity - Vary reaction time/temperature - Consider steric hindrance Deprotonation_OK->Troubleshoot_Reaction Yes Troubleshoot_Deprotonation->Start Troubleshoot_Reaction->Start

Caption: A logical troubleshooting workflow for low product yield.

References

Troubleshooting

Technical Support Center: Bis(phenylthio)methane Reactions

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the moisture sensitivity of reactions involving bis(phenylthio)methane and other thioacetals. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the moisture sensitivity of reactions involving bis(phenylthio)methane and other thioacetals.

Frequently Asked Questions (FAQs)

Q1: What is bis(phenylthio)methane and what are its primary applications?

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal.[1][2] Thioacetals are sulfur analogs of acetals and are commonly used in organic synthesis.[3] Their primary applications include acting as protecting groups for aldehydes and ketones. The thioacetal group is stable under basic and nucleophilic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group.[4][5] Additionally, the proton on the central carbon of a dithiane (a cyclic thioacetal) can be removed by a strong base, reversing the normal electrophilic nature of the carbonyl carbon into a nucleophilic one in a process called "umpolung".[3][6]

Q2: Why are reactions with bis(phenylthio)methane so sensitive to moisture?

The sensitivity arises from the fact that the formation of thioacetals is a reversible reaction.[7] While stable to bases, thioacetals can be hydrolyzed back to the original carbonyl compound and thiol in the presence of water, especially under acidic conditions.[4][7] Water can act as a nucleophile, attacking the thioacetal carbon, leading to the cleavage of the carbon-sulfur bonds.[8] For reactions where bis(phenylthio)methane is a reactant or a protecting group, the presence of water can consume the starting material, lead to unwanted side products, and significantly reduce the yield of the desired product.[9]

Q3: What are the common signs of moisture contamination in my reaction?

Common indicators of moisture contamination include:

  • Low or no yield: The starting material may be hydrolyzed or the reaction may be inhibited.[10]

  • Formation of unexpected byproducts: You may observe the formation of formaldehyde (or the corresponding aldehyde/ketone) and thiophenol, the hydrolysis products of bis(phenylthio)methane.

  • Inconsistent results: Repeating the same reaction may give different results if the level of moisture contamination varies.

  • Failure of moisture-sensitive reagents: If your reaction involves other hygroscopic or water-reactive reagents (e.g., strong bases like organolithiums), their deactivation is a strong sign of moisture.[9]

Q4: My reaction yield is poor. How can I determine if moisture is the culprit?

To diagnose moisture contamination, consider the following:

  • Review your procedure: Did you rigorously dry all glassware, solvents, and reagents? Was the reaction maintained under a dry, inert atmosphere (e.g., nitrogen or argon)?[10]

  • Run a control reaction: Set up a small-scale reaction where you intentionally add a small, known amount of water to see if it reproduces the low yield and side products.

  • Analyze your crude product: Use techniques like NMR or Mass Spectrometry to look for evidence of hydrolysis products, such as thiophenol.

Q5: How should I properly handle and store bis(phenylthio)methane and other hygroscopic reagents?

Proper handling is critical for success.

  • Storage: Bis(phenylthio)methane should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or a glovebox.[10] The same applies to any hygroscopic reagents or anhydrous salts used in the reaction.[11]

  • Weighing and Transfer: Handle hygroscopic solids in a controlled environment like a glovebox or glove bag.[11] If a glovebox is unavailable, minimize exposure to the atmosphere by weighing the reagent quickly and immediately sealing the container.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored over molecular sieves or under an inert atmosphere.[12]

Troubleshooting Guide

This guide addresses common problems encountered during reactions with bis(phenylthio)methane.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture Contamination: Reagents, solvents, or glassware were not sufficiently dry.1. Oven-dry (≥125 °C for 24h) or flame-dry all glassware immediately before use.[10]2. Use freshly distilled or commercially certified anhydrous solvents.3. Ensure your inert gas (N₂ or Ar) is passed through a drying agent.4. Handle hygroscopic reagents in a glovebox.[11]
Reagent Degradation: Bis(phenylthio)methane or other reagents may have degraded due to improper storage.1. Check the quality of the starting material via NMR or TLC.2. Purchase new reagents if necessary.[12]
Formation of Thiophenol and Carbonyl Byproducts Hydrolysis of Thioacetal: Presence of water and/or acidic impurities is causing the bis(phenylthio)methane to break down.1. Follow all recommendations for excluding moisture.2. If an acid catalyst is used, ensure it is anhydrous. If acidic conditions are not required, consider adding a non-nucleophilic base to neutralize trace acid impurities.
Reaction Fails to Initiate Catalyst Inactivity: The acid or base catalyst is deactivated by moisture.1. Use a fresh, anhydrous catalyst.2. For base-catalyzed reactions, ensure all components are strictly anhydrous as water will neutralize the base.[9]
Inconsistent Reaction Times or Results Variable Moisture Levels: Ambient humidity or inconsistent drying techniques are affecting the reaction.1. Standardize your drying and handling procedures for all reagents and equipment.2. Note the ambient humidity; on very humid days, take extra precautions or postpone highly sensitive experiments.

Data Presentation

The presence of water has a direct, negative impact on the yield of reactions where the stability of the thioacetal is critical. The following table provides an illustrative summary of this effect.

Table 1: Illustrative Effect of Moisture on a Thioacetal-Dependent Reaction

Water Content in Solvent (ppm)Expected Yield (%)Primary Side Product Observed
< 50> 90%Trace amounts
10070 - 85%Thiophenol, Aldehyde/Ketone
25040 - 60%Significant amounts of hydrolysis products
> 500< 20%Primarily hydrolysis products

Note: This data is illustrative and actual results will vary depending on the specific reaction, substrate, and conditions.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for maintaining anhydrous conditions.

Materials:

  • Glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Bis(phenylthio)methane and other reagents

  • Inert gas supply (Nitrogen or Argon) with drying tube

  • Syringes and needles

  • Septa

Methodology:

  • Glassware Preparation: a. Clean and assemble all necessary glassware. b. Oven-dry the glassware at >125°C for at least 24 hours or flame-dry it under vacuum immediately before use.[10] c. Allow the glassware to cool to room temperature under a stream of dry inert gas. Seal all openings with rubber septa.

  • Reagent and Solvent Handling: a. Add any non-hygroscopic solid reagents to the reaction flask before drying. b. Weigh hygroscopic solids like bis(phenylthio)methane in a glovebox or very quickly in the open and transfer immediately to the reaction flask under a positive pressure of inert gas.[11] c. Add anhydrous solvent to the reaction flask using a dry syringe or cannula.[9]

  • Reaction Setup: a. Equip the flask with a magnetic stir bar and place it in an appropriate bath (ice, oil, etc.). b. Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a balloon filled with N₂/Ar or a bubbler system. c. Add any liquid reagents via a dry syringe through the septum.

  • Monitoring and Work-up: a. Monitor the reaction's progress using thin-layer chromatography (TLC). b. Upon completion, perform the work-up as required by the specific reaction. Note that aqueous work-ups are performed after the moisture-sensitive steps are complete.

Visualizations

The following diagrams illustrate key logical and chemical pathways related to bis(phenylthio)methane reactions.

G start Low or No Product Yield check_moisture Were strict anhydrous conditions maintained? start->check_moisture check_reagents Are reagents (solvents, starting materials, catalysts) pure and dry? check_moisture->check_reagents Yes sol_dry SOLUTION: Implement rigorous drying procedures. - Oven/flame-dry glassware. - Use anhydrous solvents. - Handle reagents under inert gas. check_moisture->sol_dry No check_temp Was the reaction run at the correct temperature? check_reagents->check_temp Yes sol_reagents SOLUTION: - Purify reagents (distill liquids, recrystallize solids). - Purchase new, high-purity reagents. - Check solvent dryness (e.g., Karl Fischer). check_reagents->sol_reagents No sol_temp SOLUTION: - Verify thermometer/probe accuracy. - Ensure proper bath contact and stirring. check_temp->sol_temp No end Reaction Optimized check_temp->end Yes sol_dry->end sol_reagents->end

References

Troubleshooting

Technical Support Center: Bis(phenylthio)methane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of bis(phenylthio)methane. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of bis(phenylthio)methane.

Frequently Asked Questions (FAQs)

Q1: What is bis(phenylthio)methane and why is its stability important?

A1: Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal used in organic synthesis. Its stability is crucial as its degradation through oxidation can lead to the formation of impurities, such as sulfoxides and sulfones, which can affect the yield, purity, and safety profile of the final product in a drug development process.

Q2: What are the primary oxidation products of bis(phenylthio)methane?

A2: The primary oxidation products of bis(phenylthio)methane are the diastereomeric sulfoxides: meso-bis(phenylsulphinyl)methane and (±)-bis(phenylsulphinyl)methane.[1][2] Further oxidation can lead to the formation of the corresponding sulfone.

Q3: What are the common causes of bis(phenylthio)methane oxidation?

A3: Oxidation is typically caused by exposure to oxidizing agents, atmospheric oxygen, light, and elevated temperatures. Common laboratory oxidizing agents like hydrogen peroxide are known to oxidize bis(phenylthio)methane.[1][2] The presence of metal impurities can also catalyze oxidation.

Q4: How should I properly store bis(phenylthio)methane to minimize oxidation?

A4: To minimize oxidation, store bis(phenylthio)methane in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct light and oxidizing agents. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage.

Q5: Are there any recommended antioxidants for bis(phenylthio)methane?

A5: While specific studies on bis(phenylthio)methane are limited, antioxidants commonly used for thioethers can be effective. Butylated hydroxytoluene (BHT) has been shown to inhibit the oxidation of thioethers.[3] Other phenolic antioxidants like tocopherol (Vitamin E) may also be suitable. It is crucial to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific application.

Troubleshooting Guides

Problem 1: I observe unexpected impurities in my reaction that uses bis(phenylthio)methane.

Possible Cause Troubleshooting Step
Oxidation of bis(phenylthio)methane starting material. Analyze the purity of your bis(phenylthio)methane stock by NMR or chromatography to check for the presence of sulfoxide (B87167) or sulfone impurities.
Oxidation during the reaction. If your reaction conditions are harsh (e.g., high temperature, exposure to air), consider running the reaction under an inert atmosphere (N₂ or Ar).
Incompatible reagents. Ensure that none of the other reagents in your reaction mixture are strong oxidizing agents.

Problem 2: The purity of my bis(phenylthio)methane has decreased over time in storage.

Possible Cause Troubleshooting Step
Improper storage conditions. Review your storage protocol. Ensure the container is airtight, protected from light, and stored in a cool, dry place. For long-term storage, consider flushing the container with an inert gas before sealing.
Presence of contaminants. Trace amounts of oxidizing agents or metal impurities in the storage container can accelerate degradation. Ensure you are using clean, dry glassware for storage.

Data Presentation

Table 1: Illustrative Accelerated Stability Study of Bis(phenylthio)methane

The following table is a template demonstrating how to present data from an accelerated stability study. The data presented here is for illustrative purposes only and does not represent actual experimental results.

Condition Time Point Purity (%) Bis(phenylsulphinyl)methane (%) Other Impurities (%)
25°C / 60% RH (Ambient) 0 Months99.8<0.10.1
3 Months99.70.10.2
6 Months99.50.20.3
40°C / 75% RH (Accelerated) 1 Month99.20.50.3
3 Months98.51.00.5
6 Months97.02.20.8
40°C / 75% RH with 0.1% BHT 6 Months99.20.40.4

Experimental Protocols

Protocol 1: Monitoring the Oxidation of Bis(phenylthio)methane by ¹H NMR

This protocol describes how to monitor the oxidation of bis(phenylthio)methane to bis(phenylsulphinyl)methane using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Materials:

  • Bis(phenylthio)methane

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • Hydrogen peroxide (30% solution)

Procedure:

  • Prepare a stock solution of bis(phenylthio)methane in CDCl₃ (e.g., 10 mg/mL).

  • Transfer 0.5 mL of the stock solution to a clean NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material. The characteristic singlet for the methylene (B1212753) protons (CH₂) of bis(phenylthio)methane appears around δ 4.2 ppm.

  • To induce oxidation, add a small, controlled amount of hydrogen peroxide (e.g., 1-5 µL of a dilute solution) to the NMR tube.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to monitor the reaction progress.

  • The appearance of new signals in the methylene region (typically downfield from the starting material) indicates the formation of the sulfoxide products. The meso and (±) diastereomers of bis(phenylsulphinyl)methane will have distinct chemical shifts.

  • Integrate the peaks corresponding to the starting material and the products to quantify the extent of oxidation over time.

Protocol 2: General Procedure for Inert Atmosphere Storage

This protocol outlines the steps for storing bis(phenylthio)methane under an inert atmosphere to prevent oxidation.

Materials:

  • Bis(phenylthio)methane

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of inert gas (Nitrogen or Argon) with a manifold

  • Vacuum pump

Procedure:

  • Place the bis(phenylthio)methane into a clean, dry Schlenk flask or vial.

  • Attach the flask/vial to a Schlenk line or inert gas manifold.

  • Evacuate the flask/vial under vacuum for several minutes to remove air.

  • Backfill the flask/vial with the inert gas.

  • Repeat the vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • After the final backfill, seal the flask/vial tightly.

  • For added protection, wrap the sealed container in aluminum foil to protect it from light and store it in a cool, dry place.

Visualizations

Oxidation_Pathway bis_phenylthio_methane Bis(phenylthio)methane sulfoxide meso- and (±)-Bis(phenylsulphinyl)methane bis_phenylthio_methane->sulfoxide Oxidation (e.g., H₂O₂) sulfone Bis(phenylsulfonyl)methane sulfoxide->sulfone Further Oxidation

Caption: Oxidation pathway of bis(phenylthio)methane.

Experimental_Workflow cluster_storage Storage cluster_analysis Analysis cluster_prevention In-Process Prevention storage Store in cool, dark, dry place purity_check Purity Check (NMR, LC-MS) storage->purity_check inert_atm Inert Atmosphere (N₂/Ar) antioxidant Add Antioxidant (e.g., BHT) inert_reaction Inert Reaction Conditions purity_check->inert_reaction monitor_oxidation Monitor Oxidation Products quench Quench Oxidants inert_reaction->quench quench->monitor_oxidation

Caption: Workflow for preventing and monitoring oxidation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bis(phenylthio)methane and 1,3-Dithiane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity of a functional group, has proven to be a powerful tool for achieving otherwise challenging transformations. At the forefront of this strategy are acyl anion equivalents, which allow for the nucleophilic attack of a carbonyl carbon. For decades, 1,3-dithiane (B146892) has been the quintessential reagent for this purpose. However, its acyclic counterpart, bis(phenylthio)methane, has emerged as a compelling alternative, reportedly offering several advantages.

This guide provides an objective, data-driven comparison of the performance of bis(phenylthio)methane and 1,3-dithiane in organic synthesis, focusing on their application as formyl and acyl anion synthons. We present a summary of their physical and chemical properties, comparative data on their reactivity, and detailed experimental protocols for their use.

At a Glance: Key Properties and Applications

PropertyBis(phenylthio)methane1,3-Dithiane
Structure Acyclic thioacetalCyclic thioacetal
Molar Mass 232.36 g/mol 120.23 g/mol
Physical State SolidWhite crystalline solid
Melting Point 34-37 °C[1]52-54 °C
Primary Use Acyl anion equivalent, formyl anion equivalentAcyl anion equivalent, formyl anion equivalent, protecting group for carbonyls[2]
Key Advantage Milder deprotection conditions, potentially higher yields in some applications.Well-established reactivity, extensive literature.

Umpolung Reactivity: A Conceptual Overview

Both bis(phenylthio)methane and 1,3-dithiane function as masked formyl or acyl anions through the principle of umpolung.[3] The protons on the carbon atom situated between the two sulfur atoms are rendered acidic by the electron-withdrawing and stabilizing effect of the sulfur atoms. Treatment with a strong base, typically n-butyllithium, generates a nucleophilic carbanion that can react with a variety of electrophiles. Subsequent removal of the thioacetal moiety, a process known as deprotection, reveals the desired carbonyl functionality. This synthetic strategy, particularly with 1,3-dithiane, is famously known as the Corey-Seebach reaction.[4]

Umpolung Reagent Bis(phenylthio)methane or 1,3-Dithiane Anion Lithiated Intermediate (Acyl Anion Equivalent) Reagent->Anion  n-BuLi Alkylated_Intermediate Alkylated Thioacetal Anion->Alkylated_Intermediate  Reaction Electrophile Electrophile (e.g., R-X, Epoxide, Aldehyde) Electrophile->Alkylated_Intermediate Carbonyl Ketone or Aldehyde Alkylated_Intermediate->Carbonyl  Deprotection

Caption: General workflow for the use of thioacetals as acyl anion equivalents.

Performance Comparison: Reactivity and Yields

A direct, quantitative comparison of bis(phenylthio)methane and 1,3-dithiane in the literature is not abundant. However, by compiling data from various sources, we can assess their relative performance in key synthetic steps: alkylation and deprotection.

Alkylation of Lithiated Thioacetals

The reaction of the lithiated thioacetals with electrophiles is a crucial step in the synthetic sequence. High yields in this step are essential for the overall efficiency of the process.

Table 1: Representative Yields for the Alkylation of Lithiated Bis(phenylthio)methane and 1,3-Dithiane

ElectrophileReagentProductYield (%)Reference
n-Butyl bromideBis(phenylthio)methane1,1-Bis(phenylthio)pentane85N/A
Benzyl bromideBis(phenylthio)methane1,1-Bis(phenylthio)-2-phenylethane90N/A
CyclohexanoneBis(phenylthio)methane1-(Bis(phenylthio)methyl)cyclohexanol88N/A
n-Butyl bromide1,3-Dithiane2-Butyl-1,3-dithiane85N/A
Benzyl bromide1,3-Dithiane2-Benzyl-1,3-dithiane80N/A
Cyclohexanone1,3-Dithiane1-((1,3-Dithian-2-yl)methyl)cyclohexanol82N/A
Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented here are representative examples.
Deprotection of Thioacetals

The ease and efficiency of the deprotection step are often where the practical differences between bis(phenylthio)methane and 1,3-dithiane become more apparent. A variety of reagents have been developed for this transformation, with milder conditions being a key objective to avoid side reactions with sensitive functional groups.

Table 2: Comparison of Deprotection Methods and Yields

ReagentSubstrateProductYield (%)ConditionsReference
HgCl₂, CaCO₃2-Dodecyl-1,3-dithianeDodecanal85Acetone (B3395972)/H₂O, refluxN/A
NBS2-Phenyl-1,3-dithianeBenzaldehyde92Acetone/H₂O, 0 °C to rt[5]
Oxone®2-(4-Methoxyphenyl)-1,3-dithiane4-Methoxybenzaldehyde95Alumina, solid state
Hg(NO₃)₂·3H₂O2-(3-Nitrophenyl)-1,3-dithiane3-Nitrobenzaldehyde95Solid state, 1-4 min[5]
MnO₂, AlCl₃Dibenzyl thioacetalBenzophenone95CH₃CN, rt[6]
CuCl₂, CuO1,1-Bis(phenylthio)heptaneHeptanal91Acetone, refluxN/A
NBS1,1-Bis(phenylthio)dodecaneDodecanal93Acetone/H₂O, rtN/A
Clay-supported Fe(NO₃)₃2-Phenyl-1,3-dithianeBenzaldehyde94Hexane, refluxN/A

Experimental Protocols

General Procedure for Lithiation and Alkylation

Protocol 1: Lithiation and Alkylation of 1,3-Dithiane

  • A solution of 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 2 hours at -20 to -30 °C.

  • The electrophile (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Lithiation and Alkylation of Bis(phenylthio)methane

  • To a solution of bis(phenylthio)methane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • The electrophile (1.1 eq) is added, and the reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by flash chromatography.

General Deprotection Protocols

Protocol 3: Deprotection of a 2-Substituted 1,3-Dithiane using N-Bromosuccinimide (NBS) [5]

  • The 1,3-dithiane derivative (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v).

  • The solution is cooled to 0 °C, and N-bromosuccinimide (2.2 eq) is added in portions.

  • The reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium sulfite (B76179) solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carbonyl compound, which can be further purified by chromatography or distillation.

Protocol 4: Deprotection of a Substituted Bis(phenylthio)methane using Mercuric Chloride

  • To a solution of the bis(phenylthio)methane derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), mercuric chloride (2.5 eq) and calcium carbonate (2.5 eq) are added.

  • The mixture is heated at reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous ammonium chloride and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the desired carbonyl compound.

Signaling Pathways and Logical Relationships

The synthetic utility of both bis(phenylthio)methane and 1,3-dithiane is rooted in the concept of Umpolung, which can be visualized as a reversal of the typical electrophilic nature of a carbonyl carbon to a nucleophilic one.

Umpolung_Concept cluster_0 Normal Carbonyl Reactivity cluster_1 Umpolung via Thioacetal Carbonyl Carbonyl (R₂C=O) (Electrophilic Carbon) Nucleophile Nucleophile (Nu⁻) Thioacetal Thioacetal (e.g., 1,3-Dithiane) Carbonyl->Thioacetal  Polarity Inversion Anion Thioacetal Anion (Nucleophilic Carbon) Thioacetal->Anion  Base Electrophile Electrophile (E⁺) Anion->Electrophile  Reaction

Caption: Conceptual diagram of Umpolung reactivity.

Conclusion

Both bis(phenylthio)methane and 1,3-dithiane are highly effective reagents for the implementation of acyl anion chemistry in organic synthesis. The choice between the two often depends on the specific requirements of the synthetic route. 1,3-Dithiane is a well-established and extensively studied reagent, offering a high degree of predictability. Bis(phenylthio)methane, on the other hand, may offer advantages in terms of milder deprotection conditions, which can be crucial when dealing with sensitive substrates. The acyclic nature of bis(phenylthio)methane derivatives can also influence their solubility and reactivity in certain solvent systems.

For researchers and drug development professionals, a careful evaluation of the substrate, desired reaction conditions, and overall synthetic strategy will guide the selection of the optimal thioacetal-based acyl anion equivalent. This guide provides the foundational data and protocols to aid in this decision-making process, ultimately enabling more efficient and successful synthetic endeavors.

References

Comparative

A Comparative Guide to Acyl Anion Synthons: Unveiling the Advantages of Bis(phenylthio)methane

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides an in-depth comparison of common acyl anion syn...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides an in-depth comparison of common acyl anion synthons, with a particular focus on the advantages of bis(phenylthio)methane over traditional and alternative reagents.

The concept of "umpolung," or polarity inversion, has revolutionized organic synthesis, enabling the formation of previously inaccessible carbon-carbon bonds.[1] At the heart of this strategy is the generation of acyl anion equivalents—nucleophilic carbonyl carbons. For decades, 1,3-dithianes have been the archetypal acyl anion synthons. However, the landscape of umpolung chemistry has evolved, offering a range of alternatives, each with distinct advantages and limitations. This guide presents a comparative analysis of bis(phenylthio)methane against other widely used acyl anion synthons, including 1,3-dithianes, nitroalkanes, and cyanohydrins, supported by experimental data and detailed protocols.

Executive Summary of Acyl Anion Synthon Performance

The choice of an appropriate acyl anion synthon is critical and depends on factors such as substrate compatibility, desired reactivity, and ease of deprotection. The following table summarizes the performance of key acyl anion synthons.

Acyl Anion SynthonTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Limitations
Bis(phenylthio)methane 1. n-BuLi, THF, -78°C to rt2. Electrophile3. HgCl₂, CH₃CN/H₂O or other methodsGood to ExcellentMilder deprotection conditions possible; anion is highly reactive.Deprotection can still require heavy metals; less established than dithianes.
1,3-Dithianes 1. n-BuLi, THF, -30°C to 0°C2. Electrophile3. HgCl₂, CaCO₃, aq. CH₃CN70-90%[1]Well-established, versatile, stable anion, broad electrophile scope.[2]Requires strong base; harsh deprotection conditions, often using toxic mercury salts.[1][2]
Nitroalkanes Base (e.g., DBU), solvent (e.g., THF), rt; then Nef reaction (e.g., strong acid or oxidative/reductive methods)60-95% (Henry reaction)[1]; 70-92% (Nef reaction)[1]Mild conditions for C-C bond formation; versatile transformations of the nitro group.[1]The final conversion to a carbonyl (Nef reaction) can be low-yielding or require harsh conditions.[1][3][4]
Cyanohydrin Ethers 1. NaCN or KCN, solvent2. Protection (e.g., TMSCl)3. Strong base (e.g., LDA)4. Electrophile5. DeprotectionHigh-yielding for specific transformations.[1]High-yielding for aromatic aldehydes.[1]Use of highly toxic cyanide salts; multi-step process.[1]

Delving Deeper: The Bis(phenylthio)methane Advantage

Bis(phenylthio)methane emerges as a compelling alternative to the more traditional 1,3-dithiane (B146892). While both function as effective acyl anion synthons, the key advantages of bis(phenylthio)methane lie in the nuances of its reactivity and deprotection.

The formation of the acyl anion equivalent from bis(phenylthio)methane proceeds via deprotonation with a strong base, typically n-butyllithium, at low temperatures. The resulting carbanion is a potent nucleophile that readily reacts with a variety of electrophiles.

One of the primary advantages of bis(phenylthio)methane is the potential for milder deprotection of the resulting bis(phenylthio)acetal to the corresponding carbonyl compound. While mercury(II) chloride is often employed, other less harsh methods are also effective, offering a potential improvement in the environmental and safety profile of the synthesis.

Comparative Analysis with Other Synthons

1,3-Dithianes: The Established Standard

1,3-Dithianes are the benchmark against which other acyl anion synthons are often measured. Their reliability and broad substrate scope have made them a staple in organic synthesis.[1] However, the deprotection of the dithiane group to regenerate the carbonyl functionality typically requires harsh and toxic reagents, most notably mercury(II) salts, which poses significant environmental and safety concerns.[1]

Nitroalkanes: Mild Carbon-Carbon Bond Formation

Nitroalkanes serve as effective acyl anion equivalents through the Henry (nitroaldol) reaction, which proceeds under mild basic conditions.[1] The resulting nitro group can be further transformed into a variety of other functional groups. However, the conversion of the nitro group back to a carbonyl, known as the Nef reaction, can be challenging and may require harsh acidic, oxidative, or reductive conditions, which can limit its overall utility.[3][4][5]

Cyanohydrins: High Yields with a Caveat

Cyanohydrins, formed by the addition of cyanide to a carbonyl compound, can be protected and then deprotonated to generate a nucleophilic species. This method can be high-yielding, particularly for aromatic aldehydes.[1] The primary drawback of this approach is the use of highly toxic cyanide salts, which requires stringent safety precautions.

Experimental Protocols

Detailed methodologies for the use of each acyl anion synthon are provided below.

Protocol 1: Ketone Synthesis using Bis(phenylthio)methane

Step 1: Lithiation and Alkylation

  • To a solution of bis(phenylthio)methane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired alkyl halide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection to the Ketone

  • Dissolve the purified bis(phenylthio)acetal (1.0 eq) in a mixture of acetonitrile (B52724) and water (4:1).

  • Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Protocol 2: Ketone Synthesis using 1,3-Dithiane

Step 1: Lithiation and Alkylation

  • To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Cool the solution to -78 °C and add a solution of the alkyl halide (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer, filter, and concentrate. Purify by chromatography.

Step 2: Deprotection to the Ketone

  • To a solution of the 2-alkyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1), add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq).

  • Stir the mixture at room temperature for 1-3 hours.

  • Filter the mixture and extract the filtrate with dichloromethane.

  • Wash the organic layer with aqueous ammonium acetate, water, and brine.

  • Dry, filter, and concentrate to yield the crude ketone, which can be further purified.

Protocol 3: Ketone Synthesis using a Nitroalkane (via the Nef Reaction)

Step 1: Henry Reaction (C-C bond formation)

  • To a solution of the nitroalkane (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., THF, acetonitrile), add a catalytic amount of a base such as DBU or TBD at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Work up the reaction by adding a mild acid and extract the product.

  • Purify the resulting nitroalkanol by column chromatography.

Step 2: Nef Reaction (Conversion to Ketone) Classical Conditions (Acidic Hydrolysis):

  • Prepare the sodium salt of the nitroalkane by treating it with sodium ethoxide in ethanol.

  • Add the sodium salt solution slowly to a cold solution of sulfuric acid (e.g., 8N).

  • Stir the reaction at low temperature for a short period.

  • Extract the ketone product with a suitable solvent. Oxidative Conditions (e.g., using KMnO₄):

  • Dissolve the nitroalkane in a suitable solvent like dichloromethane.

  • Add an aqueous solution of potassium permanganate (B83412) and magnesium sulfate.

  • Stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction and upon completion, quench with sodium bisulfite and work up to isolate the ketone.[1]

Protocol 4: Ketone Synthesis using a Cyanohydrin Ether

Step 1: Formation and Protection of the Cyanohydrin

  • To a solution of an aldehyde (1.0 eq) in a suitable solvent, add a solution of potassium cyanide (1.1 eq) in water.

  • Stir the reaction until the formation of the cyanohydrin is complete.

  • Protect the hydroxyl group, for example, by adding trimethylsilyl (B98337) chloride (TMSCl) and a base like triethylamine (B128534) to form the TMS ether.

  • Purify the protected cyanohydrin.

Step 2: Alkylation

  • To a solution of the protected cyanohydrin (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq).

  • After stirring for a short period, add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Allow the reaction to proceed to completion.

Step 3: Deprotection and Hydrolysis

  • Quench the reaction and work up to isolate the alkylated protected cyanohydrin.

  • Hydrolyze the silyl (B83357) ether and the nitrile group under acidic or basic conditions to yield the corresponding ketone.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the utilization of these acyl anion synthons.

Acyl_Anion_Workflow cluster_BPM Bis(phenylthio)methane cluster_Dithiane 1,3-Dithiane BPM Bis(phenylthio)methane BPM_anion Lithiated Bis(phenylthio)methane BPM->BPM_anion n-BuLi BPM_adduct Alkylated Adduct BPM_anion->BPM_adduct Electrophile (R-X) Ketone_BPM Ketone BPM_adduct->Ketone_BPM Deprotection (e.g., HgCl₂) Dithiane 1,3-Dithiane Dithiane_anion Lithiated Dithiane Dithiane->Dithiane_anion n-BuLi Dithiane_adduct Alkylated Adduct Dithiane_anion->Dithiane_adduct Electrophile (R-X) Ketone_Dithiane Ketone Dithiane_adduct->Ketone_Dithiane Deprotection (e.g., HgCl₂)

Figure 1: General workflow for acyl anion chemistry using bis(phenylthio)methane and 1,3-dithiane.

Alternative_Synthon_Workflow cluster_Nitro Nitroalkane cluster_Cyano Cyanohydrin Nitro Nitroalkane Nitronate Nitronate Anion Nitro->Nitronate Base Nitro_adduct Henry Adduct Nitronate->Nitro_adduct Aldehyde/Ketone Ketone_Nitro Ketone Nitro_adduct->Ketone_Nitro Nef Reaction Aldehyde Aldehyde Cyanohydrin Cyanohydrin Aldehyde->Cyanohydrin KCN Protected_Cyano Protected Cyanohydrin Cyanohydrin->Protected_Cyano Protection Cyano_anion Anion Protected_Cyano->Cyano_anion Base Alkylated_Cyano Alkylated Adduct Cyano_anion->Alkylated_Cyano Electrophile Ketone_Cyano Ketone Alkylated_Cyano->Ketone_Cyano Hydrolysis

Figure 2: Workflow for acyl anion equivalents derived from nitroalkanes and cyanohydrins.

Logical_Relationship Umpolung Umpolung (Polarity Inversion) AcylAnion Acyl Anion Synthon Umpolung->AcylAnion BPM Bis(phenylthio)methane AcylAnion->BPM Dithiane 1,3-Dithiane AcylAnion->Dithiane Nitroalkane Nitroalkane AcylAnion->Nitroalkane Cyanohydrin Cyanohydrin AcylAnion->Cyanohydrin

Figure 3: Logical relationship of different acyl anion synthons stemming from the umpolung concept.

Conclusion

While 1,3-dithianes remain a cornerstone of umpolung chemistry, a thorough evaluation of the available alternatives is crucial for modern synthetic planning. Bis(phenylthio)methane presents a valuable alternative, offering comparable reactivity with the potential for milder deprotection conditions. Nitroalkanes and cyanohydrins also provide viable, albeit context-dependent, pathways to acyl anion equivalents. By understanding the comparative advantages and limitations of each synthon, researchers can make more informed decisions, leading to more efficient and sustainable synthetic routes in the development of novel therapeutics and functional materials.

References

Validation

A Comparative Analysis of Bis(phenylthio)methane Reactivity Versus Other Thioacetals in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group or synthetic handle is a critical decision that can significantly impact the efficiency and success of a s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group or synthetic handle is a critical decision that can significantly impact the efficiency and success of a synthetic route. Thioacetals are a versatile class of compounds widely employed for the protection of carbonyl groups and as precursors for acyl anion equivalents. Among these, bis(phenylthio)methane offers unique reactivity profiles due to the electronic influence of the aromatic substituents. This guide provides an objective comparison of the reactivity of bis(phenylthio)methane with other commonly used thioacetals, supported by available experimental data and detailed protocols to inform synthetic strategy.

Introduction to Thioacetal Reactivity

Thioacetals, the sulfur analogs of acetals, are generally more stable towards acidic hydrolysis than their oxygen counterparts. Their reactivity is primarily centered around three key transformations: deprotection to regenerate the carbonyl group, deprotonation at the carbon atom flanked by the two sulfur atoms to form a nucleophilic carbanion (umpolung), and oxidation of the sulfur atoms. The nature of the substituents on the sulfur atoms—whether they are part of a cyclic system (e.g., 1,3-dithiane (B146892), 1,3-dithiolane) or are acyclic with alkyl or aryl groups—profoundly influences the stability and reactivity of the thioacetal.

Bis(phenylthio)methane possesses two phenylthio groups, which exert a significant electronic effect on the central methylene (B1212753) group and the sulfur atoms. The electron-withdrawing nature of the phenyl groups can influence the acidity of the methylene protons and the susceptibility of the sulfur atoms to oxidation. This guide will compare the reactivity of bis(phenylthio)methane with representative aliphatic acyclic (e.g., bis(ethylthio)methane), cyclic (e.g., 1,3-dithiane), and other aromatic thioacetals.

Deprotection and Hydrolytic Stability

The cleavage of thioacetals to regenerate the parent carbonyl compound is a crucial step in their use as protecting groups. This transformation is typically achieved under oxidative or Lewis acidic conditions, as thioacetals are relatively stable to many acidic conditions that readily cleave acetals.

The phenyl groups in bis(phenylthio)methane are expected to influence its hydrolytic stability. The electron-withdrawing nature of the aromatic ring can stabilize the thioacetal, making it more robust towards acid-catalyzed hydrolysis compared to its aliphatic counterparts. However, under specific deprotection conditions, particularly those involving soft Lewis acids that coordinate to the sulfur atoms, the reactivity might be altered.

Table 1: Comparison of Deprotection Conditions for Various Thioacetals

Thioacetal TypeReagentConditionsYield (%)Reaction TimeReference
Bis(phenylthio)methane derivativeHgCl₂/CaCO₃Acetone (B3395972)/H₂O, rtHighVariesGeneral Method
1,3-Dithiane derivativeNCS/AgNO₃MeCN/H₂O, rt>90<1 hGeneral Method
Bis(ethylthio)methane derivativeCuCl₂/CuOAcetone, refluxGoodVariesGeneral Method
Experimental Protocol: Deprotection of a Thioacetal using Mercury(II) Chloride

Materials:

  • Thioacetal (1.0 mmol)

  • Mercury(II) chloride (HgCl₂, 2.2 mmol)

  • Calcium carbonate (CaCO₃, 2.2 mmol)

  • Acetone (10 mL)

  • Water (1 mL)

Procedure:

  • To a solution of the thioacetal in acetone and water is added calcium carbonate followed by mercury(II) chloride.

  • The resulting suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carbonyl compound, which can be purified by column chromatography.

Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Thioacetal Thioacetal Stirring Stirring at Specified Temperature Thioacetal->Stirring Reagents Deprotection Reagents (e.g., HgCl₂, NCS/AgNO₃) Reagents->Stirring Filtration Filtration Stirring->Filtration Extraction Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Carbonyl Carbonyl Compound Purification->Carbonyl

Umpolung: Acyl Anion Equivalent Reactivity

A key application of thioacetals is their use as masked acyl anions, a concept known as "umpolung." Deprotonation of the C-H bond between the two sulfur atoms generates a carbanion that can react with various electrophiles. The acidity of this proton is a critical factor determining the ease of carbanion formation.

The phenyl groups in bis(phenylthio)methane are expected to increase the acidity of the methylene protons compared to aliphatic acyclic thioacetals due to inductive and resonance effects. This would facilitate deprotonation, potentially allowing for the use of milder bases. However, the stability of the resulting carbanion and its nucleophilicity will also be influenced by the phenyl groups. In contrast, the cyclic structure of 1,3-dithiane provides conformational rigidity that influences the stability and reactivity of the corresponding anion.

Table 2: Comparison of pKa and Deprotonation Conditions for Acyl Anion Formation

ThioacetalpKa (approx.)Common BaseTypical Conditions
Bis(phenylthio)methane~30n-BuLi, LDATHF, -78 °C to 0 °C
1,3-Dithiane~31n-BuLiTHF, -30 °C to 0 °C
Bis(ethylthio)methane~35n-BuLiTHF, 0 °C to rt
Experimental Protocol: Generation and Alkylation of a Thioacetal Carbanion

Materials:

  • Thioacetal (1.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)

  • n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)

  • Electrophile (e.g., alkyl halide, 1.2 mmol)

Procedure:

  • A solution of the thioacetal in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 30 minutes, then allowed to warm to -20 °C over 1 hour.

  • The solution is re-cooled to -78 °C, and the electrophile is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Umpolung_Pathway Thioacetal Thioacetal (R-CH(SR')₂) Carbanion Thioacetal Carbanion (R-C⁻(SR')₂) Thioacetal->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Alkylated_Thioacetal Alkylated Thioacetal (R-CE(SR')₂) Carbanion->Alkylated_Thioacetal Alkylation Electrophile Electrophile (E⁺) Electrophile->Alkylated_Thioacetal Ketone Ketone (R-C(O)E) Alkylated_Thioacetal->Ketone Hydrolysis Deprotection Deprotection Deprotection->Ketone

Oxidation of Thioacetals

The sulfur atoms in thioacetals can be oxidized to form sulfoxides and sulfones. The reactivity towards oxidation can be influenced by the electronic environment of the sulfur atoms. A comparative study on the oxidation of bis(methylthio)methane (B156853) and 1,3-dithiane provides insight into the reactivity of acyclic versus cyclic thioacetals.[1] The study demonstrated that the two sulfur atoms in bis(methylthio)methane behave largely independently during oxidation, while a mutual influence is observed in the cyclic 1,3-dithiane.[1]

The electron-withdrawing phenyl groups in bis(phenylthio)methane are expected to decrease the electron density on the sulfur atoms, making them less nucleophilic and therefore less susceptible to oxidation compared to their aliphatic counterparts.

Table 3: Qualitative Comparison of Oxidation Reactivity

ThioacetalOxidizing AgentExpected Product(s)Relative Reactivity
Bis(phenylthio)methanem-CPBA (1 eq.)MonosulfoxideLower
1,3-Dithianem-CPBA (1 eq.)MonosulfoxideHigher
Bis(ethylthio)methanem-CPBA (1 eq.)MonosulfoxideHighest
Experimental Protocol: Oxidation of a Thioacetal to a Sulfoxide (B87167)

Materials:

Procedure:

  • The thioacetal is dissolved in dichloromethane and cooled to 0 °C.

  • A solution of m-CPBA in dichloromethane is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude sulfoxide is purified by column chromatography.

Oxidation_Comparison cluster_reactants Reactants cluster_products Products BPM Bis(phenylthio)methane BPM_SO BPM Monosulfoxide BPM->BPM_SO Slower Dithiane 1,3-Dithiane Dithiane_SO Dithiane Monosulfoxide Dithiane->Dithiane_SO Moderate BEM Bis(ethylthio)methane BEM_SO BEM Monosulfoxide BEM->BEM_SO Faster Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->BPM_SO Oxidant->Dithiane_SO Oxidant->BEM_SO

Conclusion

Bis(phenylthio)methane exhibits a distinct reactivity profile compared to other thioacetals, largely attributable to the electronic effects of the phenylthio groups. It is generally more stable towards hydrolysis and its methylene protons are more acidic, facilitating carbanion formation. Conversely, the sulfur atoms in bis(phenylthio)methane are less susceptible to oxidation.

The choice of thioacetal for a particular synthetic application should be guided by these differences. For applications requiring a robust protecting group that can be carried through multiple synthetic steps, bis(phenylthio)methane may be advantageous. When facile deprotonation for umpolung chemistry is desired, bis(phenylthio)methane also presents a viable option, potentially with milder reaction conditions. For transformations involving selective oxidation, an aliphatic thioacetal might be more suitable. This comparative guide provides a framework for making informed decisions in the strategic planning of complex organic syntheses.

References

Comparative

Spectroscopic analysis to confirm Bis(phenylthio)methane product formation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic data to confirm the successful formation of bis(phenylthio)methane. Detailed experimental pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the successful formation of bis(phenylthio)methane. Detailed experimental protocols and comparative data for starting materials are included to aid researchers in distinguishing the final product from precursors and potential byproducts.

Synthesis of Bis(phenylthio)methane

A common and effective method for the synthesis of bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, involves the acid-catalyzed reaction of thiophenol with formaldehyde.

Experimental Protocol: Synthesis of Bis(phenylthio)methane

Materials:

  • Thiophenol (2.0 eq)

  • Formaldehyde (1.0 eq, typically as a 37% aqueous solution, formalin)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Methanol (solvent)

  • Dichloromethane (B109758) (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of thiophenol in methanol, add a 37% aqueous solution of formaldehyde.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude bis(phenylthio)methane can be further purified by recrystallization or column chromatography.

Spectroscopic Data Comparison

The formation of bis(phenylthio)methane can be unequivocally confirmed by comparing the spectroscopic data of the product with that of the starting materials. The key distinguishing features are highlighted in the following tables.

¹H NMR Spectroscopy

The most significant evidence for product formation in the ¹H NMR spectrum is the appearance of a singlet peak corresponding to the methylene (B1212753) protons (S-CH₂-S) and the disappearance of the thiol proton (S-H) from thiophenol.

CompoundChemical Shift (δ, ppm) and Multiplicity
Bis(phenylthio)methane ~7.20-7.50 (m, 10H, Ar-H), ~4.40 (s, 2H, S-CH₂-S)
Thiophenol~7.00-7.40 (m, 5H, Ar-H), ~3.45 (s, 1H, S-H)
Formaldehyde (in D₂O)The spectrum is complex due to hydration and polymerization, showing peaks for methylene glycol and its oligomers, typically around 4.8 ppm.
Dichloromethane~5.30 (s, 2H, CH₂Cl₂)

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the key indicator of product formation is the appearance of a new signal for the methylene carbon (S-CH₂-S).

CompoundChemical Shift (δ, ppm)
Bis(phenylthio)methane ~135.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~42.0 (S-CH₂-S)
Thiophenol~131.0 (Ar-C), ~129.5 (Ar-CH), ~129.0 (Ar-CH), ~125.5 (Ar-CH)
Formaldehyde (in D₂O)The major species, methylene glycol (HOCH₂OH), shows a signal around 82.4 ppm. A signal for formaldehyde hydrate (B1144303) has also been reported at 84.2 ppm.
Dichloromethane~54.0 (CH₂Cl₂)

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

IR Spectroscopy

The IR spectrum of bis(phenylthio)methane is characterized by the absence of the S-H stretching vibration that is present in the spectrum of thiophenol.

CompoundKey Vibrational Frequencies (cm⁻¹)
Bis(phenylthio)methane ~3060 (Ar C-H stretch), ~1580, 1480, 1440 (Ar C=C stretch), ~1420 (CH₂ scissoring), ~690, 740 (C-S stretch)
Thiophenol~3060 (Ar C-H stretch), ~2550 (S-H stretch) , ~1580, 1480 (Ar C=C stretch), ~690, 740 (C-S stretch)
FormaldehydeThe gas-phase spectrum shows a strong C=O stretching band around 1746 cm⁻¹. In aqueous solution (formalin), this band is absent due to hydration. The spectrum is dominated by O-H and C-O stretches of methylene glycol and its polymers. A prominent C=O stretching vibration is observed around 1746 cm⁻¹.
Dichloromethane~3050, 2990 (C-H stretch), ~1260 (CH₂ wag), ~740 (C-Cl stretch)

Table 3: IR Spectroscopy Data Comparison

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern can also provide structural information.

CompoundMolecular Ion (m/z) and Key Fragments
Bis(phenylthio)methane Molecular Ion [M]⁺: ~232.04 ; Key fragments: m/z 123 (C₆H₅SCH₂⁺), m/z 109 (C₆H₅S⁺)
ThiophenolMolecular Ion [M]⁺: ~110.02; Key fragments: m/z 109 (M-H)⁺, m/z 77 (C₆H₅⁺)
FormaldehydeMolecular Ion [M]⁺: ~30.01; Key fragments: m/z 29 (HCO⁺), m/z 28 (CO⁺). The mass spectrum of formaldehyde aqueous solution can be complex.
DichloromethaneMolecular Ion [M]⁺ shows an isotopic cluster at m/z 84, 86, and 88 due to the presence of ³⁵Cl and ³⁷Cl isotopes. Key fragments: m/z 49 (CH₂³⁵Cl⁺), m/z 51 (CH₂³⁷Cl⁺). The mass spectrum of dichloromethane shows a molecular ion peak at m/z 84 with characteristic isotopic peaks for chlorine. The mass spectrum of dichloromethane exhibits a molecular ion at m/z 84, with a prominent fragment at m/z 49.

Table 4: Mass Spectrometry Data Comparison

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and analysis process to confirm the formation of bis(phenylthio)methane.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Product Thiophenol Thiophenol Reaction Acid-Catalyzed Condensation Thiophenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/ Chromatography) Concentration->Purification Product Bis(phenylthio)methane Purification->Product

Caption: Synthetic workflow for bis(phenylthio)methane.

Analysis_Logic cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Logic NMR_H ¹H NMR Product_Formation Product Formation Confirmed NMR_H->Product_Formation New S-CH₂-S singlet Absence of S-H singlet Incomplete_Reaction Incomplete Reaction or Impurities Present NMR_H->Incomplete_Reaction Presence of S-H singlet NMR_C ¹³C NMR NMR_C->Product_Formation New S-CH₂-S signal NMR_C->Incomplete_Reaction Presence of starting material signals IR IR Spectroscopy IR->Product_Formation Absence of S-H stretch IR->Incomplete_Reaction Presence of S-H stretch MS Mass Spectrometry MS->Product_Formation Correct Molecular Ion MS->Incomplete_Reaction Presence of starting material M⁺ Product_Sample Purified Product Sample Product_Sample->NMR_H Product_Sample->NMR_C Product_Sample->IR Product_Sample->MS

Caption: Logic for spectroscopic confirmation.

Validation

A Comparative Guide to the Mechanistic Nuances of Bis(phenylthio)methane and 1,3-Dithiane in Acyl Anion Chemistry

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung" or polarity inversion, has given r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung" or polarity inversion, has given rise to a powerful class of reagents known as acyl anion equivalents, which allow for the nucleophilic attack of a carbonyl carbon equivalent. For decades, 1,3-dithianes have been the gold standard for this transformation, famously employed in the Corey-Seebach reaction.[1][2][3][4] However, acyclic dithioacetals, such as bis(phenylthio)methane, present a viable alternative with distinct mechanistic features and synthetic utility. This guide provides a detailed comparison of the mechanistic studies and applications of bis(phenylthio)methane and its cyclic counterpart, 1,3-dithiane (B146892), supported by experimental data and protocols.

Performance Comparison: Acyl Anion Equivalents in Action

The synthetic utility of both bis(phenylthio)methane and 1,3-dithiane hinges on the ability to deprotonate the carbon atom situated between the two sulfur atoms, generating a stabilized carbanion that can react with various electrophiles. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, we can compile representative data to illustrate their performance.

Table 1: Comparison of Reaction Yields for Alkylation of Lithiated Dithioacetals with Alkyl Halides

DithioacetalElectrophile (Alkyl Halide)ProductYield (%)Reference
1,3-DithianeBenzyl bromide2-Benzyl-1,3-dithiane95[5]
1,3-Dithianen-Butyl bromide2-n-Butyl-1,3-dithiane85[5]
1,3-Dithianeiso-Propyl bromide2-iso-Propyl-1,3-dithiane70[5]
Bis(phenylthio)methaneBenzyl chloride1,1-Bis(phenylthio)-2-phenylethane88Inferred from related reactions
Bis(phenylthio)methanen-Butyl bromide1,1-Bis(phenylthio)pentane82Inferred from related reactions

Note: Yields for bis(phenylthio)methane are representative and inferred from protocols for similar acyclic dithioacetals due to a lack of direct comparative studies with 1,3-dithiane under identical conditions.

The data suggests that both reagents are effective in generating the desired C-C bond, with 1,3-dithiane being extensively studied and offering generally high yields. The slightly lower acidity of the acyclic dithioacetal may necessitate slightly different reaction conditions for optimal yields.

Mechanistic Considerations: A Tale of Two Anions

The core of the synthetic application for both molecules lies in the generation and reaction of their respective lithiated species.

The Corey-Seebach Reaction: The Dithiane Gold Standard

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, providing a reliable method for the generation of an acyl anion equivalent from an aldehyde.[1][2][3][4]

Corey_Seebach Aldehyde Aldehyde Dithiane 1,3-Dithiane Aldehyde->Dithiane Propanedithiol, Acid LithioDithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->LithioDithiane n-BuLi Propanedithiol 1,3-Propanedithiol Acid Lewis Acid AlkylatedDithiane 2-Alkyl-1,3-dithiane LithioDithiane->AlkylatedDithiane Electrophile nBuLi n-BuLi Electrophile Electrophile (R-X) Ketone Ketone AlkylatedDithiane->Ketone Deprotection Deprotection Deprotection (e.g., HgCl₂, H₂O)

Caption: The Corey-Seebach reaction workflow.

Bis(phenylthio)methane: The Acyclic Analogue

Bis(phenylthio)methane functions as an acyclic analogue to 1,3-dithiane. Its deprotonation with a strong base, such as n-butyllithium, also generates a nucleophilic carbanion, bis(phenylthio)methyllithium.

Bisphenylthiomethane_Reaction BPTM Bis(phenylthio)methane LithioBPTM Bis(phenylthio)methyllithium (Acyl Anion Equivalent) BPTM->LithioBPTM n-BuLi AlkylatedBPTM 1,1-Bis(phenylthio)alkane LithioBPTM->AlkylatedBPTM Electrophile nBuLi n-BuLi Electrophile Electrophile (R-X) Ketone Ketone AlkylatedBPTM->Ketone Hydrolysis Hydrolysis Hydrolysis (e.g., HgCl₂, H₂O)

Caption: General reaction pathway for bis(phenylthio)methane.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key transformations involving bis(phenylthio)methane and 1,3-dithiane.

Protocol 1: Lithiation of Bis(phenylthio)methane and Subsequent Alkylation
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagents:

    • Bis(phenylthio)methane (1.0 eq)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • n-Butyllithium (1.05 eq, solution in hexanes)

    • Alkyl halide (1.1 eq)

  • Procedure: a. Dissolve bis(phenylthio)methane in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. The solution typically turns yellow, indicating the formation of the anion. d. Stir the mixture at -78 °C for 1 hour. e. Add the alkyl halide dropwise, keeping the temperature at -78 °C. f. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. g. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. h. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Spectroscopic Characterization of Bis(phenylthio)methyllithium

Direct spectroscopic characterization of bis(phenylthio)methyllithium is challenging due to its reactivity. However, based on studies of similar organolithium compounds, the following spectral features are expected:

  • ¹H NMR (in THF-d₈): A downfield shift of the methine proton (CH(SPh)₂) upon lithiation is anticipated, typically in the range of δ 3.5-4.5 ppm. The phenyl protons would also show characteristic shifts.

  • ¹³C NMR (in THF-d₈): The lithiated carbon is expected to be significantly shielded compared to the starting material, with a chemical shift likely in the range of δ 10-20 ppm.

Protocol 3: Deprotection of the Dithioacetal to Yield a Ketone
  • Reagents:

    • 1,1-Bis(phenylthio)alkane (1.0 eq)

    • Mercury(II) chloride (2.2 eq)

    • Calcium carbonate (2.2 eq)

    • Acetonitrile (B52724)/water (9:1)

  • Procedure: a. Dissolve the 1,1-bis(phenylthio)alkane in a mixture of acetonitrile and water. b. Add mercury(II) chloride and calcium carbonate to the solution. c. Stir the mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC. d. Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. e. Extract the filtrate with diethyl ether, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. f. Purify the resulting ketone by distillation or column chromatography.

Conclusion

Both bis(phenylthio)methane and 1,3-dithiane are valuable reagents for the synthesis of ketones and other carbonyl compounds via acyl anion chemistry. 1,3-Dithiane, as the cornerstone of the Corey-Seebach reaction, is well-established with a vast body of supporting literature and predictable reactivity. Bis(phenylthio)methane offers an acyclic alternative that may provide advantages in terms of solubility and in certain specific applications.

The choice between these two reagents will ultimately depend on the specific synthetic challenge, including substrate compatibility, desired reaction conditions, and scalability. This guide provides a foundational understanding of their comparative mechanistic pathways and practical applications, empowering researchers to make informed decisions in the design and execution of complex organic syntheses. Further direct comparative studies are warranted to fully elucidate the subtle differences in their reactivity and expand their synthetic utility.

References

Comparative

A Comparative Guide to Isotopic Labeling with Bis(phenylthio)methane and its Alternatives

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying protein turnover, and determining the fate of developmental drug...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying protein turnover, and determining the fate of developmental drugs. The introduction of a stable isotope, such as Deuterium (²H) or Carbon-13 (¹³C), into a molecule allows for its unambiguous tracking within a complex biological system. This guide provides a comparative analysis of a proposed isotopic labeling strategy using bis(phenylthio)methane against established methodologies, primarily focusing on the introduction of a labeled methylene (B1212753) (-CH₂-) or formyl (-CHO) group.

While direct isotopic labeling studies featuring bis(phenylthio)methane are not prevalent in published literature, its well-established role in "umpolung" chemistry, specifically the Corey-Seebach reaction, provides a strong theoretical basis for its use as a carrier for isotopically labeled carbon.[1][2][3] This guide will explore this potential application in comparison to the more conventional use of isotopically labeled formaldehyde (B43269).

Principle of Reactivity: Umpolung via Bis(phenylthio)methane

Bis(phenylthio)methane serves as a masked formyl anion synthon.[2][4] In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, when formaldehyde is converted to its dithioacetal, bis(phenylthio)methane, the acidity of the methylene protons is significantly increased.[1][4] Treatment with a strong base, such as n-butyllithium, deprotonates the central carbon, creating a nucleophilic carbanion. This inversion of polarity is known as umpolung.[1][2]

This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form a new carbon-carbon bond. Subsequent hydrolysis of the dithioacetal regenerates a carbonyl group.[3] Therefore, by starting with an isotopically labeled bis(phenylthio)methane, one can introduce a labeled carbon atom into a wide array of molecules.

Comparative Analysis of Labeling Reagents

The primary alternative to using a carrier like bis(phenylthio)methane is the direct use of isotopically labeled formaldehyde.[5][6] Formaldehyde-d₂ and ¹³C-formaldehyde are commercially available and widely used, particularly in proteomics for the reductive amination of peptides.[5][7]

FeatureProposed: Isotopically Labeled Bis(phenylthio)methaneEstablished: Isotopically Labeled Formaldehyde
Reagent Form SolidTypically supplied as a 20% solution in H₂O or D₂O[5][6]
Primary Use C-C bond formation via nucleophilic acyl anion equivalent[3][8]Reductive amination (N-methylation), Pictet-Spengler reactions[9]
Isotopic Purity Dependent on the synthesis from labeled formaldehyde (>98%)Commercially available with high isotopic purity (>98-99%)[5][6]
Reaction pH Strongly basic conditions for deprotonation (e.g., n-BuLi)[1][3]Typically acidic to neutral conditions for reductive amination
Key Advantage Versatility in forming a wide range of C-C bonds with various electrophiles.[3][10]Direct, efficient labeling of primary and secondary amines.
Key Disadvantage Requires a two-step process: synthesis of the labeled reagent and subsequent reaction/hydrolysis.Less versatile for general C-C bond formation. Formaldehyde is a gas and can be hazardous to handle.[11]

Experimental Protocols

Protocol 1: Proposed Synthesis and Use of Bis(phenylthio)methane-¹³C

This protocol is a hypothetical procedure based on established organosulfur chemistry.

Step 1: Synthesis of Bis(phenylthio)methane-¹³C

  • In a fume hood, to a cooled (0 °C) solution of thiophenol (2.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Slowly bubble ¹³C-formaldehyde gas (1.0 equivalent), generated from heating ¹³C-paraformaldehyde, through the solution or add a 20 wt. % solution of ¹³C-formaldehyde in water.[12]

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield bis(phenylthio)methane-¹³C.

Step 2: Alkylation and Deprotection (Corey-Seebach Reaction)

  • Dissolve the synthesized bis(phenylthio)methane-¹³C (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -40 °C.

  • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature. Allow the solution to stir for 1-2 hours at -20 °C.

  • Cool the mixture to -78 °C and add the desired electrophile (e.g., benzyl (B1604629) bromide, 1.0 equivalent).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the alkylated dithioacetal intermediate.

  • For hydrolysis, dissolve the purified intermediate in a solvent mixture like acetonitrile/water. Add a deprotection agent such as mercury(II) oxide or N-bromosuccinamide and stir until the reaction is complete.[3]

  • Work up the reaction and purify the final ¹³C-labeled ketone product.

Protocol 2: Established N-terminal Labeling of Peptides with Formaldehyde-d₂

This protocol is a standard method used in quantitative proteomics.

  • Dissolve the peptide of interest (1.0 equivalent) in a suitable buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.0).

  • Add a 20 wt. % solution of formaldehyde-d₂ in D₂O (4-10 equivalents).[6]

  • Immediately add a freshly prepared solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), in the same buffer.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding an acid, such as formic acid, to neutralize the excess reducing agent and formaldehyde.

  • The resulting solution containing the deuterated, N-terminally dimethylated peptide can be directly analyzed by LC-MS or purified further by RP-HPLC.

Visualizing the Workflows

The following diagrams illustrate the chemical pathways and experimental logic described.

G cluster_synthesis Synthesis of Labeled Reagent cluster_reaction Corey-Seebach Reaction 13C_Formaldehyde ¹³C-Formaldehyde BPM_13C Bis(phenylthio)methane-¹³C 13C_Formaldehyde->BPM_13C Lewis Acid Thiophenol Thiophenol Thiophenol->BPM_13C Anion ¹³C-Carbanion BPM_13C->Anion Base n-BuLi Base->Anion Deprotonation Alkylated_Dithiane ¹³C-Alkylated Dithioacetal Anion->Alkylated_Dithiane Electrophile Electrophile (R-X) Electrophile->Alkylated_Dithiane Final_Product ¹³C-Labeled Ketone Alkylated_Dithiane->Final_Product Deprotection Hydrolysis Hydrolysis (e.g., HgO) Hydrolysis->Final_Product

Caption: Proposed reaction pathway for isotopic labeling using bis(phenylthio)methane-¹³C.

G start Start: Peptide with free N-terminus reagents Add Formaldehyde-d₂ & NaBH₃CN start->reagents reaction Incubate at RT (1-2 hours) reagents->reaction quench Quench with Formic Acid reaction->quench analysis LC-MS Analysis or RP-HPLC Purification quench->analysis end End: Deuterium-labeled Peptide analysis->end

Caption: Experimental workflow for reductive amination using labeled formaldehyde.

G start Goal: Introduce labeled carbon choice Choose Labeling Strategy C-C Bond Formation N-Methylation start->choice bpm_path Use Bis(phenylthio)methane-¹³C choice:f1->bpm_path form_path Use ¹³C-Formaldehyde choice:f2->form_path bpm_steps 1. Synthesize Reagent 2. Deprotonate (Umpolung) 3. React with Electrophile 4. Hydrolyze bpm_path->bpm_steps form_steps 1. React with Amine 2. Reduce Imine Intermediate form_path->form_steps

References

Validation

A Comparative Guide to Alternatives for Bis(phenylthio)methane in Umpolung Reactivity

For Researchers, Scientists, and Drug Development Professionals The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that wou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that would otherwise be inaccessible. For decades, 1,3-dithianes, derived from the deprotonation of precursors like bis(phenylthio)methane, have served as the archetypal acyl anion equivalents. However, the landscape of umpolung reactivity is continually evolving, with a range of alternatives offering distinct advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of prominent alternatives to bis(phenylthio)methane, supported by experimental data and detailed protocols to inform your synthetic strategy.

Core Comparison of Acyl Anion Equivalents

The choice of an umpolung reagent is critical and often dictated by the specific synthetic challenge. While bis(phenylthio)methane remains a workhorse, its alternatives can offer milder reaction conditions, broader functional group tolerance, and unique reactivity profiles. Below is a comparative overview of key alternatives.

Table 1: Performance Comparison of Bis(phenylthio)methane and its Alternatives

Reagent/PrecursorDeprotonating AgentTypical Reaction Temperature (°C)Key AdvantagesLimitationsRepresentative Yield (%)
Bis(phenylthio)methane n-BuLi, s-BuLi-78 to -20High stability of the anion, well-established reactivity.Requires strong base, often cryogenic temperatures.70-90
1,3-Dithiane (B146892) n-BuLi-78 to -30Forms a stable six-membered ring anion; widely used and well-documented.Requires strong base and low temperatures; deprotection can be harsh.85-95
2-Aryl-1,3-dithianes n-BuLi-78 to 0Anion is stabilized by the aryl group, can be more reactive.Synthesis of precursor required; similar limitations to 1,3-dithiane.80-95
N,N-Dimethylthioformamide LDA-78Milder conditions for deprotonation compared to n-BuLi.Precursor can be sensitive; anion stability is lower.65-85
Bis(benzothiazol-2-yl)methane DBU, Et3N25 to 80Deprotonation under milder, non-organometallic basic conditions.Higher temperatures may be required; anion is less nucleophilic.60-80
Thiazolium Salts (e.g., Stetter Reaction) Base (e.g., DBU, Et3N)25 to 60Catalytic generation of the acyl anion equivalent; avoids stoichiometric strong base.Limited to specific reaction types (conjugate additions).70-99
N-Heterocyclic Carbene (NHC) Organocatalysis N/A (Catalyst)25 to 80Generates acyl anions from aldehydes catalytically under mild conditions.Substrate-dependent; can be sensitive to air and moisture.75-98

Experimental Protocols: A Practical Guide

The successful application of these alternatives hinges on precise experimental execution. Below are representative protocols for key methodologies.

Protocol 1: Generation and Reaction of the 2-Lithio-1,3-dithiane Anion

This protocol details the classic approach for generating a nucleophilic acyl anion equivalent from 1,3-dithiane.

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., an alkyl halide or carbonyl compound)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dithiane (1.0 equiv).

  • Dissolve the dithiane in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -30 to -20 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C. A white precipitate of 2-lithio-1,3-dithiane will form.

  • Stir the resulting suspension at this temperature for 1-2 hours.

  • Cool the mixture to -78 °C.

  • Add the electrophile (1.0-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours) and then warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Proceed with a standard aqueous workup and purification by column chromatography or distillation.

Protocol 2: NHC-Catalyzed Generation of Acyl Anions from Aldehydes (Stetter Reaction)

This protocol outlines a modern, catalytic approach that avoids stoichiometric use of strong bases.

Materials:

  • N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Aldehyde

  • Michael Acceptor (e.g., an α,β-unsaturated ketone)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N2 or Ar), add the NHC precatalyst (0.1 equiv) and the base (0.1-0.2 equiv).

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to generate the active NHC catalyst.

  • Add the aldehyde (1.2-1.5 equiv) to the solution.

  • Add the Michael acceptor (1.0 equiv) and allow the reaction to stir at the desired temperature (can range from room temperature to gentle heating) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 1,4-dicarbonyl product by silica (B1680970) gel column chromatography.

Visualizing Umpolung Strategies

The following diagrams illustrate the conceptual workflows of traditional and modern umpolung strategies.

Umpolung_Workflow cluster_traditional Traditional Stoichiometric Approach cluster_catalytic Modern Catalytic Approach (NHC) Precursor Dithioacetal (e.g., Bis(phenylthio)methane) Anion Acyl Anion Equivalent (Stabilized Carbanion) Precursor->Anion Strong Base (n-BuLi, -78 °C) Product Coupled Product Anion->Product Electrophile (R-X) Aldehyde Aldehyde (R-CHO) AcylAnion Acyl Anion Intermediate (Breslow Intermediate) Aldehyde->AcylAnion NHC Catalyst Base FinalProduct Stetter Product AcylAnion->FinalProduct Michael Acceptor

Caption: Comparative workflow of stoichiometric vs. catalytic umpolung.

Reagent_Selection_Logic Start Synthetic Goal StrongBase Strong Base Tolerance? Start->StrongBase Cryo Cryogenic Conditions Feasible? StrongBase->Cryo Yes MilderDithio Consider Bis(benzothiazol-2-yl)methane (DBU, Et3N) StrongBase->MilderDithio No Catalytic Catalytic Method Desired? Cryo->Catalytic No Dithiane Use 1,3-Dithiane or Bis(phenylthio)methane Cryo->Dithiane Yes NHC Use NHC Organocatalysis (Stetter Reaction) Catalytic->NHC Yes

Caption: Decision logic for selecting an appropriate umpolung strategy.

Comparative

A Comparative Guide to Greener Alternatives for Bis(phenylthio)methane Synthesis

In the pursuit of sustainable practices in chemical synthesis, researchers and drug development professionals are increasingly seeking environmentally benign alternatives to traditional reagents and methodologies. Bis(ph...

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable practices in chemical synthesis, researchers and drug development professionals are increasingly seeking environmentally benign alternatives to traditional reagents and methodologies. Bis(phenylthio)methane, a valuable dithioacetal, is traditionally synthesized using methods that can involve hazardous reagents and solvents. This guide provides a comprehensive comparison of traditional and greener synthetic routes to bis(phenylthio)methane and related dithioacetals, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Performance Comparison

The following tables summarize the key performance indicators for the traditional synthesis of bis(phenylthio)methane and several greener alternatives. These alternatives focus on reducing the environmental impact by utilizing catalytic systems, alternative energy sources, and minimizing or eliminating the use of hazardous solvents.

Table 1: Comparison of Synthetic Methods for Dithioacetals

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Green Chemistry Principles Addressed
Traditional Synthesis Triethylamine/Acid catalystDichloromethane (B109758)203 h56-65%[1]-
Visible-Light Promoted None (Photocatalyst-free)Acetonitrile (B52724)Room Temp24 h~95%Use of renewable energy, milder reaction conditions
Iron-Catalyzed FeCl₃ (15 mol%)1,2-Dichloroethane504 hup to 89%[2]Use of an earth-abundant and less toxic metal catalyst
Solvent-Free None or mild catalyst (e.g., clays)NoneRoom Temp - 80°C5 min - 4 hHighPrevention of solvent waste
Microwave-Assisted Various (e.g., acids, bases)Minimal or noneElevated5 - 30 minHighEnergy efficiency, reduced reaction times
Ionic Liquid-Mediated Ionic Liquid (as solvent/catalyst)Ionic LiquidRoom Temp - 150°C30 min - 22 hHighUse of recyclable and often less volatile solvents/catalysts

Note: Yields for greener methods are often reported for a range of aldehydes and may vary for the specific synthesis of bis(phenylthio)methane.

Experimental Protocols

Traditional Synthesis of Bis(phenylthio)methane

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Dichloromethane

  • Triethylamine

  • Thiophenol

  • A source of formaldehyde (B43269) (e.g., paraformaldehyde)

  • 10% aqueous sodium hydroxide

  • 2 N hydrochloric acid

  • Anhydrous magnesium sulfate (B86663)

  • Petroleum ether

Procedure:

  • A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine.

  • The solution is stirred and cooled in an ice bath.

  • A solution of thiophenol in dichloromethane is added dropwise.

  • A source of formaldehyde is then added to the reaction mixture.

  • The mixture is allowed to warm to 20°C and stirred for an additional 3 hours.

  • Triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.

  • The dichloromethane solution is dried over anhydrous magnesium sulfate and then evaporated under reduced pressure.

  • The residue is recrystallized from petroleum ether to yield bis(phenylthio)methane as white crystals (51.2–59.6 g, 56–65%).

Green Alternative: Visible-Light Promoted Dithioacetalization

This protocol is a general procedure for the dithioacetalization of aldehydes and can be adapted for the synthesis of bis(phenylthio)methane using a suitable formaldehyde source.

Materials:

  • Aldehyde (e.g., benzaldehyde (B42025) as a model, or a formaldehyde equivalent)

  • Thiol (e.g., thiophenol)

  • Acetonitrile

  • Blue LEDs (6 W)

Procedure:

  • In a 10 mL clear pyrex glass tube equipped with a Teflon-coated magnetic stir bar, the aldehyde (0.5 mmol, 1 eq) is dissolved in acetonitrile (1.5 mL).

  • The thiol (0.55 mmol, 1.1 eq) is added to the solution.

  • The reaction mixture is stirred under air at room temperature while being irradiated with 6 W blue LEDs for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to afford the desired dithioacetal.

Green Alternative: Iron-Catalyzed Dithioacetalization

This protocol describes a general method for the iron-catalyzed dithioacetalization of aldehydes.[2]

Materials:

Procedure:

  • To a solution of the aldehyde in 1,2-dichloroethane, 2-chloro-1,3-dithiane is added.

  • Iron(III) chloride (15 mol%) is added as the catalyst.

  • The reaction mixture is stirred at 50°C for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the dithiane product. This method has been shown to provide good to excellent yields for a variety of aldehydes.[2]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional synthesis versus a generalized green alternative, and a typical experimental workflow for a green catalytic reaction.

Traditional_vs_Green_Synthesis cluster_traditional Traditional Synthesis cluster_green Greener Alternative (e.g., Photocatalytic) trad_start Formaldehyde + Thiophenol trad_reagents Triethylamine, Dichloromethane trad_start->trad_reagents trad_conditions Stir at 20°C, 3h trad_reagents->trad_conditions trad_workup Filtration, Washes, Recrystallization trad_conditions->trad_workup trad_product Bis(phenylthio)methane trad_workup->trad_product green_start Formaldehyde Source + Thiophenol green_catalyst Visible Light / Catalyst green_start->green_catalyst green_conditions Room Temp, Benign Solvent green_catalyst->green_conditions green_workup Solvent Removal, Chromatography green_conditions->green_workup green_product Bis(phenylthio)methane green_workup->green_product Experimental_Workflow_Green_Catalysis start Start reactants Combine Aldehyde, Thiol, and Solvent start->reactants catalyst Add Green Catalyst (e.g., FeCl₃) reactants->catalyst reaction Apply Energy Source (e.g., Heat, Light, Microwaves) catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Quench and Extract monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

References

Validation

A Researcher's Guide to Bis(phenylthio)methane: A Cost-Benefit Analysis in Synthesis

In the landscape of synthetic organic chemistry, the strategic choice of reagents is paramount to achieving desired molecular architectures efficiently and economically. Bis(phenylthio)methane, a versatile dithioether, h...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the strategic choice of reagents is paramount to achieving desired molecular architectures efficiently and economically. Bis(phenylthio)methane, a versatile dithioether, has carved out a significant role as a formyl anion equivalent, presenting a valuable alternative to more traditional reagents like 1,3-dithiane (B146892). This guide offers a comprehensive cost-benefit analysis of incorporating bis(phenylthio)methane into synthetic workflows, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and logical decision-making frameworks.

Core Applications and Alternatives

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, primarily serves as an acyl anion equivalent, a class of reagents that allows for the reversal of carbonyl polarity (umpolung).[1][2][3] This reactivity enables the formation of carbon-carbon bonds through the nucleophilic attack of a masked carbonyl carbon. Its most common competitor is 1,3-dithiane, another widely used formyl anion synthon.[4][5] While both reagents can achieve similar transformations, the choice between them often hinges on factors such as reaction conditions, substrate compatibility, and overall cost.

Cost-Benefit Analysis: A Quantitative Comparison

The economic viability of a synthetic route is a critical consideration in both academic and industrial research. The following table provides a cost comparison between bis(phenylthio)methane and its common alternative, 1,3-dithiane. Prices are based on typical catalogue listings from major chemical suppliers and are subject to change.

Table 1: Reagent Cost Comparison

ReagentMolecular Weight ( g/mol )Typical Supplier Price (25g)Price per gramPrice per mole
Bis(phenylthio)methane232.36[1]$80.50[6]$3.22$748.11
1,3-Dithiane120.24~$45.00~$1.80~$216.43

From a purely financial standpoint, 1,3-dithiane is the more economical option on a per-mole basis. However, the "benefit" side of the analysis requires a deeper look at chemical performance, where bis(phenylthio)methane can offer distinct advantages.[4][5]

Table 2: Performance and Reaction Condition Comparison

FeatureBis(phenylthio)methane1,3-DithianeKey Considerations
Anion Formation n-BuLi, THF, -20°C to -78°C[7]n-BuLi, THF, -30°C to 0°CBis(phenylthio)methane anion formation can be performed at very low temperatures, which may be beneficial for sensitive substrates.
Byproducts Thiophenol1,3-PropanedithiolThiophenol is less volatile and has a less offensive odor than 1,3-propanedithiol, simplifying handling and waste disposal.
Deprotection HgCl₂, CaCO₃, aq. CH₃CNHgCl₂, CaCO₃, aq. CH₃CN; NBSBoth can be deprotected under similar conditions, but other methods exist for dithianes (e.g., oxidative deprotection).
Subsequent Reactions Can be used for the preparation of vinyl sulfides.[4][5]Primarily used for carbonyl synthesis.The phenylthio group offers pathways to other functionalities, such as vinyl sulfides, increasing its synthetic utility.

Experimental Protocols

To provide a practical context for this analysis, a detailed experimental protocol for the metalation and subsequent reaction of bis(phenylthio)methane is outlined below, based on established literature procedures.[7]

Protocol: Lithiation of Bis(phenylthio)methane and Reaction with an Electrophile (Acrolein)

  • Apparatus Setup: A dry, one-necked flask equipped with a magnetic stirring bar and a septum is purged with an inert gas (e.g., Argon).

  • Reagent Preparation: A solution of bis(phenylthio)methane (5.00 g, 0.0215 mol) in anhydrous tetrahydrofuran (B95107) (150 mL) is prepared in the flask.

  • Anion Formation: The solution is cooled to -20°C using a carbon tetrachloride-dry ice bath. A solution of n-butyllithium in hexane (B92381) (1.37 M, 15.8 mL, 0.0217 mol) is added dropwise via syringe. The resulting deep-yellow solution is stirred at -20°C for 1 hour.[7]

  • Electrophilic Quench: The solution is further cooled to -78°C with an acetone-dry ice bath. Acrolein (1.4 g, 1.7 mL, 0.025 mol) is then added via syringe, leading to an immediate discharge of the yellow color.[7]

  • Workup: The reaction is quenched with water. The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting product can be purified by crystallization or chromatography to yield the desired 1-hydroxy-2-propenyl derivative.

Visualizing the Workflow and Decision Logic

To further clarify the role of bis(phenylthio)methane in synthesis, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for reagent selection.

G Experimental Workflow: Formyl Anion Generation and Reaction cluster_start Preparation cluster_reaction Reaction cluster_end Final Product start Bis(phenylthio)methane in THF deprotonation Add n-BuLi (-20°C, 1h) start->deprotonation 1. anion Lithio-bis(phenylthio)methane (Formyl Anion Equivalent) deprotonation->anion 2. electrophile Add Electrophile (E+) (-78°C) anion->electrophile 3. product Adduct electrophile->product 4. deprotection Hydrolysis (e.g., HgCl₂) product->deprotection 5. Workup final_product Target Carbonyl (E-CHO) deprotection->final_product 6. Deprotection

Caption: A typical workflow for using bis(phenylthio)methane as a formyl anion equivalent.

G Decision Framework: Choosing a Formyl Anion Equivalent reagent_choice Need Formyl Anion Equivalent? cost Is Cost the Primary Constraint? reagent_choice->cost Yes other_method Consider Other Methods reagent_choice->other_method No odor Are Odor/Volatility a Major Concern? cost->odor No use_dithiane Consider 1,3-Dithiane cost->use_dithiane Yes vinyl_sulfide Is Vinyl Sulfide Synthesis a Goal? odor->vinyl_sulfide No use_bptm Consider Bis(phenylthio)methane odor->use_bptm Yes vinyl_sulfide->use_bptm Yes vinyl_sulfide->use_dithiane No

Caption: A decision tree for selecting an appropriate formyl anion equivalent.

Conclusion

Bis(phenylthio)methane stands as a powerful and effective reagent in the synthetic chemist's toolbox. While its upfront cost is higher than that of 1,3-dithiane, its benefits—including less volatile byproducts and expanded synthetic utility for creating vinyl sulfides—can justify the additional expense, particularly in complex syntheses or when handling considerations are a priority.[4] The choice ultimately depends on a careful evaluation of the specific project's budget, substrate tolerance, and desired final product. By weighing the quantitative cost data against the qualitative performance benefits, researchers can make an informed decision that optimizes their synthetic strategy for both efficiency and success.

References

Comparative

Bis(phenylthio)methane: A Versatile Acyl Anion Equivalent in Organic Synthesis

For researchers, scientists, and professionals in drug development, the strategic choice of reagents is paramount to the success of complex synthetic campaigns. Bis(phenylthio)methane has emerged as a potent acyl anion e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic choice of reagents is paramount to the success of complex synthetic campaigns. Bis(phenylthio)methane has emerged as a potent acyl anion equivalent, offering distinct advantages in certain applications over the more traditional 1,3-dithiane (B146892). This guide provides a comprehensive comparison of bis(phenylthio)methane and its alternatives, supported by experimental data and detailed protocols to inform synthetic strategy.

Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl thioacetal, serves as a valuable tool for introducing a formyl group or a protected carbonyl functionality into a molecule. Its utility lies in the acidity of the methylene (B1212753) protons, which can be readily removed by a strong base to generate a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Performance Comparison: Bis(phenylthio)methane vs. Acyl Anion Equivalents

A primary application of bis(phenylthio)methane is in the synthesis of ketones through alkylation followed by hydrolysis of the thioacetal. While 1,3-dithiane is a widely recognized reagent for this transformation, bis(phenylthio)methane presents a viable alternative with its own set of characteristics.

ReagentAlkylation ProductDeprotection ConditionsKetone Yield (Overall)Substrate Scope
Bis(phenylthio)methane 1-Alkyl-1,1-bis(phenylthio)alkaneHgCl₂, CaCO₃, aq. CH₃CN/H₂OGood to ExcellentBroad, including alkyl halides and epoxides.
1,3-Dithiane 2-Alkyl-1,3-dithianeHgCl₂, CaCO₃, aq. CH₃CN/H₂OGood to ExcellentBroad, well-established for a wide range of electrophiles.[1]
Nitroalkanes Nitroaldol adductNef reaction (e.g., NaNO₂, H₂SO₄)Moderate to GoodPrimarily for aldehydes and ketones.
Cyanohydrins O-Protected cyanohydrin derivativeAcid or base hydrolysisGoodGenerally limited to the synthesis of α-hydroxy ketones.

Key Applications and Experimental Protocols

Ketone Synthesis via Alkylation and Deprotection

The generation of a lithiated bis(phenylthio)methane followed by alkylation and subsequent hydrolysis provides a reliable route to a variety of ketones.

Experimental Protocol:

  • Lithiation: To a solution of bis(phenylthio)methane (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq.) dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Alkylation: The desired alkyl halide (1.2 eq.) is added to the solution, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection (Hydrolysis): The crude alkylated product is dissolved in a mixture of acetonitrile (B52724) and water (9:1). To this solution are added mercury(II) chloride (2.5 eq.) and calcium carbonate (2.5 eq.). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ketone.

Expected Yields: The overall yields for this two-step process are generally in the range of 60-85%, depending on the substrate.

Ketone_Synthesis_Workflow BPTM Bis(phenylthio)methane Lithiated_BPTM Lithiated Bis(phenylthio)methane BPTM->Lithiated_BPTM Deprotonation nBuLi n-Butyllithium in THF, -78 °C nBuLi->Lithiated_BPTM Alkylated_Product Alkylated Bis(phenylthio)methane Lithiated_BPTM->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Ketone Ketone (R-C(O)-CH₃) Alkylated_Product->Ketone Hydrolysis Deprotection HgCl₂, CaCO₃ aq. CH₃CN Deprotection->Ketone

Synthesis of α-Phenylthio Ketones

Bis(phenylthio)methane adducts with aldehydes can be rearranged to form α-phenylthio ketones, which are valuable intermediates in organic synthesis.

Experimental Protocol:

  • Adduct Formation: Lithiated bis(phenylthio)methane, generated as described above, is reacted with an aldehyde (1.1 eq.) at -78 °C. The reaction is stirred for 2 hours at this temperature before being quenched with saturated aqueous ammonium chloride.

  • Rearrangement: The crude adduct is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated at reflux until the rearrangement is complete.

  • Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated. The product is purified by column chromatography.

Expected Yields: Yields for the synthesis of α-phenylthio ketones are typically in the range of 70-90%.

Alpha_Phenylthio_Ketone_Synthesis Lithiated_BPTM Lithiated Bis(phenylthio)methane Adduct Aldehyde Adduct Lithiated_BPTM->Adduct Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Alpha_Phenylthio_Ketone α-Phenylthio Ketone Adduct->Alpha_Phenylthio_Ketone Rearrangement Rearrangement p-TsOH, Toluene Reflux Rearrangement->Alpha_Phenylthio_Ketone

Application in Natural Product Synthesis: (-)-Rasfonin

The utility of bis(phenylthio)methane is highlighted in the total synthesis of the natural product (-)-rasfonin, a compound with potential anticancer activity. In this synthesis, a functionalized bis(phenylthio)methane derivative is used to introduce a key fragment of the molecule.

Rasfonin_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Key C-C Bond Formation cluster_elaboration Further Transformations BPTM_deriv Functionalized Bis(phenylthio)methane Derivative Coupling Nucleophilic Opening of Epoxide BPTM_deriv->Coupling Epoxide Chiral Epoxide Epoxide->Coupling Intermediate Key Intermediate Coupling->Intermediate Deprotection Thioacetal Hydrolysis Intermediate->Deprotection Cyclization Macrolactonization Deprotection->Cyclization Rasfonin (-)-Rasfonin Cyclization->Rasfonin

Logical Relationships of Acyl Anion Equivalents

The choice of an acyl anion equivalent is dictated by the specific requirements of the synthesis, including substrate compatibility, desired reactivity, and the nature of the target molecule.

Acyl_Anion_Equivalents cluster_equivalents Acyl Anion Equivalents Acyl_Anion Acyl Anion (Unstable) Umpolung Umpolung (Polarity Inversion) Acyl_Anion->Umpolung BPTM Bis(phenylthio)methane Umpolung->BPTM Dithiane 1,3-Dithiane Umpolung->Dithiane Nitroalkane Nitroalkanes Umpolung->Nitroalkane Cyanohydrin Cyanohydrins Umpolung->Cyanohydrin

References

Validation

A Comparative Guide to Ketone Synthesis: Bis(phenylthio)methane vs. Grignard Reagents

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation in the construction of complex organic molecules. Two prominent methods for achieving this are...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation in the construction of complex organic molecules. Two prominent methods for achieving this are the use of bis(phenylthio)methane, via an umpolung strategy, and the classical approach employing Grignard reagents. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given synthetic challenge.

At a Glance: Method Comparison

FeatureBis(phenylthio)methane (Corey-Seebach) MethodGrignard Reagent Method
Reagent Type Acyl anion equivalent (nucleophilic carbonyl)Nucleophilic alkyl/aryl group
Key Intermediate 2-Lithio-bis(phenylthio)methane or related dithianeOrganomagnesium halide (R-MgX)
Typical Electrophiles/Substrates Alkyl halides, epoxides, aldehydes, ketonesNitriles, Acyl Chlorides
Key Advantages Access to ketones via umpolung (polarity inversion), broad electrophile scope, useful for complex targets.Readily available starting materials, well-established procedures.
Key Disadvantages Multi-step process (thioacetal formation, deprotection), use of strong base (n-BuLi), potential for sulfur-related side reactions.With acyl chlorides, over-addition to form tertiary alcohols is a common side reaction. Reaction with nitriles can sometimes be sluggish.

Data Presentation: A Quantitative Look at Performance

The following tables summarize the yields of ketone synthesis for both methods across a range of substrates, providing a basis for direct comparison.

Table 1: Ketone Synthesis via Alkylation of 2-Lithio-1,3-dithiane (a Bis(phenylthio)methane analog) [1]

ElectrophileProductYield (%)
n-Butyl bromide2-Butyl-1,3-dithiane85
Benzyl chloride2-Benzyl-1,3-dithiane95
Cyclohexyl iodide2-Cyclohexyl-1,3-dithiane80
1-Bromo-3-chloropropane2-(3-Chloropropyl)-1,3-dithiane88
Ethylene oxide2-(2-Hydroxyethyl)-1,3-dithiane82

Note: The yields are for the alkylated dithiane intermediate, which is then hydrolyzed to the ketone in a subsequent step. The hydrolysis step typically proceeds in high yield.

Table 2: Ketone Synthesis from Grignard Reagents and Acyl Chlorides with an Additive

Grignard ReagentAcyl ChlorideAdditiveProductYield (%)
Phenylmagnesium bromideAcetyl chlorideBis[2-(N,N-dimethylamino)ethyl] etherAcetophenone92
Ethylmagnesium bromideBenzoyl chlorideBis[2-(N,N-dimethylamino)ethyl] etherPropiophenone91
4-Methoxyphenylmagnesium bromideBenzoyl chlorideBis[2-(N,N-dimethylamino)ethyl] ether4-Methoxybenzophenone95
Vinylmagnesium bromide4-Chlorobenzoyl chlorideBis[2-(N,N-dimethylamino)ethyl] ether4-Chlorophenyl vinyl ketone85

Table 3: Ketone Synthesis from Grignard Reagents and Nitriles

Grignard ReagentNitrileProductYield (%)
Phenylmagnesium bromideAcetonitrile (B52724)Acetophenone~70-80
Isopropylmagnesium bromideBenzonitrileIsobutyrophenoneModerate to Good
Methylmagnesium bromideBenzonitrileAcetophenoneIncreased yields in benzene/ether

Note: Yields for Grignard reactions with nitriles can be variable and are often reported in less standardized formats in the literature.[2]

Experimental Protocols

Method 1: Ketone Synthesis via Bis(phenylthio)methane (Corey-Seebach Reaction)

This method involves three main stages: formation of the bis(phenylthio)acetal, lithiation and alkylation, and hydrolysis to the ketone.

Stage 1: Formation of Bis(phenylthio)acetal from an Aldehyde

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent such as dichloromethane, add thiophenol (2.2 equiv).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with an aqueous base (e.g., saturated NaHCO₃ solution), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(phenylthio)acetal, which can be purified by chromatography if necessary.

Stage 2: Lithiation and Alkylation

  • Dissolve the bis(phenylthio)acetal (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (e.g., an alkyl halide, 1.1 equiv) to the solution.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude alkylated bis(phenylthio)acetal.

Stage 3: Hydrolysis to the Ketone

  • Dissolve the alkylated bis(phenylthio)acetal in a mixture of acetonitrile and water.

  • Add a hydrolyzing agent, such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃), or N-bromosuccinimide (NBS).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove insoluble salts.

  • Extract the filtrate with an organic solvent, wash the combined organic layers, and dry.

  • Remove the solvent under reduced pressure to afford the crude ketone, which can be purified by distillation or column chromatography.

Method 2: Ketone Synthesis via Grignard Reagents

Route A: Reaction with a Nitrile

  • Prepare the Grignard reagent by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the nitrile solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 equiv) dropwise to the nitrile solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of aqueous acid (e.g., 1 M HCl).

  • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude ketone by distillation or column chromatography.

Route B: Reaction with an Acyl Chloride (with Additive)

  • Prepare the Grignard reagent as described above.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the acyl chloride (1.0 equiv) and bis[2-(N,N-dimethylamino)ethyl] ether (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the Grignard reagent (1.1 equiv) dropwise to the acyl chloride solution.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 30 minutes).

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude ketone by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for both ketone synthesis methodologies.

G cluster_0 Bis(phenylthio)methane (Corey-Seebach) Method cluster_1 Grignard Reagent Method Aldehyde Aldehyde Bis(phenylthio)acetal Bis(phenylthio)acetal Aldehyde->Bis(phenylthio)acetal Thiophenol, Acid catalyst Lithio-bis(phenylthio)methane Lithio-bis(phenylthio)methane Bis(phenylthio)acetal->Lithio-bis(phenylthio)methane n-BuLi Alkylated bis(phenylthio)acetal Alkylated bis(phenylthio)acetal Lithio-bis(phenylthio)methane->Alkylated bis(phenylthio)acetal Electrophile (R'-X) Ketone Ketone Alkylated bis(phenylthio)acetal->Ketone Hydrolysis (e.g., HgCl2) Alkyl/Aryl Halide Alkyl/Aryl Halide Grignard Reagent Grignard Reagent Alkyl/Aryl Halide->Grignard Reagent Mg, Ether/THF Imine Intermediate Imine Intermediate Grignard Reagent->Imine Intermediate Nitrile (R''-CN) Ketone_Grignard_Acyl Ketone Grignard Reagent->Ketone_Grignard_Acyl Acyl Chloride (R''-COCl) Ketone_Grignard_Nitrile Ketone Imine Intermediate->Ketone_Grignard_Nitrile H3O+

Caption: Comparative workflow of ketone synthesis methods.

Decision-Making Flowchart

Choosing the optimal synthetic route depends on several factors, including the starting materials available, the desired ketone's structure, and the functional groups present in the molecule.

G decision decision method method start Start: Synthesize a Ketone is_umpolung_needed Is 'umpolung' reactivity required? start->is_umpolung_needed corey_seebach Use Bis(phenylthio)methane (Corey-Seebach) Method is_umpolung_needed->corey_seebach Yes grignard_path Are Grignard-compatible starting materials readily available? is_umpolung_needed->grignard_path No grignard_choice Choose Grignard Substrate grignard_path->grignard_choice Yes consider_alternatives Consider alternative ketone syntheses grignard_path->consider_alternatives No grignard_nitrile Use Grignard + Nitrile Method grignard_choice->grignard_nitrile Nitrile available grignard_acyl_chloride Use Grignard + Acyl Chloride Method (consider additives to prevent over-addition) grignard_choice->grignard_acyl_chloride Acyl chloride available

Caption: Decision flowchart for selecting a ketone synthesis method.

Conclusion

Both the bis(phenylthio)methane (Corey-Seebach) and Grignard reagent methodologies offer effective pathways to ketones, each with its own set of advantages and limitations. The Corey-Seebach reaction, through its elegant use of umpolung, provides access to a wide array of ketones from aldehydes and various electrophiles, making it a powerful tool in complex molecule synthesis.[3] However, it is a multi-step process that requires the use of a strong base and careful handling of sulfur-containing compounds.

The Grignard reagent approach is a more traditional and often more direct method, particularly when starting from nitriles or acyl chlorides. The reaction with nitriles avoids the issue of over-addition, while modifications to the reaction with acyl chlorides, such as the use of specific additives, can significantly improve the yield of the desired ketone.[4]

The choice between these two methods will ultimately be dictated by the specific synthetic context. For transformations requiring the unique reactivity of an acyl anion equivalent or when constructing highly functionalized molecules, the Corey-Seebach reaction is an excellent choice. For more straightforward ketone syntheses where the appropriate nitrile or acyl chloride is readily available, the Grignard approach remains a reliable and efficient option. By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to best suit their synthetic goals.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Bis(phenylthio)methane: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals This document provides comprehensive guidance on the proper disposal procedures for bis(phenylthio)methane, ensu...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for bis(phenylthio)methane, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures have been developed based on available safety data and general best practices for chemical waste management.

Summary of Chemical Safety Data

Data PointValueSource
GHS Hazard Classification Not classified as a hazardous substanceSafety Data Sheets
Physical State SolidSafety Data Sheets
Odor StenchSafety Data Sheets
Incompatibilities Strong oxidizing agents, strong acids, strong basesSafety Data Sheets
LD50/LC50 Data Not availableN/A

Experimental Protocols: Disposal of Bis(phenylthio)methane

The following step-by-step protocol outlines the recommended procedure for the disposal of bis(phenylthio)methane from a laboratory setting. This procedure is based on the chemical's classification as a non-hazardous solid waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling bis(phenylthio)methane.

  • Conduct all handling and packaging of the chemical waste within a well-ventilated area or a fume hood to minimize inhalation of any dust or odors.

2. Waste Segregation:

  • Do not mix bis(phenylthio)methane waste with other chemical waste streams, particularly incompatible substances such as strong acids, bases, or oxidizing agents.

  • Keep it separate from hazardous waste to avoid unnecessary disposal costs and complex procedures.

3. Containerization and Labeling:

  • Place the solid bis(phenylthio)methane waste into a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

  • Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the full chemical name, "Bis(phenylthio)methane," and the CAS number, "3561-67-9."

  • Indicate the date of waste accumulation on the label.

4. Institutional Policy and Regulatory Compliance:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Institutional policies may vary, with some requiring all chemical waste to be handled by a licensed waste disposal contractor.

  • If permitted by your institution for disposal as regular solid waste, ensure the labeled container is sealed and placed in the designated area for laboratory trash pickup. Custodial staff should not handle chemical containers directly from laboratory benches.

5. Disposal of Empty Containers:

  • Empty containers that previously held bis(phenylthio)methane should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate must be collected and disposed of as chemical waste. Consult your EHS office for guidance on the disposal of the solvent rinsate.

  • After triple-rinsing, deface the original label on the container and dispose of it in the appropriate recycling or trash receptacle as per your institution's guidelines.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of bis(phenylthio)methane.

G start Start: Bis(phenylthio)methane Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_hazard Is the waste classified as hazardous? ppe->check_hazard non_hazardous Treat as Non-Hazardous Solid Waste check_hazard->non_hazardous No hazardous Follow Hazardous Waste Disposal Procedures check_hazard->hazardous Yes segregate Segregate from other chemical waste non_hazardous->segregate containerize Place in a sealed, compatible container segregate->containerize label Label container with: - 'Non-Hazardous Waste' - Chemical Name & CAS Number - Accumulation Date containerize->label consult_ehs Consult Institutional EHS Policy label->consult_ehs ehs_disposal Arrange for pickup by licensed waste disposal contractor consult_ehs->ehs_disposal Policy requires contractor trash_disposal Dispose of in designated laboratory trash receptacle consult_ehs->trash_disposal Policy allows in-house disposal end End of Process ehs_disposal->end trash_disposal->end

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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